3,3',5,5'-Tetraiodothyroformic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6I4O4/c14-7-3-6(4-8(15)11(7)18)21-12-9(16)1-5(13(19)20)2-10(12)17/h1-4,18H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJUOMPYMPXLFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6I4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174553 | |
| Record name | 3,3',5,5'-Tetraiodothyroformic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
733.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055-97-2 | |
| Record name | 3,3',5,5'-Tetraiodothyroformic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002055972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3',5,5'-Tetraiodothyroformic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',5,5'-TETRAIODOTHYROFORMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/069P3V0KG2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3,3',5,5'-Tetraiodothyroformic acid structure and properties
An In-depth Technical Guide to 3,3',5,5'-Tetraiodothyroformic Acid
Introduction: Delineating a Key Thyroxine Analogue
This compound, also known as T4-Benzoic Acid, represents a critical molecule in the study of thyroid hormone metabolism and function. As a close structural analogue of the primary thyroid hormone, thyroxine (T4), it is distinguished by the replacement of T4's alanine side chain with a carboxylic acid group. This modification significantly alters its biochemical properties and metabolic fate. While often overshadowed by its more extensively studied counterpart, 3,3',5,5'-tetraiodothyroacetic acid (Tetrac), the formic acid derivative holds unique significance as a naturally occurring metabolite of T4 identified in mammalian systems and as a known impurity in synthetic levothyroxine preparations[1][2][3].
This guide provides a comprehensive technical overview of this compound, designed for researchers and drug development professionals. We will move beyond a simple recitation of facts to explore its structural characteristics, biological context, and the analytical methodologies essential for its accurate detection and quantification. The focus will be on the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.
Part 1: Core Physicochemical Characteristics
A thorough understanding of a molecule's physicochemical properties is the foundation of all subsequent biological and analytical work. This compound is an achiral molecule whose high iodine content dominates its molecular weight and influences its solubility[4]. It typically presents as a white to light brown solid[1][5].
The structural distinction between this compound and its parent hormone, Thyroxine (T4), is illustrated below. The key difference is the substitution of the L-alanine side chain in T4 with a simple benzoic acid moiety.
Caption: Comparison of this compound and Thyroxine (T4).
The key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₆I₄O₄ | [1][4][6] |
| Molecular Weight | 733.80 g/mol | [1][4] |
| CAS Number | 2055-97-2 | [5][6][7] |
| Appearance | White to Light Brown Solid | [1][5] |
| Melting Point | 236-239 °C (decomposes) | [5] |
| Solubility | Slightly soluble in Chloroform, DMSO, Ethyl Acetate, Methanol | [5] |
| SMILES | O=C(O)c1cc(I)c(Oc2cc(I)c(O)c(I)c2)c(I)c1 | [1][4] |
| InChIKey | HKJUOMPYMPXLFS-UHFFFAOYSA-N | [1][4] |
Part 2: Biological Significance and Putative Mechanism of Action
The biological role of this compound is primarily understood through its relationship with T4. It was first identified as a metabolite within rat liver homogenates, where it is postulated to form via mitochondrial β-oxidation of tetraiodothyropyruvate[2][3]. This metabolic link underscores its presence in endogenous systems.
Functionally, thyroid hormones and their analogues mediate their effects by binding to nuclear thyroid hormone receptors (TRs), which exist mainly as two isoforms, TRα and TRβ[8][9]. These receptors are ligand-dependent transcription factors that, upon hormone binding, form heterodimers with the retinoid X receptor (RXR)[9]. This complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription[9][10]. Given its structural homology to T4, this compound is expected to interact with this same signaling pathway, acting as a thyromimetic compound.
The generalized signaling pathway is depicted below.
Caption: Generalized Thyroid Hormone Receptor Signaling Pathway.
Part 3: A Validated Workflow for Analytical Quantification
Accurate quantification of thyroid hormone metabolites in biological matrices is challenging due to their low endogenous concentrations and the complexity of the sample matrix. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive method for this application, offering unparalleled sensitivity and specificity[11][12].
Here, we outline a robust, self-validating workflow for the extraction and analysis of this compound from a complex biological matrix such as serum. The causality for each step is explained to ensure methodological integrity.
Experimental Protocol: LC-MS/MS Quantification from Serum
-
Sample Preparation & Internal Standard Spiking:
-
Thaw 100 µL of serum sample on ice.
-
Add 10 µL of a working internal standard solution (e.g., ¹³C₆-labeled 3,3',5,5'-tetraiodothyroacetic acid, as a structurally similar standard).
-
Rationale: An isotopically labeled internal standard is crucial. It co-elutes with the analyte and experiences identical matrix effects and ionization suppression, ensuring the highest accuracy in quantification by correcting for variations during sample preparation and injection[11][12].
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex vigorously for 1 minute.
-
Rationale: Acetonitrile is an effective protein precipitant. This step removes the bulk of high-abundance proteins (like albumin) which would otherwise interfere with chromatography and ionize preferentially in the mass spectrometer source, suppressing the analyte's signal[12].
-
-
Centrifugation:
-
Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.
-
Rationale: This step pellets the precipitated proteins, leaving the analyte and internal standard dissolved in the supernatant. A low temperature is maintained to minimize potential degradation of the analyte.
-
-
Solid-Phase Extraction (SPE) - Optional Cleanup:
-
Carefully transfer the supernatant to a new tube.
-
For very complex matrices or when ultra-low detection limits are required, an SPE step can be added. Pass the supernatant through a mixed-mode anion exchange SPE cartridge.
-
Wash the cartridge with a non-polar solvent to remove lipids.
-
Elute the analyte with an acidic organic solvent.
-
Rationale: SPE provides a secondary, more selective cleanup, removing interfering compounds (e.g., phospholipids, salts) that remain after protein precipitation. Anion exchange is chosen because the carboxylic acid moiety of the analyte will be deprotonated and bind to the stationary phase[11].
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant (or SPE eluate) to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).
-
Rationale: Evaporation concentrates the analyte, increasing sensitivity. Reconstitution in the initial mobile phase is critical for good peak shape during the subsequent chromatographic separation.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject 10 µL of the reconstituted sample onto a C18 reverse-phase column. Use a gradient elution with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard using Multiple Reaction Monitoring (MRM).
-
Rationale: Reverse-phase chromatography separates the analyte from other components based on hydrophobicity. The acidic mobile phase enhances protonation for positive mode or, in this case, ensures the carboxyl group is available for deprotonation in negative mode[12]. ESI- is chosen as the carboxylate group readily forms a [M-H]⁻ ion. MRM provides exceptional specificity by monitoring a unique fragmentation pattern, virtually eliminating false positives.
-
The logical flow of this analytical workflow is visualized below.
Caption: LC-MS/MS Analytical Workflow for T4-Formic Acid Quantification.
Conclusion
This compound, while less prominent than other thyroxine derivatives, is a molecule of significant interest for its role as an endogenous metabolite and its potential to interact with the critical thyroid hormone signaling pathway. Its structural similarity to T4 makes it a valuable subject for studies in endocrinology, toxicology, and drug metabolism. The primary challenge lies in its analytical chemistry, which demands highly sensitive and specific methods like LC-MS/MS for reliable quantification in complex biological systems. The methodologies and insights presented in this guide provide a robust framework for researchers to pursue further investigations into the precise biological functions and clinical relevance of this unique thyroxine analogue.
References
- 1. 3,3',5,5'-Tetraiodo Thyroformic Acid (>90%) | CymitQuimica [cymitquimica.com]
- 2. The identification of 3,3′,5,5′-tetraiodothyroformic acid within the rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The identification of 3,3', 5,5',-tetraiodothyroformic acid within the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 3,3',5,5'-Tetraiodo Thyroformic Acid (>90%) [lgcstandards.com]
- 7. usbio.net [usbio.net]
- 8. proteopedia.org [proteopedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Thyroid hormone receptor alpha - Wikipedia [en.wikipedia.org]
- 11. A Mass Spectrometry-Based Panel of Nine Thyroid Hormone Metabolites in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of an ultraperformance liquid chromatography-tandem mass spectrometry method for quantitation of total 3,3’,5-triiodo-L-thyronine and 3,3’,5,5’-tetraiodo-L-thyronine in rodent serum - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of 3,3',5,5'-Tetraiodothyroformic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
3,3',5,5'-Tetraiodothyroformic acid, also known as tetraiodothyroacetic acid (Tetrac or T4F), is a deaminated analog of the thyroid hormone L-thyroxine (T4). Initially considered an inactive metabolite, recent research has unveiled its multifaceted mechanism of action, positioning it as a molecule of significant interest in therapeutic development, particularly in oncology. This guide provides a comprehensive technical overview of the dual mechanisms through which T4F exerts its biological effects: a genomic pathway mediated by nuclear thyroid hormone receptors and a non-genomic pathway initiated at the cell surface integrin αvβ3. We will delve into the molecular intricacies of these pathways, present quantitative data, and provide detailed experimental protocols for their investigation.
Introduction: Unveiling the Therapeutic Potential of a Thyroid Hormone Metabolite
Thyroid hormones are critical regulators of metabolism, growth, and development, primarily through their interaction with nuclear thyroid hormone receptors (TRs).[1] T4F, a naturally occurring metabolite of T4, has emerged from the shadow of its more potent counterparts to reveal a unique pharmacological profile.[2] Its ability to selectively modulate thyroid hormone signaling pathways, coupled with its distinct actions at the cell surface, has opened new avenues for therapeutic intervention in diseases such as cancer. This guide will dissect the core mechanisms of T4F action, providing the foundational knowledge necessary for its exploration in drug discovery and development.
The Dual Mechanism of Action: A Tale of Two Receptors
This compound's mechanism of action is characterized by its engagement with two distinct cellular receptors, leading to a cascade of genomic and non-genomic events.
Genomic Pathway: Interaction with Nuclear Thyroid Hormone Receptors (TRs)
The genomic actions of thyroid hormones are mediated by TRs, which are ligand-activated transcription factors belonging to the nuclear receptor superfamily. There are two major isoforms, TRα and TRβ, which regulate gene expression by binding to thyroid hormone response elements (TREs) in the promoter regions of target genes.[3]
-
T4F as a Prohormone: While T4F itself can interact with TRs, it is generally considered a weak agonist compared to 3,5,3'-triiodothyronine (T3). A key aspect of its genomic action is its role as a prohormone for the more potent thyromimetic, 3,3',5-triiodothyroacetic acid (TRIAC or Tiratricol).[4] The conversion of T4F to TRIAC is catalyzed by deiodinases, the same enzymes responsible for the activation of T4 to T3.[5][6][7]
-
TRIAC: A Potent TR Agonist: TRIAC exhibits a high affinity for both TRα and TRβ isoforms, with a notably higher affinity for TRβ1 than T3.[8] This preferential binding to TRβ has significant implications for its pharmacological profile, as TRβ is predominantly expressed in the liver and is a key regulator of cholesterol and lipid metabolism.
Upon binding to TRs, TRIAC induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes. This assembly then modulates the transcription of target genes involved in a myriad of physiological processes.
Non-Genomic Pathway: Antagonism at the Cell Surface Integrin αvβ3
In addition to its genomic actions, T4F initiates rapid, non-genomic signaling cascades through its interaction with a specific cell surface receptor on the integrin αvβ3.[2] This pathway is particularly relevant to the anti-cancer properties of T4F.
-
T4F as a Thyrointegrin Antagonist: At the integrin αvβ3, T4F acts as an antagonist, blocking the binding of T4 and T3.[9] This prevents the pro-proliferative and pro-angiogenic signals that are initiated by thyroid hormones at this receptor. The binding site for thyroid hormones on integrin αvβ3 is located at or near the RGD recognition site, which is also the binding site for extracellular matrix proteins.[10]
-
Downstream Signaling Cascades: The binding of T4F to integrin αvβ3 inhibits the activation of several key signaling pathways that are crucial for cancer cell survival and proliferation, including:
-
MAPK/ERK Pathway: T4F has been shown to inhibit the constitutive activation of ERK1/2 in various cancer cell lines.[11]
-
PI3K/AKT Pathway: By antagonizing thyroid hormone action at the integrin, T4F can suppress the activation of the PI3K/AKT pathway, which is a central regulator of cell survival and apoptosis.[10][12]
-
-
Modulation of Gene Expression: The non-genomic actions of T4F at integrin αvβ3 also lead to changes in gene expression. T4F has been shown to upregulate the expression of pro-apoptotic genes and downregulate the expression of anti-apoptotic and pro-angiogenic genes in cancer cells.[11][13][14] For instance, in colorectal cancer cells, Tetrac and its nano-derivative (NDAT) regulate the expression of genes such as CCND1 (cyclin D1), c-Myc, CASP2 (caspase 2), and THBS1 (thrombospondin 1) via integrin αvβ3.[11]
Quantitative Data: Binding Affinities and Potency
The following table summarizes the available quantitative data on the binding affinity and transcriptional activation potency of T4F's active metabolite, TRIAC, in comparison to the endogenous thyroid hormone T3. Direct quantitative binding data for T4F itself is limited, reflecting its role primarily as a prohormone in the genomic pathway.
| Compound | Receptor Isoform | Binding Affinity (Relative to T3) | Relative Potency (EC50) |
| TRIAC | TRα1 | Similar to T3 | Equivalent to T3 |
| TRβ1 | 2.7-fold higher than T3 | More potent than T3 | |
| TRβ2 | Not explicitly stated | More potent than T3 | |
| T3 | TRα1 | 1.0 | Baseline |
| TRβ1 | 1.0 | Baseline | |
| TRβ2 | 1.0 | Baseline |
Data compiled from BenchChem Technical Guide.[8]
Visualizing the Mechanisms of Action
Signaling Pathways
Caption: Dual mechanism of action of this compound (T4F).
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for a competitive radioligand filter binding assay.
Experimental Protocols
Competitive Radioligand Filter Binding Assay for TR Binding Affinity
This protocol is a standard method to determine the binding affinity (Ki) of T4F for TRα and TRβ.[1][8][15]
Materials:
-
Receptor Preparation: Nuclear extracts containing human TRα or TRβ from transfected cells or tissues.
-
Radioligand: [¹²⁵I]T3 (specific activity > 2000 Ci/mmol).
-
Test Compound: this compound (T4F).
-
Unlabeled Competitor: L-T3 for non-specific binding determination.
-
Binding Buffer: 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM MgCl₂, 10% glycerol, 1 mM DTT.
-
Wash Buffer: Ice-cold Binding Buffer.
-
Glass Fiber Filters: Whatman GF/C or equivalent.
-
Scintillation Vials and Fluid.
-
Gamma Counter.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of T4F and a high concentration stock of unlabeled L-T3 in Binding Buffer. Dilute the TR nuclear extract and [¹²⁵I]T3 to the final desired concentrations in Binding Buffer. The concentration of [¹²⁵I]T3 should be at or below its Kd for the receptor.
-
Assay Setup (in triplicate):
-
Total Binding: Add TR extract, [¹²⁵I]T3, and Binding Buffer.
-
Non-specific Binding (NSB): Add TR extract, [¹²⁵I]T3, and a saturating concentration of unlabeled L-T3 (e.g., 1 µM).
-
Competitive Binding: Add TR extract, [¹²⁵I]T3, and varying concentrations of T4F.
-
-
Incubation: Incubate the reaction tubes at 4°C for 16-18 hours to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each tube through a glass fiber filter pre-soaked in wash buffer using a vacuum manifold.
-
Washing: Wash the filters three times with 5 ml of ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding of [¹²⁵I]T3 against the logarithm of the T4F concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Luciferase Reporter Assay for TRα/β Transactivation
This assay measures the ability of T4F to activate gene expression through TRα or TRβ.[16][17][18][19][20]
Materials:
-
Cell Line: HEK293 cells stably co-transfected with an expression vector for human TRα or TRβ and a reporter plasmid containing a TRE linked to a luciferase gene.
-
Cell Culture Medium: DMEM supplemented with 10% fetal bovine serum (charcoal-stripped to remove endogenous hormones), penicillin, and streptomycin.
-
Test Compound: this compound (T4F).
-
Positive Control: L-T3.
-
Luciferase Assay Reagent: (e.g., ONE-Step™ Luciferase Assay System).
-
White, clear-bottom 96-well microplates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the transfected HEK293 cells into a 96-well plate at a density of 20,000-40,000 cells per well in 90 µl of assay medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of T4F and L-T3 in assay medium. Add 10 µl of the diluted compounds to the respective wells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µl of the luciferase assay reagent to each well.
-
Incubate at room temperature for approximately 10 minutes to allow for cell lysis and the luciferase reaction to stabilize.
-
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells) from all readings.
-
Normalize the luciferase activity of the treated cells to that of the untreated control.
-
Plot the fold induction of luciferase activity against the logarithm of the T4F concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Pharmacokinetics and Metabolism: The Journey of T4F in the Body
The pharmacokinetic profile of T4F is not as extensively characterized as that of its parent compound, T4. However, studies on chemically modified forms of Tetrac provide some insights. For instance, a polyethylene glycol (PEG) conjugated form of Tetrac (NP751) exhibited dose-dependent pharmacokinetics in mice, rats, and monkeys.[21][22][23]
The primary metabolic pathway for T4F is believed to be deiodination, leading to the formation of TRIAC and other less iodinated thyroacetic acids.[6][7] The deiodinase enzymes (D1, D2, and D3) are responsible for the sequential removal of iodine atoms, thereby modulating the biological activity of thyroid hormone analogs. The precise contribution of each deiodinase isoform to T4F metabolism in different tissues is an area of ongoing research.
Conclusion and Future Directions
This compound has a complex and fascinating mechanism of action that extends beyond its role as a simple metabolite of T4. Its dual engagement with nuclear thyroid hormone receptors and the cell surface integrin αvβ3 provides a unique platform for therapeutic intervention. The genomic pathway, primarily driven by its conversion to the potent TR agonist TRIAC, offers opportunities for modulating metabolism. The non-genomic pathway, characterized by its antagonism of thyroid hormone action at integrin αvβ3, presents a promising strategy for the development of novel anti-cancer therapies.
Future research should focus on several key areas to fully elucidate the therapeutic potential of T4F:
-
Detailed Pharmacokinetic and Metabolism Studies: A thorough characterization of the ADME properties of unmodified T4F is crucial for optimizing its delivery and dosing regimens.
-
Elucidation of Tissue-Specific Deiodinase Activity: Understanding the tissue-specific conversion of T4F to TRIAC will provide insights into its organ-selective effects.
-
Comprehensive Gene Expression Profiling: High-throughput transcriptomic studies will help to identify the full spectrum of genes regulated by T4F through both its genomic and non-genomic actions.[13][14][24]
-
Development of Isoform-Selective T4F Analogs: The design of analogs with enhanced selectivity for TRβ or specific integrin subtypes could lead to more targeted and efficacious therapies with improved safety profiles.
By continuing to unravel the intricate molecular mechanisms of this compound, the scientific community can pave the way for the development of innovative treatments for a range of challenging diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetraidothyroacetic Acid (Tetrac) and Tetrac Nanoparticles Inhibit Growth of Human Renal Cell Carcinoma Xenografts | Anticancer Research [ar.iiarjournals.org]
- 3. dioxin20xx.org [dioxin20xx.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Iodothyronine deiodinase - Wikipedia [en.wikipedia.org]
- 6. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deiodinases and the Metabolic Code for Thyroid Hormone Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Tetraiodothyroacetic acid | C14H8I4O4 | CID 65552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Role of thyroid hormone-integrin αvβ3-signal and therapeutic strategies in colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Tetrac and NDAT Induce Anti-proliferation via Integrin αvβ3 in Colorectal Cancers With Different K-RAS Status [frontiersin.org]
- 12. Targeting Integrin αvβ3 by Liposome-Tetrac Induce Dual Inhibitory Effects on Proliferation in Cholangiocarcinoma | Sciety [sciety.org]
- 13. Actions of L-thyroxine (T4) and Tetraiodothyroacetic Acid (Tetrac) on Gene Expression in Thyroid Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Filter-binding assay procedure for thyroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. The “TSH Receptor Glo Assay” – A High-Throughput Detection System for Thyroid Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. med.emory.edu [med.emory.edu]
- 21. researchgate.net [researchgate.net]
- 22. Pharmacokinetics and biodistribution of a novel anticancer thyrointegrin αvβ3 antagonist: triazole modified tetraiodothyroacetic acid conjugated to polyethylene glycol (P-bi-TAT) - ProQuest [proquest.com]
- 23. frontiersin.org [frontiersin.org]
- 24. Comprehensive Gene Expression Analysis in Papillary Thyroid Carcinoma Reveals a Transcriptional Profile Associated with Reduced Radioiodine Avidity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Identification of Tetraiodothyroformate: A Novel Metabolite in Rat Liver
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Expanding the Landscape of Thyroid Hormone Metabolism
The liver is the central hub for thyroid hormone metabolism, a complex process critical for regulating growth, development, and metabolic homeostasis throughout the body.[1] For decades, research has primarily focused on the deiodination pathways that convert the prohormone thyroxine (T4) into its more biologically active form, 3,5,3'-triiodothyronine (T3), and the subsequent inactivation of these compounds.[1][2][3] However, the metabolic fate of thyroid hormones is not limited to deiodination. A pivotal discovery in 1974 by Ramsden and colleagues identified a previously unknown metabolite, 3,3',5,5'-tetraiodothyroformic acid (tetraiodothyroformate), in rat liver, opening a new avenue of investigation into thyroid hormone biotransformation.[4][5]
This technical guide provides a detailed exploration of the original discovery of tetraiodothyroformate. It is designed for researchers, scientists, and drug development professionals, offering not just the historical methodology but also the underlying scientific rationale and a framework for understanding the significance of this finding. We will delve into the experimental design, the analytical techniques that made this discovery possible, and the proposed biosynthetic pathway, providing a comprehensive resource grounded in the principles of scientific integrity and experimental causality.
The Central Hypothesis and Experimental Rationale
The discovery of tetraiodothyroformate was not accidental but rather the result of a logical scientific inquiry into the alternative metabolic pathways of thyroid hormones beyond simple deiodination. The central hypothesis was that thyroid hormones, like other carboxylic acids, might undergo side-chain metabolism. The structural similarity of the alanine side chain of thyroxine to other amino acids suggested that it could be a substrate for various enzymatic modifications.
The experimental design was therefore crafted to isolate and identify novel, non-deiodinated metabolites of thyroxine from rat liver, a primary site of thyroid hormone processing.[1] The choice of analytical techniques was paramount; the researchers required a method with high sensitivity and specificity to detect and structurally elucidate a potentially low-abundance, novel compound within a complex biological matrix. The combination of gas-liquid chromatography (GLC) for separation and mass spectrometry (MS) for identification was the state-of-the-art approach for such a task, providing a powerful tool for definitive molecular characterization.[4][5]
Methodology: A Self-Validating Workflow for Metabolite Discovery
The protocol described below is based on the original methodology that led to the identification of tetraiodothyroformate.[4][5] Each step is presented with an explanation of its purpose, highlighting the inherent self-validating nature of the workflow.
Experimental Workflow Overview
References
- 1. tandfonline.com [tandfonline.com]
- 2. JCI - Iodothyronine Metabolism in Rat Liver Homogenates [jci.org]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. The identification of 3,3', 5,5',-tetraiodothyroformic acid within the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The identification of 3,3′,5,5′-tetraiodothyroformic acid within the rat liver - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Thyroid Hormone Analogs: Distinguishing Tetrac (CAS 67-30-1) from Tetraiodothyroformic Acid (CAS 2055-97-2)
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the nomenclature, chemical identity, and biological activity of thyroid hormone analogs, with a specific focus on clarifying the distinction between the widely studied 3,3',5,5'-Tetraiodothyroacetic acid (Tetrac) and the less characterized 3,3',5,5'-Tetraiodothyroformic acid . While both are related to the thyroid hormone thyroxine (T4), their chemical structures, identifiers, and, most importantly, the volume of available research data differ significantly. This document prioritizes the extensive data available for Tetrac, its mechanism of action as a thyrointegrin receptor antagonist, and its applications in cancer and angiogenesis research, while also providing a concise summary of known information for the "formic acid" derivative to ensure precise compound identification in future research.
Section 1: The Critical Importance of Precise Nomenclature
In drug development and molecular research, precise chemical identification is paramount. The topic of "this compound (TFA 4, Tetraform)" presents a significant nomenclature challenge that could lead to confusion and flawed experimental design. Initial database analysis reveals two distinct, though structurally related, compounds:
-
3,3',5,5'-Tetraiodothyroacetic acid : This is the deaminated analog of L-thyroxine (T4).[1] It is overwhelmingly the subject of scientific literature and commercial availability.
-
This compound : This compound is a benzoic acid derivative, differing from Tetrac by the absence of a methylene group in its side chain.
The common abbreviations "TFA 4" and "Tetraform" are most frequently associated with the formic acid derivative (CAS 2055-97-2).[3][4] However, the vast body of research on thyroid hormone analogs, particularly concerning anti-cancer and anti-angiogenic properties, has been conducted on the acetic acid derivative, Tetrac (CAS 67-30-1) .[5][6]
Given the audience of researchers and drug developers, this guide will focus primarily on the well-characterized and biologically significant compound, Tetrac . A comparative summary is provided to ensure researchers can distinguish between these entities.
Comparative Chemical Identifiers
To prevent ambiguity, researchers should always rely on the CAS number for compound identification. The table below summarizes the key identifiers for both molecules.
| Property | 3,3',5,5'-Tetraiodothyroacetic acid | This compound |
| Common Name | Tetrac , T4-acetic acid[7] | TFA 4, Tetraform[3] |
| IUPAC Name | 2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid[8] | 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzoic acid[9] |
| CAS Number | 67-30-1 [8] | 2055-97-2 [10] |
| Molecular Formula | C₁₄H₈I₄O₄[8] | C₁₃H₆I₄O₄[10] |
| Molecular Weight | 747.83 g/mol [8] | 733.80 g/mol [4] |
| Primary Role in Literature | Thyrointegrin receptor antagonist, anti-angiogenic, anti-tumor agent[11][12] | Thyroid hormone analog, Levothyroxine impurity[3][4] |
Section 2: Tetrac (CAS 67-30-1) - A Potent Thyrointegrin Antagonist
Tetrac is a naturally occurring metabolite of L-thyroxine (T4).[5] Its primary mechanism of action is not through the nuclear thyroid hormone receptors, which mediate the classic genomic effects of thyroid hormones. Instead, Tetrac functions non-genomically by targeting a cell surface receptor for thyroid hormone located on the plasma membrane integrin αvβ3.[11][13]
Mechanism of Action at Integrin αvβ3
The integrin αvβ3 is a transmembrane protein that is predominantly expressed on tumor cells and proliferating endothelial cells.[5] Thyroid hormones, particularly T4, can bind to a specific site on this integrin, initiating a cascade of intracellular signaling that promotes cell proliferation, survival, and angiogenesis.[13][14]
Tetrac exerts its biological effects in two primary ways:
-
Competitive Antagonism : Tetrac competes with T4 and, to a lesser extent, triiodo-L-thyronine (T3), for binding at the integrin αvβ3 receptor.[12] By blocking the binding of these endogenous hormones, Tetrac prevents the activation of pro-angiogenic and pro-proliferative signaling pathways.[5]
-
Agonist-Independent Effects : Even in the absence of T4, Tetrac has been shown to possess intrinsic anti-cancer and anti-angiogenic properties.[13] It can induce changes in gene transcription that are unfavorable to tumor growth, including the downregulation of pro-oncogenic genes and the upregulation of pro-apoptotic genes.[15]
The binding of thyroid hormone to integrin αvβ3 activates downstream signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK1/2) and phosphatidylinositol 3-kinase (PI3K) pathways.[13][14] These pathways are central to many processes co-opted by cancer cells to drive growth and vascularization. Tetrac's blockade of the integrin receptor effectively shuts down this non-genomic hormonal stimulation.
Caption: Tetrac blocks T4 binding to integrin αvβ3, inhibiting pro-cancer signaling.
Anti-Angiogenic and Anti-Tumor Activities
The therapeutic potential of Tetrac is primarily linked to its anti-angiogenic and anti-proliferative effects, which have been demonstrated in numerous preclinical models.[16]
-
Anti-Angiogenesis : Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Tetrac inhibits angiogenesis by reducing endothelial cell proliferation, migration, and tube formation.[5] This is achieved by decreasing the transcription of key pro-angiogenic molecules like vascular endothelial growth factor (VEGF), hypoxia-inducible factor-1α (HIF-1α), and pro-angiogenic cytokines.[17]
-
Anti-Tumor Proliferation : Tetrac directly inhibits the proliferation of various cancer cell lines.[6] By blocking the integrin receptor, it interferes with signaling pathways that drive the cell cycle. For example, studies in colorectal cancer cells have shown that Tetrac can inhibit the expression of cyclin D1 (CCND1) and c-Myc, both of which are critical for cell cycle progression.[12]
These actions make Tetrac a promising candidate for cancer therapy, particularly in combination with other agents, as it targets a fundamental mechanism of tumor progression.[6]
Section 3: Experimental Protocols and Considerations
For researchers planning to work with Tetrac, proper handling and formulation are crucial for obtaining reliable and reproducible results.
Solubility and Formulation
Tetrac is a powder that is soluble in acetone (approx. 19.6-20.4 mg/mL) and other organic solvents like DMSO.[1] For in vitro and in vivo studies, preparing a stable and bioavailable formulation is a key experimental step.
In Vitro Stock Solution Preparation: A common practice is to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final working concentration in cell culture medium.
-
Weighing: Carefully weigh the desired amount of Tetrac (CAS 67-30-1) powder in a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a stock concentration (e.g., 10-25 mM).
-
Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[12]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[12] A stock solution at -80°C is typically stable for up to 6 months.[12]
In Vivo Formulation (Suspension for Injection): For animal studies (e.g., subcutaneous xenografts), a suspended solution is often used for oral or intraperitoneal administration. A typical formulation protocol is as follows:[12]
-
Initial Solubilization: Dissolve the required amount of Tetrac in 10% of the final volume using DMSO.
-
Addition of Surfactants/Co-solvents: Add 40% of the final volume of PEG300 and mix. Then, add 5% of the final volume of Tween-80 and mix thoroughly.
-
Final Dilution: Add 45% of the final volume of saline to bring the solution to its final concentration (e.g., 2.5 mg/mL). This protocol results in a suspended solution.[12]
Example Experimental Workflow: In Vitro Angiogenesis Assay (Tube Formation)
This workflow outlines a standard method to assess the anti-angiogenic potential of Tetrac using human umbilical vein endothelial cells (HUVECs).
Caption: Workflow for a Matrigel tube formation assay to test Tetrac's anti-angiogenic effect.
Causality and Self-Validation:
-
Why Matrigel? Matrigel is a basement membrane extract that provides the necessary extracellular matrix components for endothelial cells to differentiate and form capillary-like structures, mimicking the initial stages of angiogenesis.
-
Why HUVECs? HUVECs are a primary cell line widely accepted as a standard model for studying endothelial cell biology and angiogenesis.
-
Self-Validating Controls: The experiment must include a vehicle control (e.g., DMSO diluted to the same final concentration as the highest Tetrac dose) to ensure that the solvent itself does not affect tube formation. A positive control (e.g., VEGF) can be used to stimulate angiogenesis, against which Tetrac's inhibitory effect can be measured. The dose-dependent response to Tetrac serves as internal validation; a stronger inhibition at higher concentrations confirms a specific pharmacological effect.
Section 4: Summary and Recommendations
The compound 3,3',5,5'-Tetraiodothyroacetic acid (Tetrac, CAS 67-30-1) is a well-documented antagonist of the thyroid hormone receptor on integrin αvβ3. Its ability to inhibit tumor cell proliferation and angiogenesis makes it a molecule of significant interest in oncologic drug development.
In contrast, This compound (CAS 2055-97-2) is a distinct chemical entity with limited available research data, primarily identified as an impurity of Levothyroxine.
Recommendations for Researchers:
-
Verify by CAS Number: Always use the CAS number (67-30-1 for Tetrac) to ensure you are working with the correct compound.
-
Consult Primary Literature: When designing experiments, refer to the extensive body of peer-reviewed literature on Tetrac's mechanism and applications.
-
Address Nomenclature Ambiguity: In publications and reports, clearly define the compound used, including its name, synonyms, and CAS number, to avoid perpetuating the confusion between the "acetic" and "formic" acid derivatives.
-
Avoid "TFA": Do not use the abbreviation "TFA" for either compound, as it is the standard acronym for Trifluoroacetic acid, a common but unrelated laboratory reagent.
By adhering to these principles of scientific integrity and precise identification, the research community can continue to effectively explore the therapeutic potential of Tetrac and other thyroid hormone analogs.
References
- 1. ≥98% (TLC), powder, thyrointegrin receptor antagonist | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 3,3',5,5'-Tetraiodo Thyroformic Acid (>90%) | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. Tetrac as an anti-angiogenic agent in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic Modeling of Anti-Cancer Activity of Tetraiodothyroacetic Acid in a Perfused Cell Culture System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetraiodothyroacetic acid | C14H8I4O4 | CID 65552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 67-30-1 CAS Manufactory [m.chemicalbook.com]
- 9. Levothyroxine EP Impurity H | 2055-97-2 | SynZeal [synzeal.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. abmole.com [abmole.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Role of thyroid hormone-integrin αvβ3-signal and therapeutic strategies in colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Clinical Implications and Impact of Discovery of the Thyroid Hormone Receptor on Integrin αvβ3–A Review [frontiersin.org]
- 16. ar.iiarjournals.org [ar.iiarjournals.org]
- 17. erc.bioscientifica.com [erc.bioscientifica.com]
An In-depth Technical Guide to the Binding Affinity of 3,3',5,5'-Tetraiodothyroformic Acid to Thyroid Receptors
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the binding characteristics of 3,3',5,5'-Tetraiodothyroformic Acid (T4A), a thyroid hormone analogue, to thyroid hormone receptors (TRs). While direct quantitative binding affinity data for T4A is not extensively available in the public literature, this document outlines the established scientific methodologies for determining such parameters. We delve into the foundational principles and detailed protocols for key binding assays, including Radioligand Binding Assays, Fluorescence Polarization, and Surface Plasmon Resonance. Furthermore, this guide explores the structural aspects of T4A, the genomic signaling pathway of thyroid hormone receptors, and provides comparative context with related thyroid hormone analogues. This document is intended to be a valuable resource for researchers investigating the therapeutic potential of novel thyromimetics.
Introduction: The Landscape of Thyroid Hormone Signaling
Thyroid hormones are critical regulators of metabolism, growth, and development. Their actions are primarily mediated through nuclear thyroid hormone receptors (TRs), which exist as two major isoforms, TRα and TRβ. These receptors function as ligand-activated transcription factors, modulating gene expression in a tissue-specific manner. The differential expression of TRα and TRβ in various tissues—TRα being predominant in the heart and bone, and TRβ in the liver—has spurred the development of isoform-selective thyroid hormone analogues. These analogues aim to harness the therapeutic benefits of thyroid hormone action, such as lipid-lowering effects (mediated by TRβ), while minimizing adverse effects like cardiac toxicity (associated with TRα activation)[1][2].
This compound (T4A) is a synthetic analogue of the primary thyroid hormone, thyroxine (T4)[3]. Its structure, featuring a carboxylic acid group in place of the alanine side chain of T4, positions it as a molecule of interest for modulating TR activity. Understanding the binding affinity of T4A to TRα and TRβ is a crucial first step in characterizing its potential as a selective thyromimetic.
Molecular Profile of this compound (T4A)
T4A, also known as 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzoic acid, is structurally similar to T4, with the key difference being the replacement of the amino acid side chain with a formic acid group[3][4].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₆I₄O₄ | [4] |
| Molecular Weight | 733.8 g/mol | [4] |
| Appearance | White to Light Brown Solid | [3] |
| SMILES | O=C(O)c1cc(I)c(Oc2cc(I)c(O)c(I)c2)c(I)c1 | [4] |
| InChI Key | HKJUOMPYMPXLFS-UHFFFAOYSA-N | [4] |
The structural integrity of the diphenyl ether core and the presence of four iodine atoms are expected to facilitate its interaction with the ligand-binding domain of thyroid receptors.
Thyroid Hormone Receptor Signaling Pathway: A Genomic Perspective
The canonical mechanism of thyroid hormone action involves the regulation of gene transcription. Thyroid hormones enter the cell and bind to TRs located in the nucleus. TRs typically form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes[5][6]. In the absence of a ligand, the TR-RXR heterodimer often binds to corepressor proteins, silencing gene expression. Upon ligand binding, a conformational change in the TR leads to the dissociation of corepressors and the recruitment of coactivator proteins, which in turn initiates the transcription of target genes[5][7].
Determining Binding Affinity: Experimental Methodologies
Competitive Radioligand Binding Assays
These assays are considered the gold standard for quantifying ligand-receptor interactions due to their sensitivity and robustness[9]. They measure the ability of an unlabeled test compound (the competitor, e.g., T4A) to displace a radiolabeled ligand (e.g., [¹²⁵I]T₃) from the receptor.
This traditional method involves the separation of receptor-ligand complexes from the free radioligand by filtration.
Step-by-Step Protocol:
-
Receptor Preparation: Prepare nuclear extracts containing human TRα or TRβ from transfected cells or tissues[10].
-
Reaction Setup: In a multi-well plate, incubate a fixed concentration of [¹²⁵I]T₃ with the nuclear extract in an optimized assay buffer (e.g., Tris-HCl buffer with appropriate pH and additives)[10].
-
Competition: Add increasing concentrations of unlabeled T4A to the wells. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled T₃)[11].
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 2-18 hours at 4°C)[11].
-
Separation: Rapidly filter the contents of each well through glass fiber filters. The filters will trap the receptor-ligand complexes[10].
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand[10].
-
Quantification: Measure the radioactivity retained on the filters using a gamma or scintillation counter[10].
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis with software like GraphPad Prism to determine the IC₅₀ value (the concentration of T4A that inhibits 50% of [¹²⁵I]T₃ binding)[12][13]. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[4][10][14][15][16].
SPA is a homogeneous assay format that does not require a physical separation step, making it highly suitable for high-throughput screening[17][18][19][20].
Step-by-Step Protocol:
-
Receptor Immobilization: Capture the thyroid hormone receptors onto the surface of SPA beads[10].
-
Reaction Setup: In a microplate, incubate the receptor-coated SPA beads with a radioligand (e.g., [³H]T₃ or [¹²⁵I]T₃) and varying concentrations of the unlabeled T4A[10][11].
-
Proximity-Based Detection: When the radiolabeled ligand binds to the receptor on the SPA bead, the radioisotope is brought into close enough proximity to the scintillant within the bead to emit light. Unbound radioligand is too far away to produce a signal[17][18][19].
-
Quantification: Measure the light output from the SPA beads using a microplate scintillation counter[10].
-
Data Analysis: Similar to the filter binding assay, determine the IC₅₀ and Ki values from the competition curve[12].
Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique that measures changes in the rotational motion of a fluorescently labeled ligand (tracer) upon binding to a larger molecule like a receptor[2][19].
Step-by-Step Protocol:
-
Tracer Selection: A fluorescently labeled thyroid hormone analogue is used as the tracer.
-
Reaction Setup: In a microplate, add the fluorescent tracer and the purified thyroid hormone receptor.
-
Competition: Introduce varying concentrations of unlabeled T4A.
-
Excitation and Emission: Excite the sample with plane-polarized light. The small, unbound tracer tumbles rapidly, emitting depolarized light. The large receptor-tracer complex tumbles slowly, emitting polarized light.
-
Detection: Measure the fluorescence polarization using a plate reader equipped with polarizers[2][13][21].
-
Data Analysis: As the concentration of T4A increases, it displaces the fluorescent tracer, leading to a decrease in fluorescence polarization. An IC₅₀ value can be determined from the resulting dose-response curve[19].
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions[20][22][23][24][25].
Step-by-Step Protocol:
-
Ligand Immobilization: Covalently immobilize one of the binding partners (e.g., the purified thyroid hormone receptor) onto the surface of a sensor chip[20].
-
Analyte Injection: Flow a solution containing the other binding partner (the analyte, e.g., T4A) over the sensor surface[20].
-
Real-Time Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real time and measured in resonance units (RU)[22][23].
-
Kinetic Analysis: By analyzing the association and dissociation phases of the binding event at various analyte concentrations, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka) can be determined[22].
Table 2: Comparison of Binding Affinity Measurement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Radioligand Binding Assay | Competition for binding with a radiolabeled ligand. | High sensitivity, considered the "gold standard". | Requires handling of radioactive materials, separation step in filter assays. |
| Fluorescence Polarization | Change in rotational speed of a fluorescent ligand upon binding. | Homogeneous (no wash steps), non-radioactive, amenable to HTS. | Requires a fluorescently labeled ligand, potential for interference from fluorescent compounds. |
| Surface Plasmon Resonance | Change in refractive index upon binding to a sensor surface. | Label-free, real-time kinetic data (ka, kd). | Requires specialized equipment, protein immobilization can affect activity. |
Conclusion and Future Directions
This compound represents a structurally interesting analogue of thyroid hormone. While its specific binding affinities for TRα and TRβ have yet to be widely reported, the methodologies detailed in this guide provide a clear roadmap for researchers to undertake these critical characterizations. A thorough understanding of the binding kinetics and isoform selectivity of T4A is paramount to elucidating its biological activity and potential therapeutic applications. Future studies should focus on performing the described binding assays to generate quantitative data for T4A and comparing it to existing data for T3, T4, and other synthetic analogues like Tetrac and TRIAC[23]. Such data will be invaluable for the rational design of next-generation, tissue- and isoform-selective thyromimetics for the treatment of metabolic and other diseases.
References
- 1. Frontiers | Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders [frontiersin.org]
- 2. Thyroid Hormone Analogues: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding and mobility of the cell surface receptors for 3,3',5-triiodo-L-thyronine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 6. Tetraiodothyroacetic acid | C14H8I4O4 | CID 65552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Characterization of a membrane-associated 3,3',5-triiodo-L-thyronine binding protein by use of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. graphpad.com [graphpad.com]
- 9. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 10. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 11. Characterization of Thyroid Hormone Receptor α (TRα)-Specific Analogs with Varying Inner- and Outer-Ring Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. graphpad.com [graphpad.com]
- 13. graphpad.com [graphpad.com]
- 14. m.youtube.com [m.youtube.com]
- 15. punnettsquare.org [punnettsquare.org]
- 16. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Scintillation proximity assay (SPA) technology to study biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Figure 1. [Scintillation Proximity Assay]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 22. chemimpex.com [chemimpex.com]
- 23. benchchem.com [benchchem.com]
- 24. Binding characteristics of the thyroid hormone receptor homo- and heterodimers to consensus AGGTCA repeat motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The identification of 3,3', 5,5',-tetraiodothyroformic acid within the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Unveiling the Computational Landscape for a Key Thyroid Hormone Analogue
An In-Depth Technical Guide to In Silico Docking Studies of 3,3',5,5'-Tetraiodothyroformic Acid
This compound (T4A), a deaminated analogue of the thyroid hormone thyroxine (T4), represents a molecule of significant interest in endocrinological and pharmacological research.[1][2] Its structural similarity to endogenous thyroid hormones allows it to interact with key biological targets, including thyroid hormone receptors (TRs) and transport proteins like transthyretin (TTR).[3][4] Understanding the precise nature of these interactions at an atomic level is paramount for elucidating its biological function and for the rational design of novel therapeutics.
Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target (receptor).[5][6][7] This in-depth guide provides a comprehensive, field-proven methodology for conducting in silico docking studies of T4A. We will move beyond a simple recitation of steps to explain the critical reasoning behind each phase of the workflow, ensuring a robust and scientifically valid computational experiment.
| Compound Profile: this compound (T4A) | |
| Molecular Formula | C₁₃H₆I₄O₄[1][8] |
| Molecular Weight | 733.8 g/mol [1][8] |
| Synonyms | Tetraform, T4-Benzoic Acid, 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzoic Acid[1] |
| Key Characteristics | A thyroid hormone analogue; deaminated form of L-thyroxine (T4).[1] |
| Primary Putative Targets | Thyroid Hormone Receptors (TRα, TRβ), Transthyretin (TTR).[3][4] |
Pillar I: The Strategic Blueprint - A Self-Validating Docking Workflow
A successful docking study is not merely about generating a low energy score; it's about producing a computationally predictive model that reflects biological reality. The workflow described herein is designed as a self-validating system, incorporating checkpoints and rationale to build confidence in the final results.
Caption: High-level workflow for a robust in silico docking study.
Pillar II: Experimental Protocols - The Causality Behind the Clicks
Here, we detail the step-by-step methodology, focusing on the scientific rationale that underpins each technical procedure.
Step 1: Rigorous Ligand Preparation
The quality of the input ligand structure directly dictates the quality of the output. The goal is to generate a low-energy, chemically correct 3D representation of T4A.
Protocol:
-
Structure Acquisition: Obtain the 3D structure of T4A. The ZINC15 or PubChem databases are reliable sources.[9] Save the structure in a common format like SDF or MOL2.
-
Hydrogen Addition & Tautomeric/Ionization State Prediction: T4A has a carboxylic acid and a phenolic hydroxyl group. Their protonation states are pH-dependent and critically influence potential interactions.
-
Causality: The ionization state determines the molecule's ability to act as a hydrogen bond donor or acceptor.[3] An incorrect protonation state will lead to a completely artifactual binding mode. Use tools like Schrödinger's LigPrep or open-source equivalents to generate plausible states at a physiological pH (e.g., 7.4). The anionic carboxylate is often essential for binding to thyroid hormone receptors.[3]
-
-
Energy Minimization: Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94 or OPLS).
-
Causality: This step relaxes the structure, ensuring realistic bond lengths and angles, and removes any steric strain from the initial 3D generation.[10] This provides the docking algorithm with a favorable starting conformation.
-
-
Charge Assignment: Calculate and assign partial atomic charges (e.g., Gasteiger or AM1-BCC charges).
-
Causality: The scoring functions used in docking heavily rely on electrostatic calculations.[11] Accurate partial charges are essential for correctly evaluating the electrostatic complementarity between T4A and the protein's active site.
-
Step 2: Meticulous Target Protein Preparation
Crystal structures from the Protein Data Bank (PDB) are static snapshots and often contain artifacts or lack necessary information for a docking simulation.
Protocol:
-
Target Selection & Retrieval: Identify and download the 3D crystal structures of your target proteins. High-resolution (<2.5 Å) structures are preferred.
| Potential Protein Targets for T4A | PDB ID (Example) | Rationale |
| Thyroid Hormone Receptor β (TRβ) | 1Q4X | Primary nuclear receptor for thyroid hormones.[12] |
| Transthyretin (TTR) | 2ROX | Major transport protein for thyroxine in plasma and cerebrospinal fluid.[4][13] |
| Integrin αvβ3 | 1L5G | A membrane receptor that binds thyroid hormones and their analogues.[9] |
-
Initial Structure Cleaning:
-
Remove all crystallographic water molecules, ions, and co-solvents unless a specific water molecule is known to be critical for ligand binding (a "bridging" water molecule).[10][14]
-
If the downloaded structure is a multimer, retain only the monomeric unit necessary for the docking study, unless the binding site is at a multimer interface.[10][14]
-
Delete any co-crystallized ligands to free the binding pocket.
-
-
Structure Refinement:
-
Add Hydrogens: PDB files typically lack hydrogen atoms. Add them according to standard geometries.[10][14]
-
Optimize Hydrogen Bond Network: Use tools (e.g., Schrödinger's Protein Preparation Wizard) to flip terminal amide groups of asparagine and glutamine and the orientation of histidine side chains to optimize the hydrogen-bonding network.[14]
-
Fill Missing Loops/Residues: If there are gaps in the crystal structure, use modeling tools to build and refine these missing segments.[10][14]
-
-
Protonation and Energy Minimization: Assign protonation states to titratable residues (Asp, Glu, His, Lys, Arg) based on the chosen pH. Perform a restrained energy minimization on the protein to relieve any steric clashes introduced during preparation, while keeping the backbone atoms fixed to preserve the overall fold.
Step 3: Defining the Arena - Grid Generation
The docking algorithm must be told where to search for a binding site. This is accomplished by defining a "grid box."
Protocol:
-
Identify the Binding Site: If docking into a known active site, use the co-crystallized ligand (from the original PDB file, before you deleted it) as a guide to define the center of the binding pocket.
-
Generate the Grid: Create a grid box (typically a cube) centered on the identified binding site. The box should be large enough to accommodate T4A and allow it to rotate and translate freely (e.g., 20-25 Å in each dimension), but not so large that it encompasses irrelevant parts of the protein surface, which would increase computation time and reduce accuracy.
Step 4: Running the Docking Simulation
This is the core computational step where the software explores binding possibilities.
Protocol:
-
Select Docking Software: Choose a well-validated docking program. Common choices include AutoDock Vina, Glide (Schrödinger), and GOLD.[15]
-
Configure Docking Parameters:
-
Ligand Flexibility: Treat T4A as fully flexible, allowing all its rotatable bonds to be sampled.[14]
-
Receptor Flexibility (Optional): While typically the receptor is held rigid to save computational time, some methods allow for "induced-fit" docking where specific side chains in the active site can move.[6] This is more computationally expensive but can yield more accurate results.
-
Exhaustiveness/Precision: Set the thoroughness of the search algorithm. Higher exhaustiveness leads to a more comprehensive search but requires more time.
-
-
Launch the Simulation: Execute the docking run. The software will generate a set of possible binding poses for T4A, each with an associated docking score.[5]
Pillar III: From Data to Insight - Post-Docking Analysis
Raw docking scores are meaningless without careful analysis and interpretation. The objective is to identify the most plausible binding mode and understand the molecular forces that stabilize it.
Step 5: Evaluating Docking Poses and Scores
Protocol:
-
Rank by Score: The primary output is a list of poses ranked by a scoring function, which estimates the free energy of binding (ΔG).[16] More negative values typically indicate stronger predicted binding affinity.[16]
-
Cluster Analysis: The software often groups similar poses into clusters. The most populated cluster with the best score is often the most promising candidate.[16]
-
Visual Inspection: This is a non-negotiable step. Use molecular visualization software (e.g., PyMOL, ChimeraX) to visually inspect the top-scoring poses.[17] Check for:
-
Steric Clashes: Does the ligand have any atomic clashes with the protein?
-
Chemical Sense: Are the interactions chemically reasonable? (e.g., hydrogen bonds are formed with appropriate donor-acceptor pairs).
-
Burial: Is the ligand well-buried within the binding pocket, or is it solvent-exposed?
-
| Hypothetical Docking Results for T4A | ||
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| TRβ | -10.5 | Arg228, Met259, His435 |
| TTR | -9.8 | Lys15, Ser117, Leu110 |
| Integrin αvβ3 | -8.9 | Arg214, Asp218 |
Step 6: Mapping the Molecular Interactions
Understanding why a pose is favorable requires mapping the specific non-covalent interactions.
Caption: Conceptual map of T4A's potential interactions in a binding pocket.
Protocol:
-
Generate Interaction Diagrams: Use tools like LigPlot+, Maestro, or the analysis tools within docking software to generate 2D diagrams that clearly show the interactions between T4A and the protein residues.[18][19]
-
Identify Key Interactions:
-
Hydrogen Bonds: Look for H-bonds between T4A's carboxylate/hydroxyl groups and polar residues in the pocket.
-
Hydrophobic Interactions: Identify contacts between T4A's aromatic rings and nonpolar residues (e.g., Leu, Val, Ile).
-
Halogen Bonds: The iodine atoms on T4A can form favorable halogen bonds with electron-rich atoms like oxygen. This is a critical interaction for thyroid hormone analogues.
-
Pi-Stacking: The aromatic rings of T4A may stack with aromatic residues like Phe, Tyr, or Trp.
-
Step 7: Validation and Scientific Interpretation
A docking result is a hypothesis. It must be validated to be trustworthy.
Protocol:
-
Positive Control (Self-Validation): Dock the native ligand (e.g., T4 for TTR) or a known potent binder into the active site using the exact same protocol. The docking pose should ideally have a low Root Mean Square Deviation (RMSD) (<2.0 Å) compared to the crystal structure pose, and the score should be in a reasonable range.[16] This validates that your protocol can successfully reproduce known binding modes.
-
Comparison with Experimental Data: If available, compare your rank ordering of compounds by docking score with their experimental binding affinities (e.g., Ki or IC50 values).[16][20] A good correlation increases confidence in the model's predictive power.
-
Molecular Dynamics (MD) Simulation (Advanced): For high-confidence predictions, the top-ranked T4A-protein complex can be subjected to MD simulations. This allows you to assess the stability of the binding pose and the key interactions over time, providing a more dynamic and realistic view of the binding event.
Conclusion
This guide outlines a rigorous, scientifically-grounded framework for performing in silico docking of this compound. By adhering to these principles of meticulous preparation, controlled simulation, and critical analysis, researchers can generate high-confidence structural hypotheses. These models are invaluable for understanding the molecular basis of T4A's biological activity, guiding future experimental studies, and accelerating the discovery of new therapeutics targeting the thyroid hormone signaling axis.
References
- 1. 3,3',5,5'-Tetraiodo Thyroformic Acid (>90%) | CymitQuimica [cymitquimica.com]
- 2. The identification of 3,3', 5,5',-tetraiodothyroformic acid within the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-specific basicities regulate molecular recognition in receptor binding: in silico docking of thyroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review on the Structures and Activities of Transthyretin Amyloidogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Frontiers | Three-Dimensional Modeling of Thyroid Hormone Metabolites Binding to the Cancer-Relevant αvβ3 Integrin: In-Silico Based Study [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 12. Prediction of binding affinity and efficacy of thyroid hormone receptor ligands using QSAR and structure based modeling methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. quora.com [quora.com]
- 15. KBbox: Methods [kbbox.h-its.org]
- 16. researchgate.net [researchgate.net]
- 17. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
An In-Depth Technical Guide to Tiratricol (C₁₃H₆I₄O₄) for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tiratricol (3,3',5-Triiodothyroacetic acid; TRIAC), a thyroid hormone analog with the chemical formula C₁₃H₆I₄O₄. Tiratricol is a subject of significant interest in biomedical research and drug development due to its unique thyromimetic properties and therapeutic potential. This document delves into the compound's physicochemical characteristics, synthesis, and multifaceted mechanism of action, with a particular focus on its interaction with thyroid hormone receptors. Furthermore, it outlines detailed experimental protocols for in vitro and in vivo studies, including its application in thyroid cancer research and virology. This guide is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights to facilitate further investigation and therapeutic innovation.
Introduction: Unveiling Tiratricol
Tiratricol, also known as 3,3',5-Triiodothyroacetic acid or TRIAC, is a naturally occurring metabolite of the thyroid hormone triiodothyronine (T₃).[1][2][3] Structurally similar to T₃, Tiratricol exhibits thyromimetic activity, meaning it mimics the effects of thyroid hormones in the body.[4] Its chemical formula is C₁₃H₆I₄O₄, and it is characterized as an aromatic ether, a monocarboxylic acid, an organoiodine compound, and a member of the phenols.[5] This unique chemical nature underpins its biological activity and therapeutic potential.
A key feature that distinguishes Tiratricol from endogenous thyroid hormones is its ability to enter cells independently of the Monocarboxylate Transporter 8 (MCT8), a specific thyroid hormone transporter.[1][2] This property is of particular significance in the context of MCT8 deficiency, also known as Allan-Herndon-Dudley Syndrome, a rare genetic disorder characterized by impaired thyroid hormone transport into the brain.[2] Tiratricol's ability to bypass this transporter makes it a promising therapeutic agent for this and other conditions related to thyroid hormone resistance.[2][3]
This guide will provide an in-depth exploration of Tiratricol, from its fundamental chemical properties to its complex biological interactions and its applications in preclinical research.
Physicochemical Properties and Synthesis
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and drug development. This section details the key characteristics of Tiratricol and provides a foundational protocol for its synthesis.
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₆I₄O₄ | [6] |
| Molecular Weight | 621.93 g/mol | [6] |
| Appearance | White to off-white solid | [7] |
| Solubility | DMSO: ≥ 42 mg/mL (67.53 mM) | [6] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [6] |
| Half-life | Approximately 6 hours (oral) | [5] |
Synthesis of 3,3',5-Triiodothyroacetic Acid
The synthesis of Tiratricol is a multi-step process that requires careful control of reaction conditions. The following is a generalized protocol based on established chemical principles.
Workflow for the Synthesis of Tiratricol
Caption: A generalized workflow for the synthesis of Tiratricol.
Detailed Protocol:
-
Preparation of 3:5-diiodo-4-(4'-hydroxyphenoxy)phenylacetic acid (diacid): A solution of ethyl 3:5-diiodo-4-(4'-methoxyphenoxy)phenyl acetate in acetic acid is heated under reflux with hydroiodic acid and red phosphorus for approximately 1 hour.[7]
-
Work-up and Purification of Diacid: The hot solution is filtered, and the filtrate is concentrated. The residue is then treated with water containing a small amount of sodium thiosulfate to decolorize the product. The resulting solid is collected by filtration and can be further purified.[7]
-
Iodination to form Tiratricol: The purified diacid is dissolved in a mixture of methanol and ammonia solution. The solution is then iodinated at 0°C with an iodine solution.[7]
-
Isolation and Final Purification: The Tiratricol product is isolated from the reaction mixture. Final purification is achieved through crystallization from 50% (v/v) methanol, yielding colorless needles.[7] The final product's identity and purity should be confirmed using analytical techniques such as HPLC, NMR, and mass spectrometry.
Mechanism of Action: A Multifaceted Thyroid Hormone Analog
Tiratricol exerts its biological effects through a complex interplay with the endocrine system, primarily by acting as a ligand for thyroid hormone receptors (TRs). Its unique properties, however, lead to a distinct pharmacological profile compared to endogenous thyroid hormones.
Interaction with Thyroid Hormone Receptors
Tiratricol binds to both major isoforms of the thyroid hormone receptor, TRα and TRβ, which are ligand-dependent transcription factors that regulate the expression of a multitude of genes involved in metabolism, growth, and development.[4][8] Upon binding, Tiratricol induces a conformational change in the receptor, allowing it to interact with specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes.[8] This interaction can either activate or repress gene transcription, leading to a cascade of downstream cellular effects.[8]
Signaling Pathway of Tiratricol
Caption: Tiratricol's mechanism of action via thyroid hormone receptors.
Impact on Key Signaling Pathways in Cancer
In the context of thyroid cancer, the MAPK and PI3K/Akt signaling pathways are often dysregulated, driving tumor growth and progression.[9] While direct, comprehensive studies on Tiratricol's effects on these pathways are still emerging, its role as a TRβ agonist is significant. TRβ can act as a tumor suppressor in some cancers, and its activation by ligands like Tiratricol may restore or enhance this function, thereby modulating genes involved in cell proliferation, differentiation, and apoptosis.[8]
Antiviral and Anti-inflammatory Activity
Recent research has uncovered novel activities of Tiratricol beyond its role as a thyroid hormone analog. It has been shown to possess antiviral properties, particularly against the Yellow Fever Virus (YFV), a member of the Flavivirus genus.[6] Tiratricol is believed to inhibit YFV replication by binding to the RNA-dependent RNA polymerase (RdRp) domain of the viral NS5 protein.[6]
Furthermore, Tiratricol has demonstrated anti-inflammatory effects. It acts as an intracellular toxin neutralizer, inhibiting the cytotoxicity of lipopolysaccharide (LPS) and lipid A.[6] It has also been shown to reduce the production of tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages.[6]
Experimental Protocols and Applications
This section provides detailed, step-by-step methodologies for key experiments involving Tiratricol, designed to be a practical resource for laboratory researchers.
In Vitro Antiviral Assay against Yellow Fever Virus (YFV) in Huh-7 Cells
This protocol outlines a method to assess the antiviral efficacy of Tiratricol against YFV in a human hepatoma cell line.
Experimental Workflow for In Vitro Antiviral Assay
Caption: Workflow for assessing the in vitro antiviral activity of Tiratricol.
Protocol:
-
Cell Culture: Culture Huh-7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed Huh-7 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Treatment: Prepare serial dilutions of Tiratricol in culture medium. Remove the old medium from the cells and add the Tiratricol dilutions. Include a vehicle control (e.g., DMSO).
-
Infection: Infect the cells with YFV at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the infected plates for 48-72 hours.
-
Assessment of Cytotoxicity (CC₅₀): In parallel, treat uninfected cells with the same concentrations of Tiratricol to determine its cytotoxicity using an MTT assay. The CC₅₀ is the concentration that reduces cell viability by 50%.
-
Assessment of Antiviral Activity (EC₅₀): Measure the inhibition of viral replication. This can be done through various methods, such as a plaque reduction assay, quantitative RT-PCR for viral RNA, or an immunoassay for a viral protein. The EC₅₀ is the concentration that inhibits viral replication by 50%.
-
Data Analysis: Calculate the CC₅₀ and EC₅₀ values from the dose-response curves. The selectivity index (SI = CC₅₀/EC₅₀) is a measure of the compound's therapeutic window.
Western Blot Analysis of Protein Expression
This protocol can be adapted to investigate the effect of Tiratricol on the expression of specific proteins in target cells, for example, viral proteins in infected cells or key signaling proteins in cancer cells.
Protocol:
-
Cell Lysis: After treatment with Tiratricol, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto a polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Efficacy in a Thyroid Cancer Xenograft Model
This protocol describes a general approach to evaluate the anti-tumor efficacy of Tiratricol in an immunodeficient mouse model.
Protocol:
-
Cell Line and Animal Model: Select a suitable human thyroid cancer cell line and an appropriate immunodeficient mouse strain (e.g., athymic nude or NOD/SCID mice).[1]
-
Tumor Implantation: Subcutaneously inject a suspension of the thyroid cancer cells into the flank of the mice.[1]
-
Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer Tiratricol (e.g., by oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined dosing schedule.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the animals.
-
Endpoint: At the end of the study (when tumors in the control group reach a predetermined size or after a specified duration), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of Tiratricol has been investigated in preclinical and clinical studies. Orally administered Tiratricol is approximately 67% absorbed and has a half-life of about 6 hours.[5] A more recent study in healthy male subjects reported a serum half-life of approximately 13 hours for both 350µg round and oblong tablets.[1] Absorption is rapid in the fasted state, with a median Tmax of 0.5 hours.[1]
The safety profile of Tiratricol is an important consideration. Potential side effects can be similar to symptoms of hyperthyroidism and may include increased heart rate, anxiety, and weight loss.[4] Therefore, careful dose monitoring is essential in clinical applications.
Regulatory Status and Future Directions
Tiratricol is available in France for the treatment of thyroid hormone resistance and as an adjuvant therapy for thyroid cancer.[2] In February 2025, Tiratricol (marketed as Emcitate®) received its first approval in the European Union for the treatment of peripheral thyrotoxicosis in patients with MCT8 deficiency from birth.[10] It is not currently approved for sale in the United States or Canada for general use.[2]
The unique properties of Tiratricol, particularly its MCT8-independent cellular uptake and its diverse biological activities, present exciting opportunities for future research and therapeutic development. Further investigation into its effects on key signaling pathways in cancer, its potential as a broad-spectrum antiviral agent, and its anti-inflammatory properties is warranted. The development of novel drug delivery systems to enhance its therapeutic index is also a promising area of exploration.
Conclusion
Tiratricol (C₁₃H₆I₄O₄) is a thyroid hormone analog with a compelling profile for researchers and drug development professionals. Its well-characterized physicochemical properties, established synthesis route, and multifaceted mechanism of action provide a solid foundation for further investigation. The detailed experimental protocols outlined in this guide offer practical tools for exploring its therapeutic potential in areas such as thyroid disorders, cancer, and infectious diseases. As our understanding of the intricate roles of thyroid hormone signaling in health and disease continues to grow, Tiratricol stands out as a valuable pharmacological tool and a promising candidate for the development of novel therapies.
References
- 1. Preclinical Models of Follicular Cell-Derived Thyroid Cancer: An Overview from Cancer Cell Lines to Mouse Models [e-enm.org]
- 2. Tiratricol - Wikipedia [en.wikipedia.org]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. mdpi.com [mdpi.com]
- 5. e-enm.org [e-enm.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Genetic Alterations in the Phosphatidylinositol-3 Kinase/Akt Pathway in Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Gene Expression Analysis in Papillary Thyroid Carcinoma Reveals a Transcriptional Profile Associated with Reduced Radioiodine Avidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A minireview: the role of MAPK/ERK and PI3K/Akt pathways in thyroid follicular cell-derived neoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for 3,3',5,5'-Tetraiodothyroformic Acid in In Vitro Assays
Introduction: Unveiling the Potential of 3,3',5,5'-Tetraiodothyroformic Acid as a Thyroid Hormone Receptor Antagonist
This compound, also known as Tetraiodothyroacetic acid (Tetrac or T4F), is a deaminated analog of the thyroid hormone L-thyroxine (T4).[1] Initially recognized for its role in thyroid hormone metabolism, T4F has emerged as a significant tool in endocrine research, primarily for its ability to antagonize thyroid hormone actions at the cellular level.[1][2] Unlike thyroid hormones that exert their effects through nuclear receptors, T4F primarily acts at a cell surface receptor on integrin αvβ3, blocking the binding of T4 and 3,5,3'-triiodo-L-thyronine (T3).[2][3] This antagonistic action prevents the initiation of downstream signaling cascades that are involved in cell proliferation and angiogenesis, making T4F a valuable compound for studying thyroid hormone signaling and for investigating potential therapeutic strategies in conditions like cancer.[2][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of T4F in a variety of in vitro assays. The protocols detailed herein are designed to be self-validating systems, ensuring the generation of reliable and reproducible data for the characterization of T4F's antagonistic properties.
Core Principles and Rationale for Experimental Design
The successful implementation of in vitro assays with T4F hinges on a clear understanding of the underlying biological principles and the rationale behind each experimental step.
The Critical Role of a Hormone-Depleted Environment
A fundamental prerequisite for studying the effects of thyroid hormones and their antagonists is the elimination of endogenous hormones from the cell culture medium. Standard fetal bovine serum (FBS) contains variable and often significant levels of thyroid hormones, which can interfere with the assay and mask the true effect of the experimental compounds.[4] Therefore, the use of charcoal-stripped FBS is imperative. This specialized serum has been treated with activated carbon to remove non-polar, lipophilic molecules, including steroid and thyroid hormones, while retaining essential salts, glucose, and amino acids.[5] This ensures that the observed cellular responses are directly attributable to the exogenously added hormones and antagonists.
Choosing the Right Cellular Model
The selection of an appropriate cell line is crucial for obtaining physiologically relevant data. For studying thyroid hormone receptor (TR) antagonism, cell lines that endogenously express TRs or have been engineered to do so are ideal.
-
HepG2 (Human Hepatocellular Carcinoma): This cell line is a well-established model in liver cancer research and is frequently used in studies of drug metabolism and toxicity.[6] HepG2 cells express thyroid hormone receptors and have been utilized to study the regulation of hepatic genes by thyroid hormones.[7][8] Their robust nature and ease of culture make them a suitable choice for initial screening and mechanistic studies of TR antagonists.
-
HeLa (Human Cervical Cancer): HeLa cells are another widely used cell line in biomedical research. They can be readily transfected with plasmids expressing TRα or TRβ, making them a versatile tool for studying isoform-specific effects of TR antagonists.[9]
-
GH3 (Rat Pituitary Tumor): These cells endogenously express TRs and are particularly useful for studying the regulation of gene expression by thyroid hormones.[9]
Experimental Protocols
The following protocols provide step-by-step methodologies for key in vitro assays to characterize the antagonistic properties of this compound.
Preparation of T4F Stock Solution
The solubility and stability of T4F are critical for accurate and reproducible experimental results.
-
Solvent Selection: T4F is sparingly soluble in aqueous solutions but is soluble in organic solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[2] T4F is also soluble in acetone.[1]
-
Stock Solution Preparation (10 mM in DMSO):
-
Weigh out a precise amount of T4F powder. The molecular weight of T4F is 747.83 g/mol .
-
Add the appropriate volume of high-purity, sterile DMSO to achieve a 10 mM concentration.
-
Gently vortex or sonicate until the compound is completely dissolved.
-
-
Storage: Store the stock solution in small aliquots at -20°C to -80°C to minimize freeze-thaw cycles. Protect from light.
-
Working Dilutions: Prepare fresh working dilutions of T4F in the appropriate cell culture medium on the day of the experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture wells is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[10]
Cell Viability and Cytotoxicity Assay (MTT Assay)
Before evaluating the antagonistic activity of T4F, it is essential to determine its cytotoxic concentration to ensure that the observed effects are not due to cell death. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed HepG2 cells (or other chosen cell line) in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of T4F in complete growth medium. The concentration range should be broad to capture the full dose-response curve (e.g., 0.1 µM to 100 µM).
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing the different concentrations of T4F. Include a vehicle control (medium with the same final concentration of DMSO as the highest T4F concentration) and a no-treatment control.
-
Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the T4F concentration to determine the 50% cytotoxic concentration (CC50).
Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of T4F using the MTT assay.
Thyroid Hormone Receptor (TR) Competitive Binding Assay
This assay directly measures the ability of T4F to compete with a radiolabeled thyroid hormone (e.g., [¹²⁵I]T3) for binding to the thyroid hormone receptor.
Principle: The assay quantifies the displacement of a fixed concentration of radiolabeled T3 from the TR by increasing concentrations of the unlabeled competitor (T4F). The amount of radioactivity bound to the receptor is inversely proportional to the binding affinity of the competitor.
Protocol:
-
Reagent Preparation:
-
Prepare a purified TR ligand-binding domain (LBD) or cell lysates containing TRs.
-
Prepare a solution of radiolabeled T3 (e.g., [¹²⁵I]T3) in assay buffer.
-
Prepare serial dilutions of unlabeled T3 (for the standard curve) and T4F in assay buffer.
-
-
Assay Setup (in a 96-well filter plate):
-
Total Binding: Wells containing TR, radiolabeled T3, and assay buffer.
-
Non-specific Binding: Wells containing TR, radiolabeled T3, and a high concentration of unlabeled T3.
-
Competitive Binding: Wells containing TR, radiolabeled T3, and increasing concentrations of T4F.
-
-
Incubation: Incubate the plate at 4°C for 2-4 hours to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of the wells through glass fiber filters using a vacuum manifold to separate receptor-bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the T4F concentration.
-
Determine the IC50 value, which is the concentration of T4F that inhibits 50% of the specific binding of the radiolabeled T3. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Reporter Gene Assay for TR Antagonism
This cell-based functional assay measures the ability of T4F to inhibit T3-induced transcription of a reporter gene.
Principle: Cells are transfected with two plasmids: one expressing a thyroid hormone receptor (TRα or TRβ) and another containing a reporter gene (e.g., luciferase) under the control of a thyroid hormone response element (TRE). In the presence of an agonist like T3, the TR binds to the TRE and activates the transcription of the reporter gene. An antagonist like T4F will compete with T3, thereby inhibiting reporter gene expression.
Protocol:
-
Cell Culture and Transfection:
-
Seed HeLa or another suitable cell line in a 96-well plate.
-
Transfect the cells with a TR expression vector (TRα or TRβ) and a TRE-luciferase reporter plasmid using a suitable transfection reagent. Include a control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
-
Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing charcoal-stripped FBS.
-
Prepare a solution of T3 at a concentration that gives a submaximal response (e.g., EC80).[11]
-
Prepare serial dilutions of T4F in the T3-containing medium.
-
Treat the cells with the T3 and T4F co-treatment solutions. Include controls with T3 alone, T4F alone (to check for agonist activity), and vehicle (DMSO) alone.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay:
-
Lyse the cells and measure the firefly luciferase activity using a luminometer and a suitable luciferase assay reagent.
-
Measure the Renilla luciferase activity for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the logarithm of the T4F concentration.
-
Determine the IC50 value, which is the concentration of T4F that inhibits 50% of the T3-induced reporter gene expression.
-
Thyroid Hormone Receptor Signaling and Antagonism
Caption: Mechanism of thyroid hormone receptor signaling and its inhibition by an antagonist like T4F.
Data Presentation and Interpretation
For clarity and ease of comparison, quantitative data from the assays should be summarized in structured tables.
Table 1: Cytotoxicity of T4F on HepG2 Cells
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98 ± 4.5 |
| 10 | 95 ± 6.1 |
| 25 | 85 ± 7.3 |
| 50 | 60 ± 8.9 |
| 100 | 30 ± 5.8 |
| CC50 (µM) | ~55 |
Table 2: Antagonistic Activity of T4F in a TRβ Reporter Gene Assay
| T4F Concentration (µM) | % Inhibition of T3-induced Luciferase Activity (Mean ± SD) |
| 0 | 0 |
| 0.1 | 15 ± 3.2 |
| 1 | 45 ± 5.8 |
| 5 | 75 ± 6.5 |
| 10 | 90 ± 4.1 |
| 25 | 98 ± 2.9 |
| IC50 (µM) | ~1.2 |
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound as a thyroid hormone receptor antagonist. By carefully controlling experimental conditions, particularly through the use of hormone-depleted serum, and by selecting appropriate cellular models, researchers can generate high-quality, reproducible data. These assays are fundamental for elucidating the mechanism of action of T4F, determining its potency and efficacy, and paving the way for further preclinical and clinical investigations into its therapeutic potential. Future studies could explore the isoform-specific antagonistic effects of T4F on TRα and TRβ, as well as its impact on a broader range of downstream target genes.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. abmole.com [abmole.com]
- 3. Tetraiodothyroacetic acid and tetraiodothyroacetic acid nanoparticle effectively inhibit the growth of human follicular thyroid cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Charcoal-Stripped FBS | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. HepG2 Cells [cytion.com]
- 7. Regulation of hepatic triglyceride lipase by thyroid hormone in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. benchchem.com [benchchem.com]
- 11. Identification of Thyroid Hormone Receptor Active Compounds Using a Quantitative High-Throughput Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
Mastering the Bench: A Researcher's Guide to 3,3',5,5'-Tetraiodothyroformic Acid (Tetrac)
This comprehensive guide serves as an essential resource for researchers, scientists, and drug development professionals working with 3,3',5,5'-Tetraiodothyroformic acid (T4A), also known as Tetraiodothyroacetic acid or Tetrac. This document provides not just detailed protocols but also the scientific rationale behind the experimental choices, ensuring both methodological rigor and a deep understanding of the compound's behavior.
Introduction: The Multifaceted Nature of Tetrac
This compound is a deaminated analog of the thyroid hormone L-thyroxine (T4).[1][2] While structurally similar to T4, Tetrac exhibits distinct biological activities that make it a valuable tool in various research fields. It is recognized as a thyroid hormone analogue and notably acts as an antagonist at the cell surface receptor for thyroid hormone on integrin αvβ3, thereby blocking the pro-angiogenic actions of T4 and 3,5,3'-triiodo-L-thyronine (T3).[2][3] This anti-angiogenic property, coupled with its ability to modulate thyroid hormone signaling, has positioned Tetrac as a compound of interest in cancer biology, endocrinology, and beyond.[3]
This guide will walk you through the essential experimental procedures for working with Tetrac, from its preparation and characterization to its application in cellular and molecular assays.
Part 1: Compound Preparation and Characterization
For most research applications, this compound is conveniently obtained from commercial suppliers. However, understanding its fundamental properties and the methods for its purification and characterization is crucial for ensuring experimental reproducibility and data integrity.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₈I₄O₄ | [4] |
| Molecular Weight | 747.83 g/mol | [4] |
| Appearance | White to yellow to green powder/crystal | |
| CAS Number | 67-30-1 | [4] |
| Solubility | Soluble in acetone (19.60 - 20.40 mg/mL), DMSO (50 mg/mL) | [1][3] |
| Storage Temperature | -20°C | [1] |
Purification by Recrystallization (General Protocol)
While commercially available Tetrac is typically of high purity (>98% by HPLC), this general protocol can be adapted for further purification if required.[5] The principle of recrystallization relies on the differential solubility of the compound and impurities in a given solvent at different temperatures.
Rationale: The choice of solvent is critical. An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. This allows for the compound to crystallize out upon cooling, leaving the more soluble impurities behind in the solvent.
Step-by-Step Protocol:
-
Solvent Selection: Based on solubility data, a suitable solvent system can be chosen. For Tetrac, a mixed solvent system might be necessary to achieve the desired solubility profile.
-
Dissolution: In a flask, add the impure Tetrac and a minimal amount of the chosen solvent. Gently heat the mixture while stirring until the Tetrac is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Characterization of this compound
1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for confirming the chemical structure of Tetrac. While specific spectral data for Tetrac was not found in the search results, a general understanding of what to expect can be provided. For a related compound, 3,3',5-triiodothyroacetic acid, 1H NMR spectral data is available, which can offer some comparative insights.[6]
-
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons and the protons of the acetic acid side chain. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern on the phenyl rings.
-
¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule, further confirming its structure.
1.2.2 Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Tetrac, providing definitive structural confirmation.
Rationale: High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting fragments, providing further structural information.
General LC-MS/MS Protocol Outline:
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be developed for the sensitive and specific quantification of Tetrac in biological matrices.[7][8][9][10][11]
-
Sample Preparation: This typically involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analyte from the complex biological matrix.[7][8]
-
Chromatographic Separation: A C18 reversed-phase column is commonly used for the separation of thyroid hormone metabolites.[8][9] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% acetic acid) and an organic component (e.g., methanol or acetonitrile) is typically employed.[8]
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. This involves selecting a specific precursor ion (the molecular ion of Tetrac) and monitoring for specific product ions that are formed upon fragmentation. This provides high selectivity and sensitivity. Tetrac can be detected in both positive and negative electrospray ionization (ESI) modes.[8]
Part 2: Application Notes and Protocols
This section provides detailed protocols for common in vitro applications of Tetrac, focusing on its anti-angiogenic and thyroid hormone receptor-modulating activities.
Preparation of Stock Solutions for In Vitro Assays
Rationale: Proper preparation of stock solutions is critical for accurate and reproducible experimental results. Tetrac has limited aqueous solubility, necessitating the use of an organic solvent for the initial stock solution.
Step-by-Step Protocol:
-
Safety Precautions: Tetrac is classified as acutely toxic if swallowed.[1][4] Handle with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[1]
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of Tetrac.[3] Acetone is also a suitable solvent.[1]
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Calculate the required mass of Tetrac (MW = 747.83 g/mol ). For 1 mL of a 10 mM stock solution, you will need 7.48 mg of Tetrac.
-
Accurately weigh the Tetrac in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity, sterile DMSO.
-
Vortex thoroughly until the Tetrac is completely dissolved.
-
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
In Vitro Angiogenesis: Endothelial Cell Tube Formation Assay
Rationale: The tube formation assay is a widely used in vitro method to assess the effect of compounds on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[12][13][14][15][16] This protocol is adapted from established methods.[12][15][16]
Diagram: Workflow for the in vitro tube formation assay.
Step-by-Step Protocol:
-
Preparation of Basement Membrane Extract (BME) Coated Plates:
-
Endothelial Cell Preparation:
-
Culture endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) to 70-90% confluency.[13][15] Use cells at a low passage number (P2-P5 for primary cells).[13]
-
Harvest the cells using a gentle detachment method (e.g., trypsinization followed by neutralization).
-
Resuspend the cells in the desired culture medium, typically with reduced serum (e.g., 0.5-2% FBS), at a concentration of 1-2 x 10⁵ cells/mL.[16]
-
-
Treatment with Tetrac:
-
Prepare serial dilutions of Tetrac in the cell culture medium from your stock solution. A typical concentration range to test for anti-angiogenic effects would be from 0.1 µM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest Tetrac concentration) and a positive control (a known angiogenesis inhibitor) if desired.
-
-
Assay Procedure:
-
Visualization and Quantification:
-
After the incubation period, visualize the formation of capillary-like structures using a light microscope.
-
For quantification, images of the tube networks can be captured. The extent of tube formation can be quantified by measuring parameters such as total tube length, number of branches, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Western Blot Analysis of Tetrac-Treated Cells
Rationale: Western blotting can be used to investigate the molecular mechanisms underlying the effects of Tetrac on cells. For example, you can assess the expression levels of proteins involved in angiogenesis (e.g., VEGF, VEGFR2) or other signaling pathways modulated by Tetrac. This protocol provides a general workflow for Western blotting.[17][18][19][20]
Diagram: General workflow for Western blot analysis.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture your cells of interest to the desired confluency.
-
Treat the cells with various concentrations of Tetrac for the desired duration. Include a vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[18]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[19]
-
Incubate the membrane with a primary antibody specific to your protein of interest overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[17][20]
-
Wash the membrane thoroughly.
-
-
Detection:
-
Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.[18]
-
Analyze the band intensities to determine the relative protein expression levels. Normalize to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
References
- 1. ≥98% (TLC), powder, thyrointegrin receptor antagonist | Sigma-Aldrich [sigmaaldrich.com]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. abmole.com [abmole.com]
- 4. Tetraiodothyroacetic acid | C14H8I4O4 | CID 65552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5,3',5'-Tetraiodo Thyroacetic Acid | LGC Standards [lgcstandards.com]
- 6. 3,3',5-TRIIODOTHYROACETIC ACID(51-24-1) 1H NMR spectrum [chemicalbook.com]
- 7. myadlm.org [myadlm.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. Identification by Liquid Chromatography–Tandem Mass Spectrometry and Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry of the Contributor to the Thyroid Hormone Receptor Agonist Activity in Effluents from Sewage Treatment Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Correlation between Serum Levels of 3,3ʹ,5ʹ-Triiodothyronine and Thyroid Hormones Measured by Liquid Chromatography-Tandem Mass Spectrometry and Immunoassay | PLOS One [journals.plos.org]
- 12. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promocell.com [promocell.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. origene.com [origene.com]
- 18. bio-rad.com [bio-rad.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application of 3,3',5,5'-Tetraiodothyroformic Acid in Zebrafish Embryo Studies: A Technical Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the application of 3,3',5,5'-Tetraiodothyroformic Acid (T4FA) in zebrafish (Danio rerio) embryo studies. T4FA serves as a potent antagonist of thyroid hormone signaling, a critical pathway in vertebrate development. The zebrafish, with its external fertilization, rapid development, and optical transparency, offers an unparalleled in vivo system to dissect the intricate roles of thyroid hormones and to screen for compounds that modulate this axis.
Introduction: The Significance of Thyroid Hormone Disruption in a Vertebrate Model
Thyroid hormones (THs), primarily thyroxine (T4) and triiodothyronine (T3), are fundamental regulators of growth, differentiation, and metabolism in vertebrates.[1] In zebrafish, maternally supplied THs are present in the yolk and play crucial roles even in the earliest stages of development, long before the embryo's own thyroid gland becomes functional around 48-72 hours post-fertilization (hpf).[2] The molecular machinery for TH signaling, including thyroid hormone receptors (TRs), is expressed from early embryogenesis, highlighting the importance of this pathway in orchestrating normal development.[3]
Disruption of TH signaling can lead to a spectrum of developmental abnormalities, affecting the formation of the central nervous system, craniofacial structures, heart, and eyes.[4][5] Therefore, compounds that interfere with this pathway are of significant interest to toxicologists and developmental biologists. This compound (T4FA) is a structural analog of T4 and is expected to act as a competitive antagonist at the thyroid hormone receptors, thereby inhibiting the downstream gene transcription typically initiated by T3. While direct studies on T4FA in zebrafish are limited, research on the closely related compound 3,3',5,5'-tetraiodothyroacetic acid (Tetrac) provides a strong foundation for its application.[6][7]
This document outlines the principles and practical steps for utilizing T4FA to induce a hypothyroid-like state in zebrafish embryos, enabling the study of TH-dependent developmental processes and the screening for potential therapeutic interventions.
Mechanism of Action: Antagonizing the Thyroid Hormone Signaling Pathway
Thyroid hormone action is primarily mediated by nuclear thyroid hormone receptors (TRα and TRβ), which are ligand-activated transcription factors.[4] In the absence of T3, TRs, often heterodimerized with the retinoid X receptor (RXR), bind to thyroid hormone response elements (TREs) on the DNA and recruit corepressors, leading to transcriptional repression. Upon binding of T3, a conformational change in the TR releases the corepressors and recruits coactivators, initiating the transcription of target genes.
T4FA, due to its structural similarity to T4 and T3, is hypothesized to bind to the ligand-binding domain of TRs. However, instead of inducing the conformational change necessary for coactivator recruitment, it is expected to prevent the binding of the endogenous ligand T3, thereby acting as a competitive antagonist. This blockade of the receptor maintains the repressive state or prevents the activation of gene expression, effectively mimicking a hypothyroid condition at the cellular level.
Caption: T4FA competitively inhibits T3 binding to the TR/RXR complex.
Experimental Workflow: From Treatment to Phenotypic Analysis
A typical experiment involving T4FA treatment of zebrafish embryos follows a standardized workflow designed to ensure reproducibility and accurate data interpretation.
Caption: Standard workflow for T4FA studies in zebrafish embryos.
Detailed Protocols
Protocol 1: Preparation of T4FA Stock and Working Solutions
-
Materials:
-
This compound (T4FA) powder
-
Dimethyl sulfoxide (DMSO)
-
E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, buffered with sodium bicarbonate to pH 7.2-7.4)
-
Microcentrifuge tubes
-
Pipettes and sterile tips
-
-
Procedure:
-
Prepare a 10 mM T4FA stock solution:
-
Calculate the required mass of T4FA powder to make a 10 mM solution in a specific volume of DMSO (e.g., for 1 mL of 10 mM T4FA with a molecular weight of 761.7 g/mol , dissolve 7.62 mg in 1 mL of DMSO).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Prepare working solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM T4FA stock solution.
-
Prepare serial dilutions of T4FA in E3 embryo medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration. Based on studies with the related compound Tetrac, a starting range of 1 µM to 50 µM is suggested.[6]
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest T4FA concentration group (typically ≤ 0.1%).
-
-
Protocol 2: Zebrafish Embryo Treatment with T4FA
-
Materials:
-
Fertilized zebrafish embryos
-
Petri dishes or multi-well plates
-
T4FA working solutions and vehicle control
-
Incubator set at 28.5°C
-
Pronase solution (optional, for dechorionation)
-
-
Procedure:
-
Embryo Collection and Staging:
-
Collect freshly fertilized embryos from natural spawning.
-
Remove any unfertilized or dead embryos.
-
Stage the embryos according to standard developmental timelines. For general developmental studies, treatment can begin as early as 4-6 hpf.
-
-
Dechorionation (Recommended):
-
To enhance compound uptake and facilitate imaging, enzymatic dechorionation is recommended.
-
Prepare a working solution of pronase (e.g., 1 mg/mL in E3 medium).[8][9]
-
Incubate embryos in the pronase solution at room temperature, monitoring closely under a stereomicroscope. The incubation time will vary depending on the embryonic stage (typically 3-10 minutes).[10][11]
-
Once the chorions soften, gently wash the embryos three to four times with fresh E3 medium to remove the pronase and the loosened chorions.[10]
-
-
Exposure:
-
Transfer a specific number of dechorionated embryos (e.g., 20-30) into each well of a multi-well plate or a small petri dish.
-
Remove the E3 medium and add the prepared T4FA working solutions or the vehicle control.
-
Incubate the embryos at 28.5°C on a 14/10-hour light/dark cycle.
-
-
Solution Renewal (for longer exposures):
-
For exposures lasting longer than 24 hours, it is advisable to perform a daily 50-75% renewal of the treatment solutions to maintain the compound concentration and water quality.
-
-
Protocol 3: Phenotypic Analysis of T4FA-Treated Embryos
-
Materials:
-
Stereomicroscope with a camera
-
Methylcellulose (3% solution for immobilization)
-
Depression slides or imaging dishes
-
-
Procedure:
-
Daily Observations:
-
Observe the embryos daily under a stereomicroscope.
-
Record key developmental milestones such as somite formation, heart rate, hatching, and swim bladder inflation.
-
-
Detailed Morphological Assessment (e.g., at 48, 72, and 96 hpf):
-
Anesthetize the larvae in E3 medium containing 0.02% tricaine.
-
Mount the larvae in a drop of 3% methylcellulose on a depression slide to immobilize them for imaging.
-
Carefully examine and document any morphological abnormalities. Key phenotypes to score include:
-
Craniofacial defects: malformations of the jaw and pharyngeal arches.
-
Ocular defects: reduced eye size, coloboma.
-
Cardiovascular defects: pericardial edema, reduced heart rate, altered blood circulation.
-
Axial defects: body curvature, shortened body length.
-
Yolk sac and fin defects: edema, delayed yolk absorption, underdeveloped fins.
-
-
-
Quantitative Analysis:
-
Use imaging software to measure parameters such as eye diameter, body length, and the area of pericardial edema.
-
Perform statistical analysis to compare the T4FA-treated groups with the vehicle control.
-
-
Expected Phenotypic Outcomes and Data Interpretation
Treatment of zebrafish embryos with a thyroid hormone antagonist like T4FA is expected to produce a range of developmental defects consistent with hypothyroidism. The severity of these phenotypes will likely be dose-dependent.
| Phenotypic Endpoint | Expected Outcome with T4FA Treatment | Time of Observation (hpf) |
| Hatching Rate | Delayed or inhibited hatching | 48 - 72 |
| Mortality | Increased mortality at higher concentrations | 24 - 120 |
| Morphology | Pericardial and yolk sac edema, curved body axis, reduced body length | 48 - 120 |
| Craniofacial Development | Malformed jaw and pharyngeal arches | 72 - 120 |
| Eye Development | Reduced eye size, pigmentation defects | 48 - 96 |
| Heart Rate | Bradycardia (reduced heart rate) | 48 - 72 |
| Swim Bladder Inflation | Failure of swim bladder to inflate | 96 - 120 |
Interpretation: The observation of these specific phenotypes provides strong evidence that T4FA is disrupting thyroid hormone signaling during zebrafish development. The dose at which these effects are observed can be used to establish a no-observed-adverse-effect level (NOAEL) and a lowest-observed-adverse-effect level (LOAEL).
Advanced Applications and Future Directions
Beyond basic phenotypic analysis, T4FA can be employed in more sophisticated studies:
-
Molecular Analysis: T4FA-treated embryos can be used for gene expression analysis (e.g., qPCR, in situ hybridization) to identify downstream targets of thyroid hormone signaling.
-
Behavioral Studies: The impact of developmental hypothyroidism on larval behavior, such as the touch-evoked escape response or photomotor response, can be assessed.[7]
-
Rescue Experiments: Co-treatment with exogenous T3 or T4 can be performed to confirm that the observed phenotypes are specifically due to the antagonism of thyroid hormone receptors.
-
Compound Screening: The T4FA-induced hypothyroid phenotype can serve as a model for screening compounds that may rescue or exacerbate the effects of thyroid hormone disruption.
The application of T4FA in zebrafish embryos provides a powerful and versatile platform for investigating the fundamental roles of thyroid hormones in vertebrate development and for assessing the potential risks of environmental chemicals.
References
- 1. How zebrafish research has helped in understanding thyroid diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Thyroid Hormone Disruption on the Ontogenetic Expression of Thyroid Hormone Signaling Genes in Developing Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jove.com [jove.com]
- 4. 3,3′,5-Triiodothyroacetic acid (TRIAC) induces embryonic ζ-globin expression via thyroid hormone receptor α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Zebrafish embryo-based test system for thyroid hormone system disruption: 3Rs in ecotoxicological research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptomic and phenotypic profiling in developing zebrafish exposed to thyroid hormone receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Changes in Thyroid Hormone Activity Disrupt Photomotor Behavior of Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dechorionation of zebrafish embryos with Pronase for metronidazole-mediated ß-cell ablation [protocols.io]
- 9. protocols.io [protocols.io]
- 10. web.stanford.edu [web.stanford.edu]
- 11. diacomp.org [diacomp.org]
Preparation of 3,3',5,5'-Tetraiodothyroformic Acid Stock Solutions: An Application Guide
Introduction: The Significance of 3,3',5,5'-Tetraiodothyroformic Acid in Research
This compound, a deaminated analog of the thyroid hormone L-thyroxine (T4), is a critical tool in endocrinology, cancer research, and drug development.[1] Its structural similarity to T4 allows it to interact with thyroid hormone receptors and other cellular targets, often with distinct biological effects. Understanding its mechanism of action is pivotal in elucidating the complex signaling pathways of thyroid hormones and in the development of novel therapeutic agents. This guide provides detailed, field-proven protocols for the preparation of stock solutions of this compound, ensuring solution integrity and experimental reproducibility for researchers, scientists, and drug development professionals.
Physicochemical Properties and Solubility Profile
A thorough understanding of the physicochemical properties of this compound is fundamental to the successful preparation of homogenous and stable stock solutions. As a crystalline solid, it is practically insoluble in water but demonstrates solubility in alkaline solutions and slight solubility in organic solvents like Dimethyl Sulfoxide (DMSO).[2][3]
| Property | Value/Information | Source(s) |
| Compound | This compound | |
| Synonyms | Tetraiodothyroformic acid, 3,5-Diiodo-4-(3',5'-diiodo-4'-hydroxyphenoxy)benzoic acid | [3] |
| CAS Number | 2055-97-2 | [3] |
| Molecular Formula | C₁₃H₆I₄O₄ | [3] |
| Molecular Weight | 733.8 g/mol | [3] |
| Appearance | White to light brown solid | [3] |
| Melting Point | 236-239°C (decomposes) | [3][4] |
| Solubility in Water | Insoluble | [2] |
| Solubility in Alkaline Solutions | Soluble in solutions of alkali hydroxides | [2] |
| Solubility in DMSO | Slightly soluble | [3] |
Safety Precautions and Handling
Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS). The following are general safety guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust particles.
-
Handling: Avoid direct contact with the skin, eyes, and clothing. Do not ingest or inhale.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Experimental Protocols for Stock Solution Preparation
The choice of solvent is critical and depends on the downstream application. Two primary methods are presented here: an alkaline aqueous solution for applications sensitive to organic solvents and a DMSO-based solution for achieving higher concentrations.
Protocol 1: Preparation of an Alkaline Aqueous Stock Solution
This protocol is ideal for in vitro studies where the presence of organic solvents may interfere with the experimental system. The use of a base, such as sodium hydroxide (NaOH), deprotonates the carboxylic acid group, forming a more soluble salt.
Materials:
-
This compound powder
-
Sodium Hydroxide (NaOH), 1 M solution
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Calibrated pH meter
-
Vortex mixer
-
Sterile syringe filters (0.22 µm, compatible with aqueous solutions)
-
Sterile, amber storage tubes
Step-by-Step Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.
-
Initial Suspension: Add a small volume of high-purity water to the tube. The powder will form a suspension.
-
Alkalinization and Dissolution: While gently vortexing, add 1 M NaOH dropwise. Continue adding NaOH until the powder is completely dissolved, resulting in a clear solution. The principle behind this step is the conversion of the poorly soluble acid into its highly soluble sodium salt.
-
Volume Adjustment: Once the solid is fully dissolved, add high-purity water to reach the final desired concentration.
-
pH Adjustment (Optional but Recommended): If a specific pH is required for your experiment, carefully adjust it using dilute HCl. Be cautious, as lowering the pH significantly may cause the compound to precipitate out of solution.
-
Sterilization: Sterile-filter the final stock solution using a 0.22 µm syringe filter into a sterile, light-protecting (amber) storage tube.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots to minimize contamination and degradation from repeated freeze-thaw cycles.
Protocol 2: Preparation of a DMSO Stock Solution
This protocol is suitable for applications that can tolerate a low final concentration of DMSO and often allows for the preparation of higher concentration stock solutions.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
-
Sterile, amber microcentrifuge tubes
Step-by-Step Methodology:
-
Weighing: Accurately weigh the this compound powder in a sterile conical tube.
-
Solubilization in DMSO: Add the required volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution until the compound is completely dissolved. If dissolution is slow, brief sonication can be applied to aid the process.
-
Aliquoting: Dispense the DMSO stock solution into single-use aliquots in sterile, amber microcentrifuge tubes.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing alkaline aqueous and DMSO stock solutions.
Storage and Stability
Proper storage is paramount to maintaining the chemical integrity and biological activity of this compound stock solutions. The compound is sensitive to light and temperature fluctuations.
| Stock Solution Type | Storage Temperature | Recommended Storage Duration | Notes |
| Alkaline Aqueous Solution | -20°C | Up to 1 month | Avoid repeated freeze-thaw cycles. For longer-term storage, -80°C is preferred. |
| Alkaline Aqueous Solution | -80°C | Up to 6 months | Preferred for long-term storage to ensure stability. |
| DMSO Solution | -20°C | Up to 1 month | |
| DMSO Solution | -80°C | Up to 6 months | Recommended for long-term storage. Ensure tubes are tightly sealed to prevent absorption of water by DMSO. |
A study on the related compound, tetraiodothyroacetic acid (tetrac), indicated that it is relatively stable in a perfusion bellows cell culture system, with 75% of the original concentration remaining after 24 hours of incubation.[5]
Application Notes: Dilution for Cell Culture Experiments
When using stock solutions for cell-based assays, it is crucial to minimize solvent-induced cytotoxicity.
-
DMSO-based Stocks: For cell culture applications, the final concentration of DMSO in the culture medium should typically be less than 0.5% to avoid cellular toxicity.[6] A stepwise dilution of the DMSO stock into the culture medium is recommended to prevent the compound from precipitating. It is also essential to include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.
-
Alkaline Aqueous Stocks: These can be directly diluted into the culture medium. However, be mindful of potential pH changes in the final culture medium, especially when adding larger volumes of a highly alkaline stock solution.
Conclusion
The protocols outlined in this application guide provide a robust framework for the preparation of this compound stock solutions. By understanding the compound's physicochemical properties and adhering to proper handling and storage procedures, researchers can ensure the integrity of their experiments and obtain reliable, reproducible data.
References
- 1. The identification of 3,3', 5,5',-tetraiodothyroformic acid within the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. usbio.net [usbio.net]
- 5. Pharmacodynamic Modeling of Anti-Cancer Activity of Tetraiodothyroacetic Acid in a Perfused Cell Culture System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
The Under-Explored Frontier: A Guide to 3,3',5,5'-Tetraiodothyroformic Acid in Endocrine Research
Foreword: Charting Unexplored Territory in Thyroid Hormone Metabolism
In the intricate world of endocrinology, the actions of thyroid hormones extend far beyond the canonical signaling of thyroxine (T4) and triiodothyronine (T3). A constellation of metabolites, derived from the progressive deiodination and metabolism of these primary hormones, contributes to the nuanced regulation of cellular function. While some of these metabolites, such as 3,3',5,5'-tetraiodothyroacetic acid (Tetrac), have garnered significant research interest, others remain in the scientific penumbra. This guide focuses on one such molecule: 3,3',5,5'-Tetraiodothyroformic acid (T4F) .
This document serves as a foundational resource for researchers, scientists, and drug development professionals poised to investigate this lesser-known T4 metabolite. Given the nascent stage of T4F research, this guide adopts a unique structure. It provides a comprehensive overview of what is known, draws logical parallels with its well-studied acetic acid analog, Tetrac, and furnishes robust, adaptable protocols to empower pioneering research in this area. Our objective is to equip you with the rationale and the methodology to explore the functional significance of T4F in the broader context of thyroid hormone action.
Section 1: Unveiling this compound (T4F)
A Member of the Thyronine Family
This compound is a metabolite of thyroxine, the primary hormone secreted by the thyroid gland. Structurally, it is closely related to T4, differing in the modification of the alanine side chain to a formic acid group. This seemingly minor alteration can have profound implications for its biochemical properties, including receptor binding, protein interactions, and metabolic stability.
The Formic vs. Acetic Acid Analogs: A Critical Distinction
Much of the research on deaminated thyroid hormone metabolites has centered on 3,3',5,5'-tetraiodothyroacetic acid (Tetrac)[1][2][3][4]. It is crucial to distinguish T4F from Tetrac. The single-carbon difference in their acidic side chains—formic acid in T4F and acetic acid in Tetrac—can influence their spatial conformation, polarity, and ultimately, their biological activity. While Tetrac has been investigated for its effects on thyroid-stimulating hormone (TSH) suppression and its anti-angiogenic properties[1][5], the specific roles of T4F remain largely uncharacterized.
Physicochemical Properties
A foundational step in any experimental design is understanding the properties of the molecule of interest.
| Property | Value | Source |
| CAS Number | 2055-97-2 | [6][7][8] |
| Molecular Formula | C₁₃H₆I₄O₄ | [6][7][8] |
| Molecular Weight | 733.80 g/mol | [7][8] |
| Appearance | White to Light Brown Solid | [7] |
| Melting Point | 236-239°C (decomposes) | |
| Solubility | Soluble in DMSO |
Section 2: The Metabolic Journey of T4F
The precise metabolic pathway leading to the formation of T4F in vivo is not fully elucidated. However, based on the identification of T4F in rat liver, a plausible pathway can be postulated[9][10]. It is hypothesized that T4F is formed through the mitochondrial β-oxidation of tetraiodothyropyruvate[9][10]. This pathway represents a non-deiodinative route of T4 metabolism[11].
Caption: Postulated metabolic pathway for the formation of T4F.
Section 3: The Research Imperative: Why Investigate T4F?
The dearth of knowledge surrounding T4F presents a unique opportunity for discovery in endocrinology. Key research questions that warrant investigation include:
-
Thyroid Hormone Receptor Interaction: Does T4F bind to thyroid hormone receptors (TRα and TRβ)? If so, with what affinity compared to T4 and T3? Does it act as an agonist or antagonist?
-
Deiodinase Modulation: Does T4F interact with the deiodinase enzymes (D1, D2, and D3) that are critical for activating and inactivating thyroid hormones?
-
Cellular Uptake and Transport: How does T4F enter cells? Is it a substrate for known thyroid hormone transporters?
-
Physiological and Pathophysiological Roles: Does T4F have unique biological effects, distinct from T4 and Tetrac, in normal physiology or in endocrine-related diseases?
Section 4: Foundational Protocols for T4F Investigation
The following protocols are designed as robust starting points for characterizing the biological activity of T4F. They are adapted from established methodologies in thyroid hormone research and should be optimized for your specific experimental system.
In Vitro Cell Culture Studies: Assessing Cellular Responses
This protocol outlines a general procedure for treating cultured cells with T4F to assess its impact on gene expression, protein synthesis, or other cellular endpoints.
Materials:
-
Mammalian cell line of interest (e.g., GH3 pituitary cells, HepG2 liver cells)
-
Complete cell culture medium
-
Thyroid hormone-depleted serum
-
This compound (T4F)
-
T3 and T4 (positive controls)
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer and reagents for downstream analysis (qRT-PCR, Western blot, etc.)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere and reach the desired confluency.
-
Hormone Depletion (Recommended): To minimize background from hormones in the serum, replace the complete medium with a medium containing thyroid hormone-depleted serum for 24-48 hours prior to treatment.
-
Treatment Preparation: Prepare a stock solution of T4F in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in a serum-free or hormone-depleted medium to achieve the desired final concentrations. Prepare control treatments with T3, T4, and vehicle alone.
-
Cell Treatment: Remove the hormone-depleted medium and add the prepared treatments to the cells.
-
Incubation: Incubate the cells for a predetermined duration (e.g., 24, 48, or 72 hours) depending on the endpoint being measured.
-
Endpoint Analysis: Following incubation, harvest the cells. For gene expression analysis, lyse the cells and extract RNA for qRT-PCR. For protein analysis, lyse the cells and prepare lysates for Western blotting or ELISA.
Caption: Workflow for in vitro cell culture studies with T4F.
Thyroid Hormone Receptor Binding Assay (Competitive Binding)
This protocol describes a competitive binding assay to determine the affinity of T4F for thyroid hormone receptors.
Materials:
-
Recombinant human TRα or TRβ ligand-binding domain (LBD)
-
Radiolabeled T3 (e.g., [¹²⁵I]T3)
-
Unlabeled T3 (for standard curve)
-
This compound (T4F)
-
Assay buffer (e.g., phosphate buffer with BSA)
-
Filter plates and scintillation fluid/gamma counter
Procedure:
-
Reaction Setup: In a multi-well plate, combine the recombinant TR LBD, a fixed concentration of radiolabeled T3, and varying concentrations of unlabeled T4F or unlabeled T3 (for the standard curve).
-
Incubation: Incubate the reaction mixtures at an appropriate temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radiolabeled T3 from the free radiolabeled T3 using filter plates that retain the receptor-ligand complex.
-
Quantification: Measure the radioactivity of the bound fraction using a gamma counter or liquid scintillation counter.
-
Data Analysis: Plot the percentage of bound radiolabeled T3 as a function of the concentration of the unlabeled competitor (T4F or T3). Calculate the IC₅₀ value for T4F, which is the concentration required to displace 50% of the bound radiolabeled T3. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Deiodinase Inhibition Assay
This protocol is designed to assess the inhibitory potential of T4F on the activity of deiodinase enzymes.
Materials:
-
Microsomal preparations containing deiodinase enzymes (D1, D2, or D3) from appropriate tissues or cell lines
-
Thyroxine (T4) as the substrate
-
Dithiothreitol (DTT) as a cofactor
-
This compound (T4F)
-
Known deiodinase inhibitors (e.g., propylthiouracil for D1) as positive controls
-
Reaction buffer
-
Method for detecting iodide release or T3 production (e.g., radioimmunoassay or LC-MS/MS)
Procedure:
-
Reaction Mixture Preparation: Prepare reaction mixtures containing the microsomal enzyme preparation, T4 substrate, and DTT in the reaction buffer.
-
Inhibitor Addition: Add varying concentrations of T4F or a known inhibitor to the reaction mixtures. Include a vehicle control.
-
Initiation and Incubation: Initiate the enzymatic reaction (e.g., by adding the substrate) and incubate at 37°C for a defined period.
-
Reaction Termination: Stop the reaction (e.g., by adding acid or a quenching solution).
-
Product Quantification: Measure the amount of T3 produced or iodide released.
-
Data Analysis: Determine the percentage of deiodinase inhibition at each concentration of T4F. Calculate the IC₅₀ value, which is the concentration of T4F that causes 50% inhibition of the enzyme activity.
Section 5: Data Presentation and Interpretation
As research on T4F is in its infancy, quantitative data is scarce. The following tables are presented as templates for organizing and presenting future experimental findings, with comparative data for the well-characterized analog, Tetrac, provided for context.
Table 1: Comparative Binding Affinities for Thyroid Hormone Receptors
| Compound | TRα (Ki, nM) | TRβ (Ki, nM) | Reference |
| T3 | Reference Value | Reference Value | [12] |
| T4 | Known Value | Known Value | [12] |
| Tetrac | Known Value | Known Value | |
| T4F | To be determined | To be determined |
Table 2: Comparative IC₅₀ Values for Deiodinase Inhibition
| Compound | D1 (IC₅₀, µM) | D2 (IC₅₀, µM) | D3 (IC₅₀, µM) | Reference |
| Propylthiouracil (PTU) | Known Value | >1000 | >1000 | |
| Tetrac | Known Value | Known Value | Known Value | |
| T4F | To be determined | To be determined | To be determined |
Section 6: Future Directions and Concluding Remarks
The study of this compound represents a compelling new avenue in endocrinology research. Its structural similarity to both T4 and the pharmacologically active Tetrac suggests that it may possess unique biological activities. The protocols and conceptual frameworks provided in this guide are intended to catalyze the initial exploration of T4F's role in thyroid hormone signaling and metabolism.
Future research should focus on elucidating its binding characteristics to nuclear and non-nuclear receptors, its interaction with thyroid hormone metabolizing enzymes, and its potential physiological effects in both in vitro and in vivo models. By systematically applying the methodologies outlined herein, the scientific community can begin to illuminate the function of this enigmatic metabolite and integrate it into the ever-expanding narrative of thyroid hormone action.
References
- 1. Tetraiodothyroacetic acid and tetraiodothyroacetic acid nanoparticle effectively inhibit the growth of human follicular thyroid cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Tetraiodothyroacetic acid and its nanoformulation inhibit thyroid hormone stimulation of non-small cell lung cancer cells in vitro and its growth in xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetraiodothyroacetic Acid and Tetraiodothyroacetic Acid Nanoparticle Effectively Inhibit the Growth of Human Follicular Thyroid Cell Carcinoma | Semantic Scholar [semanticscholar.org]
- 5. Differences between the effects of thyroxine and tetraiodothyroacetic acid on TSH suppression and cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 3,3',5,5'-Tetraiodo Thyroformic Acid (>90%) | CymitQuimica [cymitquimica.com]
- 8. This compound | 2055-97-2 | FT66242 [biosynth.com]
- 9. The identification of 3,3′,5,5′-tetraiodothyroformic acid within the rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The identification of 3,3', 5,5',-tetraiodothyroformic acid within the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The nondeiodinative pathways of thyroxine metabolism: 3,5,3',5-tetraiodothyroacetic acid turnover in normal and fasting human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of the binding of 3,3',5-triiodo-L-thyronine and its analogues to mutant human beta 1 thyroid hormone receptors: a model of the hormone binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Cellular Signaling Pathways Following 3,3',5,5'-Tetraiodothyroformic Acid (T4A) Treatment
Introduction: Unraveling the Molecular Impact of T4A
3,3',5,5'-Tetraiodothyroformic acid (T4A), also known as tetrac, is a deaminated analog of the thyroid hormone L-thyroxine (T4).[1] It has garnered significant interest in cancer research for its ability to antagonize the pro-proliferative and pro-angiogenic actions of thyroid hormones at the cell surface.[1] T4A exerts its effects primarily by binding to the thyroid hormone receptor on integrin αvβ3, a transmembrane glycoprotein involved in cell adhesion and signaling.[1][2] This interaction at the plasma membrane can modulate critical downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are central regulators of cell growth, differentiation, and survival.[2][3][4]
Western blotting, or immunoblotting, is an indispensable technique for dissecting these molecular events. It allows for the sensitive and specific detection of changes in protein expression and post-translational modifications, such as phosphorylation, which are hallmarks of signal transduction pathway activation.[5][6] This guide provides a comprehensive, in-depth protocol for performing Western blot analysis on cell lysates after treatment with T4A. It is designed for researchers, scientists, and drug development professionals seeking to elucidate the compound's mechanism of action and its impact on cellular signaling. The protocols herein are structured to ensure scientific integrity, providing not just the steps, but the rationale behind them, to facilitate robust and reproducible results.
The Scientific Rationale: Connecting T4A Action to Western Blot Endpoints
The central hypothesis underlying the use of Western blotting post-T4A treatment is that T4A's interaction with integrin αvβ3 will alter the phosphorylation status and/or expression levels of key proteins within associated signaling pathways.
-
Integrin αvβ3 as the Initiating Hub: Integrin αvβ3 acts as a receptor for extracellular matrix proteins and, critically, for thyroid hormones.[2][7] The binding of T4A to this receptor can competitively inhibit the actions of T4, thereby altering the downstream signaling cascade that would normally be initiated.[1]
-
MAPK/ERK Pathway Modulation: The MAPK/ERK pathway is a key signaling cascade that relays extracellular signals to the nucleus to control gene expression and cell cycle progression.[8][9] Thyroid hormones are known to activate this pathway via integrin αvβ3.[2][3] Therefore, a primary application of Western blotting after T4A treatment is to probe for changes in the phosphorylation of key components of this pathway, such as MEK1/2 and ERK1/2. A decrease in phosphorylated ERK1/2 (p-ERK1/2) would suggest an inhibitory effect of T4A.
-
PI3K/Akt Pathway Crosstalk: The PI3K/Akt pathway is another crucial signaling route that governs cell survival, growth, and metabolism.[10][11] There is evidence of crosstalk between integrin signaling and the PI3K/Akt pathway.[12] Western blot analysis can be employed to investigate whether T4A treatment affects the phosphorylation of Akt (p-Akt), a central kinase in this pathway, providing insights into the compound's effects on cell survival and apoptosis.
The following protocols are designed to reliably detect these anticipated changes in protein expression and phosphorylation.
Visualizing the T4A-Modulated Signaling Network
To conceptualize the molecular interactions at play, the following diagram illustrates the signaling pathway initiated by thyroid hormone at integrin αvβ3 and the potential point of intervention for T4A.
Caption: T4A's mechanism of action at integrin αvβ3.
Experimental Workflow: From Cell Treatment to Data Analysis
The overall workflow for a successful Western blot experiment after T4A treatment is depicted below. Each stage requires meticulous attention to detail to ensure data quality.
Caption: A streamlined workflow for Western blotting.
Detailed Protocols
Part 1: Cell Culture and T4A Treatment
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. The optimal cell number will vary depending on the cell line and the size of the culture vessel.
-
T4A Preparation: Prepare a stock solution of T4A in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in culture media to the desired final concentrations. It is crucial to include a vehicle control (media with the same concentration of solvent used for T4A) in your experimental design.
-
Treatment: Once cells have adhered and reached the desired confluency, replace the existing media with the media containing T4A or the vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours). The optimal treatment duration and concentration should be determined empirically for each cell line and experimental endpoint.
Part 2: Cell Lysis and Protein Extraction
Rationale: The goal is to efficiently lyse the cells to release all proteins while simultaneously inhibiting proteases and phosphatases that can degrade or alter the phosphorylation state of your target proteins. All steps should be performed on ice or at 4°C to minimize enzymatic activity.[13][14]
-
Preparation of Lysis Buffer: A common and effective lysis buffer is RIPA (Radioimmunoprecipitation assay) buffer.
-
RIPA Buffer Composition:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
-
Crucial Additions (add fresh before use):
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich, P8340)
-
Phosphatase Inhibitor Cocktail (e.g., Sigma-Aldrich, P5726)
-
1 mM PMSF (Phenylmethylsulfonyl fluoride)
-
-
-
Cell Lysis (Adherent Cells): a. Aspirate the culture medium and wash the cells once with ice-cold PBS.[15] b. Add an appropriate volume of ice-cold RIPA buffer (e.g., 100-200 µL for a 6-well plate) to each well.[16] c. Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[17] d. Incubate on ice for 30 minutes with occasional vortexing. e. Optional but recommended: Sonicate the lysate on ice (e.g., 3 pulses of 10 seconds each) to shear DNA and increase protein solubilization.[16][18]
-
Clarification of Lysate: a. Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C.[15] b. Carefully transfer the supernatant (which contains the soluble proteins) to a fresh, pre-chilled tube.[17] Discard the pellet containing cell debris.
Part 3: Protein Quantification
Rationale: Accurate protein quantification is essential for ensuring equal loading of protein in each lane of the SDS-PAGE gel, which is a prerequisite for comparing protein expression levels between different treatment groups.[19]
-
Assay Selection: The Bicinchoninic acid (BCA) assay is recommended as it is compatible with the detergents present in RIPA buffer.
-
Procedure: Follow the manufacturer's instructions for the BCA protein assay kit (e.g., Thermo Scientific, 23225). This typically involves creating a standard curve with known concentrations of a protein standard (e.g., BSA) and measuring the absorbance of your unknown samples.
-
Calculation: Determine the protein concentration of each lysate based on the standard curve.
Part 4: Sample Preparation for SDS-PAGE
-
Normalization: Based on the protein concentrations determined by the BCA assay, calculate the volume of each lysate needed to obtain an equal amount of protein (typically 20-40 µg per lane).
-
Addition of Laemmli Buffer: Add an appropriate volume of 4x or 6x Laemmli sample buffer to each normalized protein sample. Laemmli buffer contains SDS to denature proteins and impart a uniform negative charge, a reducing agent (like β-mercaptoethanol or DTT) to break disulfide bonds, glycerol to increase sample density for loading, and a tracking dye (bromophenol blue).
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to complete protein denaturation.[15][17]
-
Final Spin: Centrifuge the samples at high speed for 1 minute before loading to pellet any remaining insoluble material.[17]
Part 5: SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
Rationale: SDS-PAGE separates proteins based on their molecular weight. The percentage of acrylamide in the gel determines the resolution of proteins of different sizes.[20]
-
Gel Selection: Choose a polyacrylamide gel percentage appropriate for the molecular weight of your target protein(s). Precast gels (e.g., 4-20% gradient gels) offer convenience and consistency.[5]
-
Assembly: Assemble the gel in the electrophoresis apparatus and fill the inner and outer chambers with running buffer (typically Tris-Glycine-SDS).
-
Loading: Carefully load your prepared samples and a molecular weight marker into the wells.
-
Electrophoresis: Apply a constant voltage (e.g., 100-150 V) and run the gel until the dye front reaches the bottom.[17]
Part 6: Protein Transfer (Electroblotting)
Rationale: This step transfers the separated proteins from the fragile polyacrylamide gel to a solid support membrane (nitrocellulose or PVDF), where they are accessible for antibody detection.[20]
-
Membrane Preparation: If using PVDF, pre-wet the membrane in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer. Nitrocellulose membranes typically only require equilibration in transfer buffer.
-
Assembling the Transfer Stack: Assemble the "sandwich" in the following order, ensuring no air bubbles are trapped between the layers:
-
Cathode (-)
-
Filter paper
-
Gel
-
Membrane
-
Filter paper
-
Anode (+)
-
-
Transfer: Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions. A common condition for wet transfer is 100 V for 1-2 hours or overnight at a lower voltage in the cold.[21]
-
Verification of Transfer (Optional): After transfer, you can stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer.[21] Destain with TBST before proceeding to blocking.
Part 7: Immunoblotting
Rationale: This is the core detection phase where specific antibodies are used to identify the target protein.
-
Blocking:
-
Purpose: To prevent non-specific binding of the primary and secondary antibodies to the membrane.[21]
-
Procedure: Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST) for 1 hour at room temperature with gentle agitation.[16]
-
Note: For phospho-specific antibodies, BSA is generally preferred as milk contains phosphoproteins that can increase background.
-
-
-
Primary Antibody Incubation:
-
Purpose: The primary antibody specifically binds to the target protein.
-
Procedure: Dilute the primary antibody in blocking buffer at the concentration recommended by the manufacturer. Incubate the membrane with the primary antibody solution, typically overnight at 4°C with gentle agitation.[16]
-
Antibody Selection for T4A Studies:
-
Phospho-specific antibodies: p-ERK1/2 (Thr202/Tyr204), p-Akt (Ser473).
-
Total protein antibodies: Total ERK1/2, Total Akt.
-
Loading control: GAPDH, β-actin, or β-tubulin to confirm equal protein loading.
-
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[21]
-
Secondary Antibody Incubation:
-
Purpose: The secondary antibody, which is conjugated to an enzyme (like HRP) or a fluorophore, binds to the primary antibody.
-
Procedure: Dilute the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) in blocking buffer. Incubate the membrane for 1 hour at room temperature with gentle agitation.[22]
-
-
Final Washes: Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound secondary antibody.[21]
Part 8: Signal Detection
-
Substrate Preparation: If using an HRP-conjugated secondary antibody, prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubation: Incubate the membrane with the ECL substrate for the recommended time (usually 1-5 minutes).[5]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system (e.g., a CCD camera-based imager) or by exposing the membrane to X-ray film.[21]
Part 9: Data Analysis and Interpretation
-
Densitometry: Use image analysis software to quantify the band intensities.
-
Normalization: For each sample, normalize the intensity of the target protein band (e.g., p-ERK) to the intensity of the corresponding total protein band (e.g., Total ERK) and/or the loading control band (e.g., GAPDH).
-
Interpretation: Compare the normalized band intensities between the control and T4A-treated groups. A decrease in the ratio of phosphorylated protein to total protein in T4A-treated samples would indicate an inhibitory effect on that signaling pathway.
Quantitative Data Summary
| Reagent/Parameter | Recommended Starting Conditions | Notes |
| Protein Load per Lane | 20-40 µg | Optimize based on target protein abundance.[22] |
| Primary Antibody Dilution | As per manufacturer's datasheet (typically 1:1000) | Optimization may be required.[16] |
| Secondary Antibody Dilution | As per manufacturer's datasheet (typically 1:2000 - 1:10,000) | Higher dilutions can reduce background. |
| Blocking Time | 1 hour at room temperature | |
| Primary Antibody Incubation | Overnight at 4°C or 1-2 hours at room temperature | Overnight incubation often improves signal.[16] |
| ECL Incubation Time | 1-5 minutes | Follow manufacturer's protocol.[5] |
Conclusion and Best Practices
This detailed guide provides a robust framework for investigating the effects of this compound on cellular signaling pathways using Western blotting. The key to a successful experiment lies in meticulous execution, appropriate controls, and a clear understanding of the underlying biological principles.
Key Best Practices:
-
Consistency is Key: Use the same reagents, incubation times, and conditions across all experiments you intend to compare.
-
Include Proper Controls: Always include a vehicle-only control, and if possible, a positive control (a treatment known to activate the pathway of interest) and a negative control.
-
Optimize for Your System: The protocols provided are excellent starting points, but optimal conditions for cell density, treatment times, antibody concentrations, and exposure times may vary between cell lines and target proteins.
-
Store Lysates Properly: If not used immediately, aliquot protein lysates and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.[18]
By integrating the mechanistic understanding of T4A's action with these validated Western blot protocols, researchers can confidently and accurately delineate the molecular impact of this promising therapeutic agent.
References
- 1. Tetraiodothyroacetic acid and tetraiodothyroacetic acid nanoparticle effectively inhibit the growth of human follicular thyroid cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of thyroid hormone-integrin αvβ3-signal and therapeutic strategies in colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SAT-301 Thyroid Hormone- Integrin αvβ3 Signaling in Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. Integrin αvβ3 Signaling in Tumor-Induced Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 15. origene.com [origene.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. bio-rad.com [bio-rad.com]
- 18. blog.cellsignal.com [blog.cellsignal.com]
- 19. researchgate.net [researchgate.net]
- 20. neobiotechnologies.com [neobiotechnologies.com]
- 21. The principle and method of Western blotting (WB) | MBL Life Sience -GLOBAL- [mblbio.com]
- 22. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
Troubleshooting & Optimization
Troubleshooting 3,3',5,5'-Tetraiodothyroformic acid precipitation in culture media.
Last Updated: December 31, 2025
Introduction
Welcome to the technical support center for 3,3',5,5'-Tetraiodothyroformic acid (T4A). T4A is a crucial thyroid hormone analogue used in a variety of research applications, including the study of thyroid hormone signaling and as a potential therapeutic agent.[1] However, its hydrophobic nature presents a significant challenge in aqueous environments like cell culture media, often leading to precipitation. This guide provides in-depth troubleshooting strategies, detailed protocols, and best practices to help you overcome these solubility issues and ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My T4A precipitated immediately after I added my DMSO stock to the culture medium. What happened?
This is a classic example of "solvent shock." T4A is readily soluble in Dimethyl Sulfoxide (DMSO) but has very low solubility in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into the culture medium, the T4A molecules are forced out of the DMSO and into an environment where they are not soluble, causing them to immediately precipitate.[2] To prevent this, it is crucial to add the stock solution to pre-warmed media dropwise while gently agitating the media to ensure rapid dispersion.[2]
Q2: I prepared my T4A-containing media and it looked fine, but I saw a precipitate in the incubator the next day. Why?
Precipitation over time can be caused by several factors:
-
Temperature Shifts: Media is often stored at 4°C, where the solubility of compounds like T4A is lower. Even if it dissolves at 37°C, it may crash out of solution upon cooling and not fully redissolve upon re-warming.
-
pH Changes: Cellular metabolism can cause the pH of the culture medium to decrease over time. T4A is a carboxylic acid, and its solubility is highly dependent on pH. As the medium becomes more acidic, the carboxylic acid group becomes protonated, making the molecule less charged and significantly less soluble in water.[3][4]
-
Evaporation: Improperly sealed culture vessels can lead to evaporation, increasing the concentration of all components, including T4A, potentially pushing it beyond its solubility limit.
Q3: What is the best solvent for making a T4A stock solution?
DMSO is the most common and effective solvent for preparing high-concentration stock solutions of T4A and other hydrophobic compounds for cell culture use.[5][6] For a 10 mM stock, you would dissolve the T4A powder in cell culture-grade DMSO. It is crucial to ensure the final concentration of DMSO in your culture medium remains low (typically ≤ 0.1%) to avoid cytotoxicity.[5][7]
Q4: Can I use ethanol to dissolve T4A?
While T4A has some solubility in ethanol, DMSO is generally preferred for its ability to dissolve a wider range of hydrophobic compounds at higher concentrations.[8][9] If you must use ethanol, be aware that it can also be cytotoxic, and the final concentration in the media should be kept to a minimum.[9] Some researchers use co-solvent mixtures, such as 1:1 DMSO:Ethanol, to improve solubility for certain compounds.[10]
Q5: How does serum in the media affect T4A solubility?
Serum proteins, particularly albumin, can bind to hydrophobic molecules like T4A.[11][12] This binding can effectively increase the apparent solubility of the compound in the media by keeping it in a soluble, protein-bound state.[13][14] If you are working in serum-free conditions, you may encounter more significant precipitation issues and may need to use lower concentrations of T4A.
In-Depth Troubleshooting Guide
Use this section when facing persistent precipitation issues. The key is to identify the root cause by methodically examining your protocol.
Observation: Immediate Precipitation Upon Dilution
If you observe cloudiness or visible precipitate the moment your T4A stock is added to the media, the primary suspect is "solvent shock" due to exceeding the aqueous solubility limit.
-
Core Problem: The concentration of T4A is too high in the localized area where the DMSO stock enters the aqueous medium.
-
Solution Workflow:
-
Reduce Stock Concentration: Prepare a less concentrated stock solution (e.g., 1 mM instead of 10 mM). This requires adding a larger volume to your media, so ensure your final DMSO concentration remains acceptable.[15]
-
Optimize Dilution Technique: Pre-warm your media to 37°C.[13] Add the T4A stock solution drop-by-drop into the vortex of the swirling media. Do not add the stock directly to the bottom of the tube or flask.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise dilution. For example, dilute your 10 mM stock 1:10 in pre-warmed media (to make a 1 mM intermediate), vortex well, and then use this intermediate solution to prepare your final concentration.[10]
-
Observation: Delayed Precipitation (in Incubator)
If the media is clear initially but shows precipitate after hours or days at 37°C, the cause is likely related to changes in the media environment over time.
-
Core Problem: Changes in pH, temperature, or concentration are reducing the stability of the dissolved T4A.
-
Solution Workflow:
-
pH Stability: The carboxylic acid moiety on T4A is critical for its solubility.[1] In acidic conditions (lower pH), it becomes protonated (-COOH), losing its negative charge and becoming much less soluble.[3][16]
-
Action: Ensure your medium is well-buffered. If your cells rapidly acidify the medium, consider using a medium supplemented with HEPES buffer to maintain a stable pH.
-
-
Serum Protein Interaction:
-
Action (for Serum-Free Media): If working in serum-free conditions, recognize that the solubility limit will be much lower. Consider adding purified bovine serum albumin (BSA) to your media to act as a carrier protein.
-
-
Concentration & Evaporation:
-
Action: Confirm that your incubator has adequate humidity. Use culture plates or flasks with tight-fitting lids to minimize evaporation.[2]
-
-
Visual Troubleshooting Guide
The following flowchart provides a decision-making framework for diagnosing and solving T4A precipitation.
Caption: A decision tree for troubleshooting T4A precipitation.
Validated Protocols
Protocol 1: Preparation of a 10 mM T4A Stock Solution in DMSO
This protocol details the preparation of a standard, high-concentration stock solution.
Materials:
-
This compound (T4A) powder (MW: 733.8 g/mol )[1]
-
Dimethyl sulfoxide (DMSO), cell culture grade[17]
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
Procedure:
-
Precautionary Measures: Handle T4A powder in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Weighing: Accurately weigh 7.34 mg of T4A powder.
-
Dissolution: Add the weighed T4A powder to a sterile amber vial. Add 1 mL of cell culture-grade DMSO.
-
Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.[13]
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[18][19] Protect from light.
Protocol 2: Dosing Cell Cultures with T4A
This protocol provides a step-by-step method for diluting the DMSO stock into aqueous culture medium to minimize precipitation.
Materials:
-
Prepared 10 mM T4A stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw Stock: Thaw one aliquot of the 10 mM T4A stock solution at room temperature.
-
Pre-warm Medium: Ensure your complete culture medium (with serum, if applicable) is equilibrated to 37°C in a water bath.
-
Calculate Dilution: Determine the volume of stock solution needed. To achieve a final concentration of 1 µM in 10 mL of media, you will need 1 µL of the 10 mM stock.
-
Calculation: (1 µM * 10 mL) / 10,000 µM = 0.001 mL = 1 µL
-
-
Perform Dilution: a. Dispense 10 mL of pre-warmed medium into a sterile conical tube. b. Create a gentle vortex by swirling the tube or using a low-speed vortex mixer. c. Carefully pipette the calculated volume (1 µL) of T4A stock and dispense it dropwise into the side of the swirling medium. Do not dispense the stock directly into the bottom or below the surface of the media. d. Cap the tube and continue to gently mix for another 10-15 seconds to ensure homogeneity.
-
Final Application: Immediately use this freshly prepared T4A-containing medium to treat your cells. Do not store the diluted medium for extended periods.
Best Practices for Working with T4A
-
Solubility is pH-Dependent: T4A is a carboxylic acid. Its solubility in aqueous solutions dramatically increases at a neutral to alkaline pH (pH > ~7.0) where the carboxyl group is deprotonated (-COO⁻), making the molecule charged and more hydrophilic.[3][16] Standard culture media (pH 7.2-7.4) supports this soluble form.
-
Final DMSO Concentration: Always maintain a final DMSO concentration of ≤ 0.1% in your culture medium to prevent solvent-induced cytotoxicity. For particularly sensitive cell lines, aim for ≤ 0.01%.[7]
-
Empirical Testing: The solubility of T4A can be affected by the specific formulation of your culture medium (e.g., presence of certain salts or proteins).[20] It is always best to perform a small-scale pilot experiment to determine the maximum soluble concentration of T4A under your specific experimental conditions.
-
Storage and Handling: Store T4A powder and DMSO stock solutions protected from light at the recommended temperature (+2 to +8°C for powder, -20°C for solutions).[18][19]
Understanding T4A Solubility: The Role of pH
The chemical structure of T4A includes a carboxylic acid group (-COOH). The solubility of this molecule is governed by its acid-base equilibrium.
Caption: pH-dependent equilibrium of T4A solubility.
Data Summary Table
| Property | Value / Information | Source(s) |
| Molecular Formula | C₁₃H₆I₄O₄ | [1] |
| Molecular Weight | 733.80 g/mol | [1] |
| Appearance | White to Light Brown Solid | [1][6] |
| Predicted pKa | 3.48 ± 0.10 | [6] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [5][6] |
| Storage (Powder) | +2 to +8°C, Protect from light | [18][19] |
| Storage (DMSO Stock) | -20°C or -80°C in aliquots | [21] |
| Max DMSO in Media | ≤ 0.1% (general), ≤ 0.01% (sensitive cells) | [7] |
References
- 1. 3,3',5,5'-Tetraiodo Thyroformic Acid (>90%) | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. brainly.com [brainly.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. derangedphysiology.com [derangedphysiology.com]
- 15. researchgate.net [researchgate.net]
- 16. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ptacts.uspto.gov [ptacts.uspto.gov]
- 18. This compound, 5 mg, CAS No. 2055-97-2 | Impurities | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 19. This compound, 10 mg, CAS No. 2055-97-2 | Impurities | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 20. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 21. 3,3 ,5-Triiodo- L -thyronine powder, BioReagent, cell culture mammalian 55-06-1 [sigmaaldrich.com]
Technical Support Center: Improving the Solubility of 3,3',5,5'-Tetraiodothyroformic Acid for Experiments
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide serves as a dedicated technical resource for overcoming the solubility challenges of 3,3',5,5'-Tetraiodothyroformic acid (T4A) in experimental settings. As a Senior Application Scientist, this document is structured to provide not just protocols, but also the underlying scientific rationale to empower you to make informed decisions in your research. We will explore various solubilization strategies, from basic pH adjustments to more advanced formulation techniques, ensuring you can prepare T4A solutions with confidence and accuracy.
The Root of the Challenge: Understanding T4A's Properties
This compound, also known as Tetrac, is a deaminated analog of the thyroid hormone L-thyroxine (T4). Its structure, characterized by a diphenyl ether core with four iodine atoms and a carboxylic acid group, dictates its solubility behavior. The iodinated rings contribute to its high lipophilicity and poor aqueous solubility, a common issue for many drug candidates that can hinder absorption and bioavailability.[1][2] However, the presence of the carboxylic acid group provides a critical handle for manipulating its solubility through pH modification.
PART 1: Troubleshooting Guides & Step-by-Step Protocols
This section details practical, validated methods for dissolving T4A, addressing the most common issues encountered in the lab.
Protocol 1: Basic Solubilization Using pH Adjustment
The most straightforward method to dissolve T4A is by converting the carboxylic acid into a more soluble salt form by raising the pH.
The "Why": The carboxylic acid moiety of T4A is weakly acidic. At neutral or acidic pH, it exists in its protonated (-COOH), less polar form, leading to low aqueous solubility. By adding a base (e.g., NaOH), you deprotonate the carboxylic acid to its carboxylate form (-COO⁻). This charged group can readily form ion-dipole interactions with water, significantly enhancing solubility.
Step-by-Step Methodology:
-
Weighing: Accurately weigh the required amount of T4A powder.
-
Initial Suspension: Add a small volume of the desired aqueous buffer (e.g., PBS, Tris buffer) to the powder. It will form a suspension.
-
Titration with Base: While stirring continuously, add 0.1 M NaOH drop by drop.
-
Visual Confirmation: Continue to add the base until the solution becomes clear, indicating complete dissolution.
-
Final Dilution: Add the remaining buffer to reach your final target concentration.
-
pH Check (Optional but Recommended): Measure the final pH to ensure it is compatible with your experimental system (e.g., cell culture).
-
Sterilization (If Needed): For sterile applications, pass the solution through a 0.22 µm syringe filter.
Protocol 2: Preparing High-Concentration Stock Solutions in Organic Solvents
For creating concentrated stock solutions that can be diluted later, organic solvents are often necessary.
The "Why": Organic solvents like Dimethyl Sulfoxide (DMSO) are highly polar aprotic solvents capable of dissolving a wide range of nonpolar and polar compounds.[3] They effectively disrupt the crystal lattice of the T4A powder, leading to solubilization.
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable organic solvent. DMSO is a common first choice. Acetone is also a viable option.[4]
-
Dissolution: Add the appropriate volume of the solvent to the weighed T4A powder.
-
Gentle Warming & Vortexing: If needed, gently warm the mixture (e.g., in a 37°C water bath) and vortex until the solid is completely dissolved.
-
Storage: Store the stock solution in a tightly sealed vial, protected from light, at -20°C.
Critical Consideration: When diluting a DMSO stock into an aqueous buffer for an experiment, always be mindful of the final DMSO concentration. It is recommended to keep it below 0.5% (v/v) in most cell-based assays to avoid solvent-induced toxicity.[5]
PART 2: Frequently Asked Questions (FAQs)
This section addresses specific problems you might face during your experiments.
Q1: I dissolved T4A in NaOH, but it crashed out of solution when I added it to my cell culture media. What happened?
This is a classic precipitation issue caused by a pH shift. Your cell culture medium is buffered to a physiological pH (around 7.2-7.4). When you add your high-pH T4A stock, the buffer in the media neutralizes the excess base, causing the pH to drop. This drop in pH protonates the T4A, converting it back to its poorly soluble form.
Troubleshooting Workflow:
Caption: Troubleshooting precipitation of T4A in buffered media.
Q2: What is the best way to store T4A solutions?
T4A solutions, especially in aqueous buffers, should be freshly prepared for optimal results. If you need to store them, aliquot into single-use volumes and store at -20°C or -80°C for long-term stability. Protect all solutions from light to prevent photodegradation.
Q3: My compound is for an in vivo animal study. What formulation strategies can I use?
For in vivo applications, ensuring bioavailability is key.[1] Since direct injection of a high-pH solution or a DMSO-heavy formulation is often not feasible, more advanced strategies are needed.[6]
-
Co-solvents: Use a mixture of biocompatible solvents like polyethylene glycol (PEG), propylene glycol, or ethanol with water.
-
Surfactants: Employ surfactants like Tween® 80 or Cremophor® EL to create micelles that can encapsulate T4A, increasing its solubility in an aqueous vehicle.[1]
-
Cyclodextrins: These cage-like molecules can form inclusion complexes with T4A, shielding its hydrophobic parts from water and enhancing solubility.
PART 3: Data Summary & Visualization
Solubility Profile of T4A
| Solvent/System | Qualitative Solubility | Key Considerations |
| Water (Neutral pH) | Insoluble | The carboxylic acid is protonated and poorly soluble. |
| Aqueous Buffer (pH > 8) | Soluble | Forms a soluble salt. Watch for precipitation upon pH drop. |
| DMSO | Soluble | Excellent for high-concentration stock solutions.[3] |
| Acetone | Soluble (19.6-20.4 mg/mL)[4] | A good alternative organic solvent. |
| Ethanol | Sparingly Soluble | May require heating; less effective than DMSO. |
| Methanol | Slightly Soluble | Similar to ethanol. |
| Chloroform | Slightly Soluble[7] | Not typically used for biological experiments. |
Decision Tree for T4A Solubilization
Caption: Choosing the right solubilization strategy for T4A.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ≥98% (TLC), powder, thyrointegrin receptor antagonist | Sigma-Aldrich [sigmaaldrich.com]
- 5. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. future4200.com [future4200.com]
- 7. chembk.com [chembk.com]
How to prevent degradation of 3,3',5,5'-Tetraiodothyroformic acid during storage
Welcome to the technical support center for 3,3',5,5'-Tetraiodothyroformic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on preventing its degradation during storage. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the integrity of your experiments.
Troubleshooting Guide: Common Issues with this compound Storage
This section addresses specific problems you might encounter during the storage and handling of this compound.
Issue 1: Discoloration of the solid compound (from white/light brown to a darker shade).
Possible Cause: This is often an indication of degradation, likely due to oxidation or deiodination, which can be accelerated by exposure to light and air.
Solution:
-
Immediate Action: Transfer the compound to a fresh, amber glass vial with a tightly sealed cap. Purge the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.
-
Storage Adjustment: Store the vial in a desiccator at or below -20°C. The desiccator will protect it from moisture, and the low temperature will slow down the degradation rate.
-
Purity Check: Before the next use, it is highly recommended to check the purity of the compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
Issue 2: Decreased potency or inconsistent results in experiments.
Possible Cause: The compound may have degraded, leading to a lower concentration of the active substance. The primary degradation pathway for thyroid hormone analogues is deiodination, the removal of iodine atoms, which alters the compound's biological activity.[1][2][3]
Solution:
-
Analytical Verification: Use a validated analytical method, such as LC-MS/MS, to determine the purity of your stored this compound.[4] This will confirm if degradation has occurred and to what extent.
-
Fresh Aliquots: If you are using a stock solution, it is best to prepare fresh solutions for each experiment from a solid that has been stored under optimal conditions. If you must use a stock solution, aliquot it into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to air.
-
Solvent Consideration: If you are storing the compound in solution, ensure the solvent is of high purity and de-gassed to remove dissolved oxygen. Some organic solvents can degrade over time and produce reactive species that can damage your compound.
Issue 3: Precipitation or cloudiness in a stock solution.
Possible Cause: This could be due to the compound precipitating out of solution, which can happen if the storage temperature is too low for the solvent used, or it could be a sign of degradation product formation that is less soluble.
Solution:
-
Solubility Check: Gently warm the solution to room temperature to see if the precipitate redissolves. If it does, it is likely a solubility issue. Consider preparing a less concentrated stock solution or using a different solvent system.
-
Filtration and Analysis: If the precipitate does not redissolve, it may be a degradation product. In this case, the solution should be considered compromised. You can attempt to filter the solution and analyze the filtrate for purity, but it is generally recommended to discard it and prepare a fresh solution from a reliable solid source.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the storage and stability of this compound.
What are the optimal storage conditions for solid this compound?
To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and dark environment. The following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Reduces the rate of chemical degradation. |
| Light | Protect from light | Iodinated compounds are often light-sensitive, and light can promote deiodination.[5] |
| Atmosphere | Under inert gas (Argon or Nitrogen) | Minimizes oxidation. |
| Container | Amber glass vial with a tight-fitting cap | Prevents light exposure and is chemically inert.[6] |
| Humidity | Store in a desiccator | Prevents moisture absorption, which can accelerate degradation.[5] |
How should I prepare and store stock solutions of this compound?
-
Solvent Selection: Use high-purity, anhydrous solvents. Dimethyl sulfoxide (DMSO) and ethanol are common solvents for similar compounds.
-
Preparation: Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture. Prepare the solution at the desired concentration.
-
Storage:
-
Store stock solutions at -20°C or -80°C.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.
-
What are the likely degradation pathways for this compound?
The primary degradation pathway is expected to be deiodination, which is the enzymatic or chemical removal of iodine atoms from the thyronine backbone.[7][8] This process can lead to the formation of various less-iodinated thyroformic acid species. Other potential degradation pathways include oxidation of the phenol group and decarboxylation.
Visualizing the Degradation Pathway
The following diagram illustrates the potential deiodination cascade of this compound.
Caption: Potential deiodination pathway of this compound.
How can I assess the purity of my this compound?
A stability-indicating HPLC method is the most reliable way to assess the purity of your compound and to detect the presence of any degradation products.[9][10]
Experimental Protocol: Purity Assessment by RP-HPLC
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., DMSO).
-
Sample Preparation: Prepare a solution of your stored compound at the same concentration as the standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Detection: UV detector at an appropriate wavelength (e.g., 225 nm).
-
Injection Volume: 10 µL.
-
Flow Rate: 1 mL/min.
-
-
Analysis: Inject the standard and sample solutions. Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram compared to the standard indicates degradation.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting issues with this compound.
Caption: Decision tree for troubleshooting storage issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Deiodinases: the balance of thyroid hormone: local impact of thyroid hormone inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical mechanisms of thyroid hormone deiodination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and evaluation of a reference measurement procedure for the determination of total 3,3',5-triiodothyronine in human serum using isotope-dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. damascusuniversity.edu.sy [damascusuniversity.edu.sy]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
Validating the purity of 3,3',5,5'-Tetraiodothyroformic acid before use
Technical Support Center: 3,3',5,5'-Tetraiodothyroformic Acid
A Guide to Purity Validation for Researchers
Welcome to the technical support guide for this compound (T4FA). As a Senior Application Scientist, my goal is to provide you with the practical, field-proven insights necessary to confidently validate the purity and identity of this critical research compound before its use in your experiments. This guide is structured as a series of frequently asked questions that directly address common challenges, ensuring you can troubleshoot effectively and maintain the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the essential first steps upon receiving a new batch of this compound?
Answer:
Before integrating a new lot of T4FA into your experiments, a systematic initial assessment is crucial. This preliminary check serves as a first-pass quality control measure.
-
Visual Inspection: The compound should be a solid, ranging in color from white to light brown.[1] Any significant deviation, such as a very dark, oily, or heterogeneous appearance, warrants further investigation as it may indicate degradation or significant impurities.
-
Documentation Review: Cross-reference the Certificate of Analysis (CofA) with the product label. Key parameters to verify include the lot number, molecular weight (733.80 g/mol ), and molecular formula (C₁₃H₆I₄O₄).[1][2] The CofA should provide a purity value, typically determined by High-Performance Liquid Chromatography (HPLC), which is often >90% or >95%.[3][4]
-
Solubility Testing: T4FA and its analogs are poorly soluble in water. For analytical purposes, organic solvents are required. Based on data for the closely related 3,3',5,5'-Tetraiodothyroacetic acid, high-purity acetone is a good starting point.[5][6] For HPLC and LC-MS, solvents like methanol or acetonitrile are commonly used. Perform a small-scale solubility test to determine the appropriate concentration for your stock solutions.
-
Storage: The compound should be stored under appropriate conditions as specified by the manufacturer, often at +4°C or frozen (−20°C), protected from light to prevent photodegradation, which is a common issue for iodinated compounds.
Q2: Which analytical techniques are considered the gold standard for validating the purity and identity of T4FA?
Answer:
No single technique can provide a complete picture. A multi-pronged, orthogonal approach is essential for robust validation. The primary methods are HPLC for purity assessment and mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for identity and structural confirmation.
| Technique | Primary Purpose | Key Information Provided |
| HPLC (UV-Vis) | Purity Assessment & Quantification | Percentage purity, detection of related substance impurities. |
| LC-MS | Identity Confirmation & Impurity ID | Molecular weight confirmation, mass-to-charge ratio (m/z) of impurities. |
| ¹H NMR | Structural Confirmation | Verification of the chemical structure, proton environment, and ratio. |
The synergy of these techniques provides a self-validating system. HPLC quantifies the purity, while MS confirms the mass of the main peak is correct, and NMR confirms its structure.
Q3: My HPLC chromatogram shows multiple peaks. How do I troubleshoot this and determine the actual purity?
Answer:
This is a common and critical issue. Unexpected peaks can represent synthesis byproducts, degradants, or contaminants. A logical workflow is required to identify their source.
First, ensure your HPLC method is suitable. For complex thyroid hormone metabolites, a reversed-phase method provides excellent resolving power.
Caption: Troubleshooting workflow for unexpected HPLC peaks.
This protocol is a robust starting point based on established methods for analyzing thyroid hormones and their analogs.[7]
-
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
-
Column:
-
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Causality: TFA acts as an ion-pairing agent to improve the peak shape of the acidic T4FA and provides a suitable pH for reversed-phase chromatography.[7]
-
-
Gradient Elution:
-
A gradient is recommended to ensure elution of both polar and non-polar impurities.
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 70 | 30 |
| 30 | 70 | 30 |
-
Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of T4FA at 1 mg/mL in methanol or acetonitrile.
-
Dilute with mobile phase A/B (70:30) to a final concentration of ~50 µg/mL. Ensure the sample is fully dissolved.
-
-
Analysis:
-
Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100. This assumes all components have a similar response factor at 230 nm. For higher accuracy, a reference standard and relative response factors are needed.
-
Q4: How do I use mass spectrometry to confirm the identity, and what should I do if the observed mass is incorrect?
Answer:
Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for confirming the molecular weight of T4FA.
-
Sample Preparation: Use the same sample prepared for HPLC analysis (~5-10 µg/mL).
-
Chromatography: An LC system is used to introduce the sample. A short, rapid gradient is sufficient for identity confirmation.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) is standard. Run in both positive and negative modes, as iodinated compounds can ionize in either.[8]
-
Expected Ions:
-
Negative Mode [M-H]⁻: The most expected ion. For T4FA (C₁₃H₆I₄O₄, MW = 733.80), the expected m/z is 732.65 . (Note: This is calculated using monoisotopic masses for high-resolution instruments).
-
Positive Mode [M+H]⁺: The expected m/z is 734.66 .
-
-
Data Analysis: Extract the mass spectrum from the main chromatographic peak. The presence of the expected m/z value provides strong evidence of the compound's identity.
-
-
Observed Mass is Slightly Off: This could be due to adduct formation. Common adducts in ESI include sodium ([M+Na]⁺), potassium ([M+K]⁺), or acetonitrile ([M+ACN+H]⁺). Check for masses corresponding to these additions.
-
Observed Mass Corresponds to an Impurity: If your HPLC showed multiple peaks, the mass you are seeing might belong to an impurity that ionizes more efficiently than T4FA. Ensure you are extracting the mass from the correct chromatographic peak.
-
No Signal: The compound may not be ionizing well under the chosen conditions. Try adjusting source parameters (e.g., spray voltage, gas flow) or switching ionization modes. For related compounds, both positive and negative ESI have been successfully used.[8]
Q5: Can NMR confirm the chemical structure, and how should I prepare my sample?
Answer:
Yes, Proton NMR (¹H NMR) is invaluable for confirming the specific arrangement of atoms and functional groups, providing orthogonal structural validation to MS.
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are excellent choices.
-
Sample Concentration: Dissolve 5-10 mg of T4FA in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). A higher field strength will provide better signal dispersion, which is helpful for resolving the aromatic protons.[9]
-
Structural Analysis:
-
Aromatic Protons: You should expect to see signals in the aromatic region (typically 6.5-8.5 ppm). The specific splitting patterns and integrations of the protons on the two phenyl rings are characteristic of the 3,3',5,5'-tetra-substitution pattern.
-
Carboxylic Acid & Hydroxyl Protons: The acidic proton of the carboxylic acid and the phenolic hydroxyl proton will appear as broad singlets. Their chemical shifts can be highly variable and depend on concentration and solvent. They can be confirmed by adding a drop of D₂O to the NMR tube, which will cause these signals to disappear due to proton exchange.
-
If the observed spectrum does not conform to the expected structure, it is a significant red flag indicating either the wrong compound or the presence of major, structurally similar impurities.
References
- 1. 3,3',5,5'-Tetraiodo Thyroformic Acid (>90%) | CymitQuimica [cymitquimica.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 3,3',5,5'-Tetraiodo Thyroformic Acid (>90%) [lgcstandards.com]
- 4. 3,3',5,5'-Tetraiodo Thyroformic Acid (>90%) [lgcstandards.com]
- 5. 3,3 ,5,5 -Tetraiodothyroacetic acid 67-30-1 [sigmaaldrich.com]
- 6. 3,3 ,5,5 -Tetraiodothyroacetic acid 67-30-1 [sigmaaldrich.com]
- 7. HPLC Method for Analysis of Iodide and Thyroid Hormones | SIELC Technologies [sielc.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. arxiv.org [arxiv.org]
Technical Support Center: Refining Tissue Extraction Methods for Thyroid Hormone Metabolites
Welcome to the technical support center for the analysis of thyroid hormone metabolites in tissue samples. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of tissue extraction. As Senior Application Scientists, we have compiled this resource based on field-proven insights and established scientific literature to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps in tissue sample handling to ensure the integrity of thyroid hormone metabolites?
A1: Proper handling from the moment of collection is paramount. To prevent enzymatic degradation and maintain the in vivo metabolic profile, tissues should be snap-frozen in liquid nitrogen immediately after harvesting.[1][2] Storage at -80°C is crucial to prevent the degradation of unstable metabolites.[1][2] It is also advisable to aliquot the tissue into smaller portions before freezing to minimize freeze-thaw cycles, which can compromise sample integrity.[2]
Q2: Which homogenization technique is best for different tissue types?
A2: The choice of homogenization technique depends on the tissue's toughness. For softer tissues like the brain or liver, a Dounce or Potter-Elvehjem homogenizer may be sufficient.[3] For tougher tissues, such as muscle, bead beating with ceramic beads is highly effective for thorough disruption.[1][4] It is critical to perform homogenization on ice or in a pre-cooled environment to prevent artificial alteration of metabolite levels due to heat generation.
Q3: How do I choose between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for sample cleanup?
A3: The decision between LLE and SPE hinges on the specific requirements of your assay, including the target metabolites, sample matrix complexity, and desired throughput.
-
Liquid-Liquid Extraction (LLE) is a versatile technique effective for separating compounds based on their differential solubility in two immiscible liquid phases.[5][6] It is often used for removing lipids and other interfering substances.[7] A common approach involves a two-step extraction process.[5]
-
Solid-Phase Extraction (SPE) offers more selective and reproducible cleanup by utilizing a solid sorbent to bind either the analytes of interest or the interfering matrix components.[8][9][10] Online SPE-LC-MS/MS methods have been developed for high-throughput analysis of thyroid hormones in biological matrices.[10][11][12]
The following decision workflow can guide your choice:
References
- 1. southalabama.edu [southalabama.edu]
- 2. cmsp.umn.edu [cmsp.umn.edu]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of lipid-free tissue extracts for chromatographic determination of thyroid hormones and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of thyroid hormones and their metabolites in tissue using SPE UPLC-tandem MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Thyroid Hormone Metabolites Quantified in Pup and Adult Rat Cerebellum, Cortex and Whole-Brain Samples Using an Automated Online SPE-LC-MS/MS Method [mdpi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Safe Handling of Radiolabeled Ligands in Competitive Binding Assays
Welcome to the Technical Support Center for the safe and effective use of radiolabeled ligands in your competitive binding assays. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into best practices and to offer clear solutions to common challenges. Our focus is on ensuring the scientific integrity of your data while maintaining the highest standards of laboratory safety. The use of radioactive materials is strictly regulated to ensure the safety of researchers and the public, making it crucial for all users to adhere to established rules and practices.[1]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the day-to-day handling of radiolabeled ligands.
Q1: What is the fundamental principle of radiation safety when working with radiolabeled ligands?
The guiding principle of radiation safety is ALARA (As Low As Reasonably Achievable). This means minimizing your exposure to radiation by optimizing three key factors: time, distance, and shielding.
-
Time: Minimize the duration of your direct handling of radioactive materials. Plan your experiments meticulously and even perform "dummy runs" without radioactivity to streamline your workflow.[2]
-
Distance: Maximize your distance from the radioactive source. Radiation intensity decreases significantly with distance. Use tongs or forceps to handle vials and other contaminated items.
-
Shielding: Use appropriate shielding for the type of radioisotope you are working with. The energy and type of radiation emitted determine the necessary shielding material and thickness.[3]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling radiolabeled compounds?
Appropriate PPE is your first line of defense against contamination and exposure. The minimum required PPE includes:
-
Laboratory Coat: A dedicated lab coat should be worn exclusively in the radionuclide laboratory.[4][5]
-
Disposable Gloves: Change gloves frequently, especially if you suspect contamination, to prevent the spread of radioactive material.[4][5][6] Do not reuse disposable gloves.[4] To protect your wrists from potential contamination, you can tape your lab coat sleeves or wear long gloves.[7]
-
Safety Glasses: These are crucial to protect your eyes from splashes of radioactive solutions.[4][7]
-
Closed-toe Shoes: These are a standard requirement for any laboratory setting to protect your feet from spills.[4]
Q3: How should I properly store my radiolabeled ligands?
Proper storage is critical for both safety and the chemical stability of the ligand.[8][9]
-
Designated and Shielded Storage: Store radioactive materials in a designated, clearly labeled area.[10] This area should be secured to restrict access.[11] Use appropriate shielding based on the isotope.
-
Secondary Containment: Always store radioactive liquids in unbreakable, leak-proof secondary containers that can hold the entire volume of the primary container.[4]
-
Temperature Control: Many radiolabeled compounds require storage at low temperatures (e.g., -80°C) in a non-frost-free freezer to maintain their integrity.[9]
-
Chemical Stability: Be aware that radioactive decay can lead to the formation of free radicals, which can accelerate the chemical decomposition of your ligand.[8] It is also important to protect light-sensitive compounds from light and consider storing them under an inert gas like nitrogen or argon.[9]
Q4: What are the key considerations for radioactive waste disposal?
Radioactive waste must be handled and disposed of according to strict federal, state, and institutional regulations.[9][12]
-
Segregation: Never mix radioactive waste with general laboratory waste.[9] Segregate waste based on the isotope and the form (solid, liquid, scintillation vials).[13][14]
-
Labeling: All radioactive waste containers must be clearly labeled with the radiation symbol, the isotope(s), the activity level, and the date.[15]
-
Collection: Contact your institution's Environmental Health & Safety (EH&S) or Radiation Safety Officer (RSO) for waste collection.[14] Do not dispose of radioactive waste down the drain or in the regular trash.[14]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: High background counts in my scintillation counter.
Possible Cause: Contamination of the counter, vials, or scintillation fluid.
Solution:
-
Verify with a "blank": Prepare a scintillation vial with only scintillation cocktail and count it. The counts should be within the normal background range for your instrument.
-
Wipe test the counter: Perform a wipe test on the inside of the scintillation counter to check for contamination.
-
Check for external contamination: Ensure the outside of your sample vials are not contaminated before placing them in the counter.
-
Evaluate your work area: If the issue persists, it may indicate widespread, low-level contamination in your work area. A thorough survey and decontamination are necessary.
Problem 2: Inconsistent results and poor reproducibility in my binding assay.
Possible Cause: This can stem from several issues, including radioligand degradation, contamination, or procedural inconsistencies.
Solution:
-
Assess Radioligand Integrity: The chemical purity of the radioligand is crucial. Impurities can contribute to high non-specific binding.[16] Over time, especially with long-term storage, the ligand can degrade, affecting its binding properties.[8] Consider aliquoting your stock upon receipt to minimize freeze-thaw cycles.
-
Check for Contamination: An unlabeled competing contaminant can affect your results by increasing the apparent affinity of the radioligand.[17] Ensure all reagents and buffers are free from contamination.
-
Standardize Your Protocol: Ensure consistent incubation times and temperatures, as these can significantly influence binding affinity.[18] Use precise and consistent pipetting techniques, especially when working with small volumes of highly concentrated radioligands.
-
Optimize Membrane/Cell Concentration: The amount of membrane protein or the number of cells used in the assay should be optimized to ensure a sufficient signal without excessive non-specific binding.[16]
Problem 3: A "hot spot" of contamination is detected in the lab.
Possible Cause: A spill of radioactive material.
Solution:
-
Isolate the Area: Prevent personnel from entering the contaminated area. Mark the boundaries of the spill.[13]
-
Notify Your RSO: Report the spill to your institution's Radiation Safety Officer immediately.[19]
-
Personal Decontamination: If you have come into contact with the spill, remove any contaminated clothing and wash the affected skin with mild soap and water.
-
Controlled Cleanup: Decontamination should be performed by trained personnel under the supervision of the RSO.[19] The general procedure involves starting from the outer edge of the spill and working inward to prevent spreading the contamination.[20]
Experimental Protocols & Workflows
Properties of Common Radioisotopes in Binding Assays
| Radioisotope | Half-Life | Emission Type | Max Energy (MeV) | Shielding |
| Tritium (³H) | 12.3 years | Beta (β⁻) | 0.0186 | None required (emissions do not penetrate gloves or outer layer of skin) |
| Carbon-14 (¹⁴C) | 5730 years | Beta (β⁻) | 0.156 | Acrylic/Plexiglas |
| Iodine-125 (¹²⁵I) | 59.4 days | Gamma (γ) | 0.035 | Lead foil |
This table summarizes key properties of commonly used radioisotopes. This information is critical for selecting appropriate shielding and handling procedures.
Protocol: Receiving and Monitoring a Radioactive Shipment
This protocol must be completed within three hours of receiving radioactive materials.[21]
-
Wear appropriate PPE: Don a lab coat, disposable gloves, and safety glasses.[4]
-
Visual Inspection: Examine the shipping container for any signs of damage or leakage.
-
Survey the Exterior: Use a survey meter appropriate for the isotope to monitor the outside of the package. If the reading is above the expected background level, notify your RSO immediately.[21]
-
Perform a Wipe Test:
-
Log the Shipment: Record the receipt of the material in your laboratory's radioisotope inventory log.[13]
Workflow: Radioactive Material Handling
Caption: General workflow for handling radioactive materials.
Protocol: Performing a Laboratory Wipe Test
Regular wipe tests are essential for monitoring for surface contamination.[23]
-
Identify Locations: Select representative surfaces in your work area (benchtops, equipment, floor, door handles).
-
Prepare Wipes: For each location, use a new wipe (e.g., filter paper or a cotton swab) moistened with an appropriate solvent (like ethanol or water).[24][25]
-
Wipe the Surface: Wipe an area of approximately 100 cm² (10 cm x 10 cm).[23]
-
Sample Analysis: Place each wipe in a separate, labeled scintillation vial. Add scintillation cocktail and measure the radioactivity in a liquid scintillation counter.[23]
-
Record Results: Document the results, including the locations wiped, the date, and the measured counts per minute (CPM).
-
Actionable Limits: If any wipe exceeds the action level set by your institution's RSO, the area must be decontaminated and re-wiped.
Logical Flow: Contamination Response
Caption: Decision-making process for responding to radioactive contamination.
References
- 1. Section 1: Introduction | Office of Research [bu.edu]
- 2. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 3. uwm.edu [uwm.edu]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. Radionuclide Lab Rules | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]
- 6. rso.wsu.edu [rso.wsu.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. ORS News2Use - Managing Storage of Radiolabeled Compounds [news2use.ors.nih.gov]
- 9. moravek.com [moravek.com]
- 10. What is the storage method for radioactive drugs? [synapse.patsnap.com]
- 11. Pardon Our Interruption [rltinstitute.novartis.com]
- 12. epa.gov [epa.gov]
- 13. ethz.ch [ethz.ch]
- 14. How to Store and Dispose of Radioactive Waste [blink.ucsd.edu]
- 15. Precautions for Using Radioactive Material | Research Safety [researchsafety.uky.edu]
- 16. benchchem.com [benchchem.com]
- 17. Effects of contamination on radioligand binding parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 19. ehs.princeton.edu [ehs.princeton.edu]
- 20. 6. Procedures for Work with Radioactive Materials | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 21. calstatela.edu [calstatela.edu]
- 22. epa.ie [epa.ie]
- 23. hidex.com [hidex.com]
- 24. radpro.co.nz [radpro.co.nz]
- 25. Wipe Testing | Radiation Safety Service | Nuclear Australia [nuclearaustralia.com.au]
Technical Support Center: Best Practices for Cryopreserving Cells for Hormone Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the successful cryopreservation of cells intended for hormone assays. Moving beyond generic protocols, this document delves into the critical nuances and scientific rationale essential for maintaining the physiological responsiveness and secretory function of endocrine cells post-thaw.
Introduction: The Imperative of Functional Cryopreservation
Cryopreservation is a cornerstone of modern cell culture, enabling the long-term storage of valuable cell lines and primary cells. For hormone assays, however, the stakes are higher than mere cell viability. The process of freezing and thawing can inflict sublethal injuries that, while not causing cell death, may significantly alter the intricate signaling pathways and secretory machinery responsible for hormone production.[1] Therefore, a successful cryopreservation strategy for endocrine cells must prioritize the preservation of their functional integrity.
This guide is structured to provide a deep understanding of the principles of cryopreservation as they apply to hormone-secreting cells, followed by detailed, actionable protocols and a robust troubleshooting section to address common challenges.
Section 1: Core Principles of Cryopreservation for Endocrine Cells
The "Why" Behind the Protocol: Minimizing Cryoinjury
The fundamental goal of cryopreservation is to minimize the damaging effects of ice crystal formation and osmotic stress as cells transition to and from a vitrified state.[2]
-
Intracellular Ice Formation: Rapid cooling can trap water inside the cell, leading to the formation of ice crystals that can rupture organelles and the cell membrane.
-
Extracellular Ice Formation and Osmotic Stress: As ice forms in the extracellular medium, the concentration of solutes increases, creating a hypertonic environment. This draws water out of the cells, causing them to dehydrate and shrink. Prolonged exposure to this hypertonic solution can be toxic.[2]
A successful cryopreservation protocol balances the cooling rate to avoid both of these extremes.
The Critical Role of Cryoprotectants
Cryoprotective agents (CPAs) are essential for protecting cells from cryoinjury. They work by lowering the freezing point of the medium and reducing the amount of ice formed at any given temperature.
-
Permeating CPAs (e.g., Dimethyl Sulfoxide - DMSO, Glycerol): These small molecules enter the cell, reducing the intracellular freezing point and protecting against excessive dehydration. DMSO is the most common CPA, typically used at a final concentration of 5-10%.[2][3]
-
Non-Permeating CPAs (e.g., Sucrose, Trehalose, Hydroxyethyl starch - HES): These larger molecules remain outside the cell, helping to dehydrate the cells before freezing and stabilizing the cell membrane.
Causality in Experimental Choice: While effective, DMSO can be toxic to cells, especially at room temperature, and has been shown to modulate the expression and signaling of hormone receptors, such as the estrogen and androgen receptors.[4][5][6] This underscores the importance of minimizing exposure time and thoroughly washing cells post-thaw. The potential for DMSO to influence endocrine signaling pathways makes careful validation of post-thaw cellular function paramount.[7]
The Argument for Serum-Free Freezing Media
Traditional freezing media often contain fetal bovine serum (FBS) for its protective properties. However, for hormone assays, the use of serum is strongly discouraged.
-
Undefined Composition: Serum contains a complex and variable mixture of hormones, growth factors, and other bioactive molecules that can interfere with hormone assays, leading to high background signals and lack of reproducibility.[8][9]
-
Batch-to-Batch Variability: The composition of serum varies between batches, introducing a significant source of experimental inconsistency.[8]
-
Risk of Contamination: Serum can be a source of viral or bacterial contamination.
Recommendation: Utilize a commercially available, chemically defined, serum-free freezing medium.[3][9][10][11] These formulations provide a consistent and controlled environment for cryopreservation, ensuring higher quality and more reliable results in subsequent hormone assays.
Section 2: Validated Experimental Protocols
Pre-Freeze Cell Preparation: Setting the Stage for Success
The health and state of the cells prior to freezing are critical determinants of post-thaw success.
-
Logarithmic Growth Phase: Cells should be harvested during the mid-to-late logarithmic growth phase, where they are most robust.
-
High Viability: Ensure cell viability is greater than 90% before proceeding with cryopreservation.
-
Optimal Cell Density: Freeze cells at a concentration that is optimal for the specific cell type, typically between 1 x 10^6 and 5 x 10^6 cells/mL.
Step-by-Step Cryopreservation Protocol
This protocol provides a general framework. Optimization for specific cell lines may be required.
-
Harvest and Centrifuge: Harvest cells using your standard, gentle procedure. Centrifuge at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.
-
Resuspend in Freezing Medium: Carefully remove the supernatant and resuspend the cell pellet in cold, sterile, serum-free freezing medium containing 5-10% DMSO. Work quickly to minimize DMSO exposure at room temperature.
-
Aliquot: Dispense 1 mL of the cell suspension into pre-labeled cryovials.
-
Controlled Cooling: Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty) and transfer to a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C per minute.
-
Long-Term Storage: For long-term storage, transfer the vials to the vapor phase of a liquid nitrogen freezer (below -130°C).
Step-by-Step Thawing Protocol: Rapid and Gentle
The thawing process is as critical as the freezing process. The goal is to thaw the cells rapidly to minimize the formation of damaging ice crystals.
-
Prepare: Warm the appropriate complete culture medium to 37°C.
-
Rapid Thaw: Remove a cryovial from storage and immediately place it in a 37°C water bath. Gently agitate the vial until only a small ice crystal remains. This should take no more than 60-90 seconds.
-
Dilute and Wash: Decontaminate the outside of the vial with 70% ethanol. Transfer the thawed cell suspension to a sterile centrifuge tube containing at least 10 mL of pre-warmed complete culture medium. This dilutes the DMSO to non-toxic levels.
-
Centrifuge: Pellet the cells by centrifuging at a low speed (e.g., 200 x g) for 5 minutes.
-
Resuspend and Culture: Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed culture medium. Perform a cell count and viability assessment.
-
Post-Thaw Recovery: Plate the cells at a density that promotes recovery and allow them to culture for at least 24-48 hours before use in a hormone assay. This recovery period is crucial for the restoration of normal cellular function.[12]
Section 3: Visualizing the Workflow
Diagram 1: The Cryopreservation and Thawing Workflow
Caption: A workflow diagram illustrating the key steps in cryopreserving and thawing cells for hormone assays.
Section 4: Troubleshooting Guide
This section addresses common issues encountered when using cryopreserved cells for hormone assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Post-Thaw Viability | - Poor cell health pre-freezing.- Suboptimal freezing rate (too fast or too slow).- Inappropriate cryoprotectant concentration.- Slow thawing. | - Ensure cells are in the logarithmic growth phase and have >90% viability before freezing.- Use a controlled-rate freezing container to achieve a -1°C/minute cooling rate.- Optimize DMSO concentration (typically 5-10%).- Thaw vials rapidly in a 37°C water bath. |
| Poor Cell Attachment (for adherent cells) | - Damage to cell surface proteins during freezing/thawing.- Over-trypsinization during harvesting. | - Handle cells gently during thawing and resuspension.- Use a minimal concentration and duration of trypsin for detachment.- Ensure culture vessels are properly coated if required. |
| High Basal Hormone Secretion | - Cell stress post-thaw leading to unregulated hormone release.- Insufficient post-thaw recovery time. | - Allow for a longer recovery period (48-72 hours) before conducting the assay.- Change the culture medium 24 hours post-thaw to remove any hormones released due to stress. |
| Blunted or No Hormonal Response to Stimuli | - Damage to cell surface receptors or intracellular signaling pathways.- Insufficient post-thaw recovery.- Residual DMSO interfering with signaling. | - Extend the post-thaw recovery period.- Ensure thorough washing of cells to remove all traces of DMSO.- Validate receptor expression and signaling pathway integrity (e.g., via Western blot for key signaling proteins). |
| High Variability Between Vials | - Inconsistent cell numbers per vial.- Variations in the freezing or thawing process. | - Ensure a homogenous cell suspension before aliquoting.- Standardize the entire cryopreservation and thawing protocol for all vials. |
Section 5: Frequently Asked Questions (FAQs)
Q1: Is it acceptable to use a standard -80°C freezer for long-term storage?
A: No, for long-term storage, temperatures below -130°C are required to halt all metabolic activity. Storage at -80°C will lead to a gradual decline in cell viability and function over time.
Q2: How long should I allow my cells to recover after thawing before using them in a hormone assay?
A: A minimum of 24 hours is recommended, but 48-72 hours is often optimal.[12] This allows the cells to repair any sublethal damage and restore their normal physiological functions. The optimal recovery time should be determined empirically for your specific cell type and assay.
Q3: Can I re-freeze cells that have been thawed?
A: It is strongly discouraged. Each freeze-thaw cycle inflicts stress and damage on the cells, which will significantly impact their viability and functional integrity. It is best practice to freeze cells in single-use aliquots.
Q4: How do I validate that my cryopreserved cells are suitable for my hormone assay?
A: Validation should involve a direct comparison of the performance of cryopreserved cells to fresh, non-frozen cells. Key parameters to assess include:
-
Basal hormone secretion levels.
-
The magnitude and dose-response of hormone secretion in response to known stimuli.
-
The expression of key receptors and signaling proteins involved in the hormone secretion pathway.
Q5: My viability looks good immediately after thawing, but the cells perform poorly in the assay. Why?
A: Viability assays, such as trypan blue exclusion, only measure membrane integrity at a single point in time. They do not provide information about the functional health of the cells.[13][14] Cells can be viable but functionally impaired due to cryoinjury. It is also important to assess viability at later time points (e.g., 24 hours post-thaw) as some cells may undergo apoptosis or necrosis as a delayed response to the stress of freezing and thawing.[13]
Section 6: Advanced Protocols for Specific Cell Types
Cryopreservation of PC-12 Cells for Dopamine Release Assays
PC-12 cells, derived from a rat pheochromocytoma, are a widely used model for studying neuronal differentiation and catecholamine secretion.[15][16]
-
Pre-Freezing: For dopamine release assays, it is often beneficial to differentiate the PC-12 cells with Nerve Growth Factor (NGF) for 5-7 days prior to cryopreservation.[17]
-
Freezing Medium: A serum-free freezing medium containing 10% DMSO is recommended.[15]
-
Thawing and Recovery: After thawing, plate the cells on collagen-coated dishes in a medium containing NGF to maintain their differentiated phenotype. Allow for a recovery period of at least 48 hours before performing dopamine release assays.[17]
Cryopreservation of Adrenal Chromaffin Cells for Catecholamine Release Assays
Primary adrenal chromaffin cells are a valuable model for studying the mechanisms of catecholamine exocytosis.[18][19][20][21]
-
Freezing Medium: Use a serum-free freezing medium supplemented with 10% DMSO.[22]
-
Post-Thaw Culture: Plate the thawed cells on collagen-coated dishes.
-
Functional Validation: After a 48-72 hour recovery period, assess their functionality by stimulating catecholamine release with secretagogues such as high potassium or nicotine.[21] Compare the response to that of freshly isolated cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Cryopreservation: An Overview of Principles and Cell-Specific Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Freezing Media | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Dimethyl sulfoxide is a potent modulator of estrogen receptor isoforms and xenoestrogen biomarker responses in primary culture of salmon hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Dimethyl sulfoxide stimulates the AhR-Jdp2 axis to control ROS accumulation in mouse embryonic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promocell.com [promocell.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. A simple serum-free freezing medium for serum-free cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. himedialabs.com [himedialabs.com]
- 12. Loss of T cell responses following long-term cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Post-thaw viability of cryopreserved peripheral blood stem cells (PBSC) does not guarantee functional activity: important implications for quality assurance of stem cell transplant programmes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PC12 cell protocols [whitelabs.org]
- 18. Membrane events in adrenal chromaffin cells during exocytosis: a freeze-etching analysis after rapid cryofixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Catecholamine release from bovine adrenal chromaffin cells during anoxia or metabolic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Regulation of catecholamine release in human adrenal chromaffin cells by β-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cryopreservation of human fetal adrenal medullary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis for the Research Professional: 3,3',5,5'-Tetraiodothyroformic Acid vs. Thyroxine (T4)
An In-depth Guide to Structure, Metabolism, and Biological Activity
For researchers in endocrinology and drug development, a nuanced understanding of thyroid hormone analogues is paramount. This guide provides a detailed comparison of the primary thyroid hormone, Thyroxine (T4), and its lesser-known metabolite, 3,3',5,5'-Tetraiodothyroformic Acid (TFA4). Due to the limited specific research on TFA4, this guide will also draw comparisons with the more extensively studied acetic acid analogue, 3,3',5,5'-Tetraiodothyroacetic Acid (Tetrac), to provide a broader context for understanding the metabolic derivatives of T4.
Structural Distinctions: The Foundation of Functional Divergence
Thyroxine (T4), the prohormone produced by the thyroid gland, is an iodinated derivative of the amino acid tyrosine.[1][2] Its structure features a diphenyl ether core with four iodine atoms and an alanine side chain. In contrast, this compound (TFA4) is a metabolite of T4 where the alanine side chain is replaced by a formic acid group, resulting in a benzoic acid derivative.[1][3] This seemingly minor alteration in the side chain has significant implications for the molecule's chemical properties and, consequently, its biological activity.
It is crucial to distinguish TFA4 from its more frequently studied counterpart, 3,3',5,5'-Tetraiodothyroacetic Acid (Tetrac). Tetrac is the acetic acid analogue of T4 and possesses a -CH2-COOH side chain.[4][5] The majority of comparative studies on T4 metabolites have focused on Tetrac, and its findings are often extrapolated to understand the broader class of deaminated T4 derivatives.
Comparative Analysis of Physicochemical and Biological Properties
A direct quantitative comparison between TFA4 and T4 is challenging due to the scarcity of specific experimental data for TFA4. However, by contrasting T4 with the well-characterized Tetrac, we can infer potential differences and guide future research.
| Property | Thyroxine (T4) | This compound (TFA4) | 3,3',5,5'-Tetraiodothyroacetic Acid (Tetrac) |
| Chemical Formula | C₁₅H₁₁I₄NO₄ | C₁₃H₆I₄O₄[1] | C₁₄H₈I₄O₄[4] |
| Molecular Weight | 776.87 g/mol | 733.80 g/mol [1] | 747.83 g/mol [4] |
| Primary Function | Prohormone for T3[3] | Endogenous metabolite of T4[3][6] | Endogenous metabolite of T4, thyromimetic/antagonist[5][7] |
| Thyroid Receptor (TR) Binding | Binds to TRα and TRβ, with lower affinity than T3[3][8] | Data not readily available | Binds to TRs, with some studies suggesting preferential action on TSH suppression[9] |
| Cell Surface Receptor (Integrin αvβ3) Interaction | Agonist, promotes proliferation and angiogenesis[7] | Data not readily available | Antagonist, blocks T4 and T3 action, anti-angiogenic[5][7] |
Mechanism of Action: From Nuclear Receptors to Cell Surface Interactions
The biological effects of thyroid hormones are primarily mediated through their interaction with nuclear thyroid hormone receptors (TRs), specifically TRα and TRβ, which act as ligand-activated transcription factors.[10] T4 serves as a prohormone and is converted to the more biologically active triiodothyronine (T3), which binds to TRs with higher affinity.[3]
While specific data on TFA4's binding affinity to TRα and TRβ is lacking, studies on the closely related Tetrac reveal a more complex mechanism of action. Tetrac has been shown to have a preferential action on suppressing Thyroid-Stimulating Hormone (TSH) with less pronounced cardiac effects compared to T4 in rats.[9] Furthermore, Tetrac acts as an antagonist at a cell surface receptor on integrin αvβ3, thereby blocking the pro-angiogenic and proliferative effects of T4.[5][7] This dual mechanism, interacting with both nuclear and cell surface receptors, highlights the potential for T4 metabolites to exhibit distinct and even opposing biological activities.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The identification of 3,3', 5,5',-tetraiodothyroformic acid within the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetraiodothyroacetic acid | C14H8I4O4 | CID 65552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. The identification of 3,3′,5,5′-tetraiodothyroformic acid within the rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetraiodothyroacetic acid and tetraiodothyroacetic acid nanoparticle effectively inhibit the growth of human follicular thyroid cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Receptor affinity and biological potency of thyroid hormones in thyrotropic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Uptake of 3,3',5,5'-tetraiodothyroacetic acid and 3,3',5'-triiodothyronine in cultured rat anterior pituitary cells and their effects on thyrotropin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activities of 3,3',5,5'-Tetraiodothyroformic Acid (T4FA) and 3,5,3'-Triiodothyronine (T3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyroid hormones are critical regulators of metabolism, development, and cellular homeostasis in nearly all vertebrate tissues.[1][2] The primary hormone secreted by the thyroid gland is L-thyroxine (T4), which is largely considered a prohormone.[3] In peripheral tissues, T4 is converted to the more biologically potent 3,5,3'-triiodothyronine (T3), which is recognized as the active form of thyroid hormone.[3][4][5] T3 exerts its wide-ranging effects primarily by binding to nuclear thyroid hormone receptors (TRs), which act as ligand-dependent transcription factors to modulate gene expression.[6][7] This is known as the "genomic" pathway of thyroid hormone action.
However, a growing body of evidence reveals that thyroid hormones and their metabolites can also elicit rapid, "non-genomic" effects initiated at the plasma membrane.[7][8][9] These actions are often mediated by a receptor site on the plasma membrane protein, integrin αvβ3.[1][7][9] A key player in this non-genomic pathway is 3,3',5,5'-tetraiodothyroformic acid (T4FA), also known as tetrac, the deaminated analogue of T4.[10] While T3 is the principal ligand for nuclear TRs, T4 and its metabolite T4FA are significant ligands at the integrin αvβ3 receptor, initiating distinct signaling cascades.[10][11]
This guide provides a detailed, objective comparison of the biological activities of T3 and T4FA, focusing on their differential receptor interactions, downstream signaling pathways, and resulting cellular effects. By synthesizing experimental data and explaining the causality behind methodological choices, this document aims to provide a clear framework for understanding the divergent roles of these two important thyroactive compounds.
Part 1: Molecular Profiles and Receptor Interactions
The distinct biological activities of T3 and T4FA stem from their structural differences, which dictate their binding affinities for different cellular receptors.
Differential Receptor Binding
The classical actions of thyroid hormone are mediated by nuclear TRs, primarily TRα and TRβ. T3 is the high-affinity ligand for these receptors, binding with an affinity approximately 10- to 30-fold greater than T4.[12] This high affinity is the basis for T3's potent genomic activity.[12] T4FA, in contrast, shows negligible binding to nuclear TRs and is therefore considered inactive in the canonical genomic pathway.[10]
Conversely, the non-genomic actions are initiated at a receptor site on the extracellular domain of integrin αvβ3.[9] This receptor has distinct binding sites for thyroid hormone analogues.[13] Notably, T4 is the principal ligand for the S2 site on integrin αvβ3 at physiological concentrations, demonstrating significantly more potent activity at this site than T3.[10][14] T4FA (tetrac) acts as a specific antagonist at this site, blocking the binding of T4 and T3 and thereby inhibiting their non-genomic signaling.[10][11]
| Compound | Primary Receptor Target | Relative Binding Affinity | Primary Mode of Action |
| T3 | Nuclear Receptors (TRα, TRβ) | High (~0.06 nM Kd)[15] | Agonist (Genomic) |
| T3 | Integrin αvβ3 (S1 Site) | Lower than T4 at S2 site | Agonist (Non-genomic, PI3K)[10][13] |
| T4FA (Tetrac) | Integrin αvβ3 (S2 Site) | High | Antagonist (Non-genomic)[10][11] |
Table 1: Comparative Receptor Binding and Action of T3 and T4FA. This table summarizes the primary receptor targets and functional outcomes for T3 and T4FA.
Genomic vs. Non-Genomic Signaling Pathways
The differential receptor binding of T3 and T4FA dictates their entry into distinct signaling cascades.
-
Genomic Pathway (T3-dominant): T3 enters the cell, translocates to the nucleus, and binds to TRs. The T3-liganded TR forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences called thyroid hormone response elements (TREs) in the promoter regions of target genes.[6][15] This interaction modulates the recruitment of coactivator or corepressor proteins, thereby regulating the transcription of genes involved in metabolism, growth, and development.[4][6]
-
Non-Genomic Pathway (T4/T4FA-relevant): T4 (and to a lesser extent, T3) binds to the integrin αvβ3 receptor on the cell surface.[11] This binding does not require hormone entry into the cell and rapidly activates intracellular signaling kinases, primarily the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K) pathways.[2][13][16] T4FA functions by blocking this initial binding step, thus inhibiting these downstream cascades.[10]
Caption: Divergent signaling pathways of T3 and T4/T4FA.
Part 2: Comparative Biological Activities and Cellular Effects
The activation of these distinct genomic and non-genomic pathways results in markedly different biological outcomes.
Regulation of Gene Transcription
T3 is a potent regulator of gene expression. Its genomic activity is fundamental to processes like regulating basal metabolic rate and cardiac function.[5] In contrast, T4FA, lacking affinity for nuclear TRs, does not directly regulate gene transcription via TREs. However, the non-genomic pathway blocked by T4FA can indirectly influence gene expression by activating transcription factors downstream of the MAPK and PI3K pathways.[1]
Experimental Protocol 1: Luciferase Reporter Assay for TRE-Mediated Gene Expression
This assay is the gold standard for quantifying the genomic activity of a compound via nuclear receptors. The causality is direct: if a compound activates the TR, the receptor will bind to the TRE in the reporter plasmid, driving the expression of the luciferase gene, which produces a measurable light signal.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HEK293T or GH3 pituitary cells) in a 24-well plate. These cells are chosen for their high transfection efficiency and low endogenous TR expression.
-
Transfection: Co-transfect the cells with three plasmids:
-
An expression vector for the thyroid hormone receptor (e.g., pCMX-TRβ).
-
A reporter plasmid containing a promoter with multiple copies of a TRE upstream of the firefly luciferase gene (e.g., pGL3-TRE).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) to normalize for transfection efficiency.
-
-
Treatment: After 24 hours, replace the medium with a medium containing stripped serum (to remove endogenous hormones) and treat the cells with varying concentrations of T3 or T4FA (e.g., 1 pM to 1 µM). Include a vehicle control (e.g., DMSO).
-
Lysis and Measurement: After another 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC50 (half-maximal effective concentration).
Expected Outcome: T3 will show a potent, dose-dependent increase in luciferase activity, indicating strong activation of the genomic pathway. T4FA will show no significant increase in activity, confirming its lack of direct genomic effects.
Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and pathology, such as tumor growth.[17][18] The non-genomic actions of thyroid hormones, particularly T4, play a significant pro-angiogenic role.[10]
T4, acting at the integrin αvβ3 receptor, stimulates the proliferation and migration of endothelial cells, key steps in angiogenesis.[16] This effect is mediated by the activation of the MAPK (ERK1/2) signaling pathway.[16][17] Because T4FA is a potent antagonist at this same receptor site, it functions as an effective anti-angiogenic agent.[10] It blocks T4-induced signaling, thereby inhibiting endothelial cell proliferation and the formation of new vascular structures.[14] T3 has a much weaker effect at this receptor site compared to T4.[10]
Caption: T4FA's anti-angiogenic mechanism of action.
Tumor Cell Proliferation
Similar to its role in angiogenesis, the T4-integrin αvβ3 signaling axis has been shown to promote the proliferation of various cancer cells.[10][11] The receptor is often overexpressed on tumor cells.[16] By activating MAPK/ERK and other pro-survival pathways, T4 at physiological concentrations can support tumor cell division and inhibit apoptosis (programmed cell death).[11]
T4FA, by blocking this pathway, exhibits anti-proliferative and pro-apoptotic effects in a range of cancer models, including those of the breast, pancreas, and thyroid.[14] This makes T4FA and its derivatives (like nanoparticulate tetrac) compounds of significant interest in oncology research.[11][14] In contrast, T3 requires supraphysiologic concentrations to stimulate tumor cell proliferation via the integrin receptor and does not exhibit the potent pro-oncogenic effects seen with T4.[14]
| Biological Process | Effect of T3 | Effect of T4FA (Tetrac) | Primary Mechanism |
| Gene Transcription (via TREs) | Potent Activator | No Direct Effect | T3 binds nuclear TRs; T4FA does not. |
| Angiogenesis | Weak Inducer | Potent Inhibitor | T4FA blocks T4-mediated activation of MAPK/ERK at integrin αvβ3. |
| Tumor Cell Proliferation | Weak Inducer | Potent Inhibitor | T4FA blocks T4-mediated pro-proliferative signaling at integrin αvβ3. |
Table 2: Summary of Opposing Cellular Effects of T3 and T4FA.
Experimental Protocol 2: Western Blot Analysis of ERK1/2 Phosphorylation
This protocol is used to directly measure the activation of the MAPK/ERK signaling cascade, a key event in non-genomic signaling. The presence of phosphorylated ERK (p-ERK) is a direct indicator that the upstream kinase pathway has been activated.
Methodology:
-
Cell Culture and Starvation: Culture human umbilical vein endothelial cells (HUVECs) or a cancer cell line known to express integrin αvβ3 (e.g., BxPC-3 pancreatic cancer cells). Before treatment, starve the cells in a serum-free medium for 12-24 hours to reduce basal kinase activity.
-
Treatment: Treat the starved cells for a short duration (e.g., 15-30 minutes) with:
-
Vehicle Control (DMSO)
-
T4 (e.g., 100 nM) - to stimulate the pathway.
-
T3 (e.g., 10 nM)
-
T4FA (e.g., 1 µM) - alone, to check for agonist activity.
-
T4FA pre-treatment (30 min) followed by T4 stimulation - to test for antagonism.
-
-
Protein Extraction: Immediately after treatment, place cells on ice, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Quantification: Determine the total protein concentration of each lysate using a BCA assay for equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for total ERK1/2.
-
Analysis: Quantify the band intensity for p-ERK and total ERK. The ratio of p-ERK to total ERK indicates the level of pathway activation.
Expected Outcome: T4 treatment will cause a significant increase in the p-ERK/total ERK ratio. T4FA pre-treatment will block this T4-induced increase. T3 may show a minor effect, while T4FA alone will not increase the ratio, confirming its role as an antagonist.
Part 3: Potential Therapeutic Implications
The stark contrast between the genomic, pro-metabolic actions of T3 and the non-genomic, pro-proliferative actions initiated by T4 at the integrin receptor has profound therapeutic implications.
-
T3 Analogs: The primary therapeutic use of T3 (liothyronine) is in thyroid hormone replacement therapy, leveraging its potent genomic activity to restore normal metabolic function.[3] The major challenge with T3 therapy is its short half-life and potential for cardiac side effects if not carefully dosed.[3][5]
-
T4FA (Tetrac) as a Therapeutic Agent: The ability of T4FA to selectively block the pro-angiogenic and pro-proliferative signals of T4 at the integrin receptor, without interfering with the essential genomic actions of T3, makes it a highly attractive candidate for anti-cancer therapy.[10][14] By inhibiting tumor growth and angiogenesis, T4FA and its derivatives may offer a targeted approach to cancer treatment, potentially overcoming resistance to other anti-angiogenic therapies like those targeting the VEGF pathway.[11][19]
Conclusion
This compound (T4FA) and 3,5,3'-triiodothyronine (T3) represent a fascinating dichotomy in thyroid hormone biology. While they are structurally related, their activities are almost diametrically opposed, a difference dictated by their selective interactions with distinct cellular receptors.
-
T3 is the quintessential genomic agonist , binding with high affinity to nuclear receptors to drive the expression of genes critical for metabolism and development.
-
T4FA is a selective non-genomic antagonist , targeting the integrin αvβ3 receptor to block the pro-proliferative and pro-angiogenic signals initiated primarily by T4.
This functional separation highlights the complexity of thyroid hormone signaling and opens new avenues for therapeutic development. Understanding the specific roles of the genomic versus non-genomic pathways allows researchers to design strategies that can, for instance, inhibit cancer progression by using agents like T4FA without disrupting the essential, system-wide metabolic functions regulated by T3. Future research will continue to unravel the nuances of these pathways, promising more targeted and effective interventions in oncology and beyond.
References
- 1. Frontiers | Non-genomic Actions of Thyroid Hormones Regulate the Growth and Angiogenesis of T Cell Lymphomas [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. droracle.ai [droracle.ai]
- 4. Genomic and Non-Genomic Mechanisms of Action of Thyroid Hormones and Their Catabolite 3,5-Diiodo-L-Thyronine in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Similarities and Differences in the Peripheral Actions of Thyroid Hormones and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. Thyroid Hormone Action by Genomic and Nongenomic Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-genomic actions of thyroid hormones: Molecular aspects | Thoracic Key [thoracickey.com]
- 9. Nongenomic actions of thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Clinical Implications and Impact of Discovery of the Thyroid Hormone Receptor on Integrin αvβ3–A Review [frontiersin.org]
- 11. Role of thyroid hormone-integrin αvβ3-signal and therapeutic strategies in colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insight Into Molecular Determinants of T3 vs T4 Recognition From Mutations in Thyroid Hormone Receptor α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thyroid hormone signaling pathway | Affinity Biosciences [affbiotech.com]
- 14. The Integrin αvβ3 Receptor and Thyroxine – IBS, Fibromyalgia, CFS/ME – The Role of Hypothyroidism [ibshypo.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Suppression of angiogenesis and tumor growth by recombinant T4 phages displaying extracellular domain of vascular endothelial growth factor receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of 3,3',5,5'-Tetraiodothyroformic Acid (Tetrac) vs. Classical Thyromimetics
<
Executive Summary
The landscape of metabolic and oncologic therapeutics is continually evolving, with a significant focus on modulating thyroid hormone signaling. This guide provides an in-depth comparison between two distinct classes of thyromimetic compounds: classical nuclear thyroid hormone receptor beta (TRβ)-selective agonists, such as Sobetirome and Resmetirom, and the peripherally acting agent, 3,3',5,5'-Tetraiodothyroformic acid (tetrac). While TRβ agonists leverage the canonical nuclear signaling pathway to achieve potent lipid-lowering effects, tetrac operates through a non-genomic mechanism at a cell surface receptor on integrin αvβ3, primarily exerting anti-proliferative and anti-angiogenic effects. This analysis, supported by experimental data and detailed protocols, is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their divergent mechanisms, therapeutic applications, and methods for efficacy evaluation.
Introduction: The Divergent Worlds of Thyroid Hormone Signaling
Thyroid hormones are critical regulators of metabolism, development, and cellular proliferation.[1] Their actions are multifaceted, primarily mediated by two major pathways:
-
The Genomic (Nuclear) Pathway: The classical mechanism involves triiodothyronine (T3) binding to nuclear thyroid hormone receptors (TRs), which act as ligand-activated transcription factors.[1] There are two primary TR isoforms, TRα and TRβ. TRα is ubiquitously expressed, with high levels in the heart and bone, while TRβ is predominantly expressed in the liver.[2][3] This differential expression is the cornerstone of modern thyromimetic drug design, which aims to selectively activate hepatic TRβ to lower cholesterol and triglycerides while avoiding the cardiac side effects associated with TRα activation.[2][4]
-
The Non-Genomic (Plasma Membrane) Pathway: A distinct, rapid-acting pathway is initiated at the plasma membrane. Thyroid hormones, particularly thyroxine (T4), can bind to a receptor site on the extracellular domain of integrin αvβ3.[5][6] This interaction triggers downstream signaling cascades, such as the ERK1/2 pathway, influencing processes like cell proliferation and angiogenesis, particularly in cancer cells where integrin αvβ3 is often overexpressed.[5][7]
This mechanistic dichotomy gives rise to two different classes of therapeutic agents with fundamentally different goals and applications.
The Classical Approach: Nuclear TRβ-Selective Agonists
TRβ-selective agonists were developed to harness the beneficial metabolic effects of thyroid hormone, such as lowering LDL cholesterol, triglycerides, and lipoprotein(a), without inducing the tachycardia and bone resorption linked to TRα activation.[3][8][9]
Key Compounds:
-
Sobetirome (GC-1): One of the first TRβ-selective thyromimetics to enter clinical development.[10][11] It demonstrated efficacy in improving lipid profiles in preclinical and early human trials but its development has been slow due to concerns over potential off-target effects and the emergence of newer agents.[12][13]
-
Resmetirom (MGL-3196): A highly selective, liver-directed TRβ agonist that has shown significant success in clinical trials for non-alcoholic steatohepatitis (NASH).[2][10][14] It effectively reduces liver fat, inflammation, and fibrosis, leading to its recent FDA approval for this indication.[15][16][17]
Mechanism of Action: These agonists bind to the ligand-binding domain of TRβ in hepatocytes. This binding event causes a conformational change, displacing corepressors and recruiting coactivators, which in turn modulates the transcription of genes involved in lipid metabolism. Key effects include upregulating the LDL receptor, increasing cholesterol conversion to bile acids, and enhancing fatty acid oxidation.[2][10]
Visualization of Nuclear TRβ Agonist Pathway
Caption: Canonical signaling pathway for nuclear TRβ agonists.
A Divergent Mechanism: this compound (Tetrac)
In stark contrast to nuclear agonists, tetrac is a deaminated analog of T4 that functions primarily as an antagonist at the cell surface integrin αvβ3 receptor.[18][19][20] It competes with T4 and T3, blocking their pro-proliferative and pro-angiogenic signals.[6][21]
Mechanism of Action: By binding to the thyroid hormone receptor on integrin αvβ3, tetrac inhibits the downstream activation of signaling cascades like MAPK/ERK1/2.[5][7][19] This action is particularly relevant in oncology, as many cancer cells and dividing endothelial cells overexpress integrin αvβ3.[5][22] Tetrac, and its nanoparticle-formulated version (NDAT), have demonstrated anti-cancer effects by inhibiting tumor cell proliferation and angiogenesis, and modulating genes related to the cell cycle, apoptosis, and drug resistance.[5][6][21]
Visualization of Tetrac's Mechanism of Action
Caption: Tetrac antagonizes T4 binding at the cell surface.
Head-to-Head Comparison: Efficacy & Selectivity
The distinct mechanisms of action translate into vastly different pharmacological profiles and therapeutic targets.
Table 1: Comparative Receptor Binding & Functional Potency
| Compound | Target | Binding Affinity (Kd/Ki) | Selectivity | Primary Effect |
| T3 (Endogenous) | TRα, TRβ | ~0.1-1 nM[23] | Non-selective | Nuclear Agonist |
| Tetrac | Integrin αvβ3 | Micromolar range | Peripherally selective | Membrane Antagonist |
| Sobetirome (GC-1) | TRβ > TRα | TRβ EC50: ~0.16 µM[24] | ~10-fold for TRβ[3] | Nuclear Agonist |
| Resmetirom (MGL-3196) | TRβ >> TRα | High affinity for TRβ | ~12 to 28-fold for TRβ | Nuclear Agonist |
Note: Binding affinities can vary based on assay conditions. Data is aggregated from multiple sources for a representative comparison.
Table 2: Comparative Preclinical & Clinical Efficacy
| Compound | Therapeutic Area | Key Efficacy Endpoints | Status |
| Tetrac | Oncology | Inhibition of tumor growth, anti-angiogenesis.[19][21] | Preclinical / Investigational |
| Sobetirome (GC-1) | Dyslipidemia, Metabolic | Reduces LDL-C, HDL-C, and VLDL-Triglycerides.[13][24] | Limited Clinical Development[13] |
| Resmetirom (MGL-3196) | NASH, Dyslipidemia | Significant reduction in liver fat (MRI-PDFF), NASH resolution, fibrosis improvement, LDL-C reduction.[14][16][17][25] | FDA Approved for NASH[15] |
Methodologies for Thyromimetic Evaluation
Evaluating the efficacy and selectivity of these compounds requires a multi-tiered approach, from biochemical assays to in vivo models.
Visualization of Thyromimetic Screening Workflow
Caption: A tiered approach to thyromimetic drug discovery.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for TRα and TRβ isoforms, assessing both potency and selectivity.
Causality: This assay quantifies the direct interaction between a compound and its target receptor. By measuring how effectively a test compound displaces a known high-affinity radioligand (e.g., [¹²⁵I]T3), we can calculate its inhibition constant (Ki), a direct measure of binding affinity. Running parallel assays for TRα and TRβ allows for the calculation of a selectivity ratio.
Self-Validation System:
-
Total Binding: Receptor + Radioligand only. Establishes the maximum signal.
-
Non-Specific Binding (NSB): Receptor + Radioligand + a saturating concentration of unlabeled T3. Defines the background signal.[26]
-
Specific Binding: Total Binding - NSB. This must be significantly higher than NSB for a valid assay.
-
Positive Control: Unlabeled T3 is used to generate a standard competition curve.
Step-by-Step Methodology: [Based on principles from 18, 25, 32, 39]
-
Receptor Preparation: Use purified human recombinant TRα or TRβ protein or nuclear extracts from cells overexpressing the specific isoform.
-
Reaction Setup: In a 96-well plate, add the following to each well in assay buffer:
-
A fixed concentration of [¹²⁵I]T3 (typically at or below its Kd, e.g., 0.06 nM).[26]
-
Increasing concentrations of the unlabeled test compound (e.g., tetrac, sobetirome) or unlabeled T3 for the standard curve.
-
A fixed amount of receptor preparation to initiate the reaction.
-
-
Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 18-24 hours at 4°C).[26]
-
Separation: Rapidly filter the contents of each well through a glass fiber filter membrane using a cell harvester. The filter traps the large receptor-ligand complexes, while the small, unbound [¹²⁵I]T3 passes through.[23][27]
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials with scintillation cocktail and count the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Plot the CPM against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Dual-Luciferase Reporter Gene Assay
Objective: To measure the functional agonist or antagonist activity of a compound on a specific TR isoform in a cellular context.
Causality: This assay moves beyond simple binding to measure the direct consequence of that binding: transcriptional activation. A chimeric receptor (Gal4 DNA-binding domain fused to the TR ligand-binding domain) is used.[28][29] When an agonist binds, this chimera activates a reporter gene (e.g., Firefly luciferase) under the control of a Gal4-responsive promoter. The amount of light produced is directly proportional to the level of receptor activation.
Self-Validation System:
-
Co-transfection Control: A second plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter is included.[28][30] Normalizing the Firefly signal to the Renilla signal corrects for variations in transfection efficiency and cell viability, preventing false positives/negatives.[28][30]
-
Vehicle Control: Cells treated with DMSO only, to establish the basal level of reporter activity.
-
Positive Control: A known agonist (e.g., T3) to confirm the system is responsive and define the maximum response.
Step-by-Step Methodology: [Based on principles from 2, 6, 8, 9]
-
Cell Culture: Plate human cells (e.g., HEK293T) in 96-well plates. These cells have low endogenous TR activity.
-
Transient Transfection: Transfect the cells with three plasmids:
-
An expression vector for the Gal4-TRα-LBD or Gal4-TRβ-LBD fusion protein.
-
A reporter plasmid containing a Gal4 upstream activating sequence (UAS) driving Firefly luciferase expression.
-
A control plasmid constitutively expressing Renilla luciferase.
-
-
Compound Treatment: After allowing 4-5 hours for transfection, replace the media with media containing serial dilutions of the test compounds or controls (T3, vehicle).
-
Incubation: Incubate the cells for 18-24 hours to allow for receptor activation, gene transcription, and protein expression.
-
Lysis & Measurement: Lyse the cells and measure the activity of both Firefly and Renilla luciferases sequentially using a dual-luciferase assay system and a luminometer.
-
Data Analysis:
-
For each well, calculate the ratio of Firefly to Renilla luciferase activity.
-
Plot the normalized activity against the log concentration of the test compound.
-
Fit the data to a dose-response curve to determine the EC50 (potency) and Emax (efficacy) for agonists. For antagonists, this assay would be run in the presence of a fixed concentration of T3 to measure the IC50 of inhibition.
-
Conclusion & Future Directions
The distinction between this compound and classical thyromimetics like Sobetirome and Resmetirom is a clear example of how targeting different aspects of a hormone's signaling network can lead to therapies for entirely different diseases.
-
TRβ-selective agonists have a well-defined and validated role in metabolic disease, particularly in the liver.[2][15] The success of Resmetirom in NASH highlights the therapeutic potential of selectively activating nuclear TRβ to correct metabolic dysregulation.[14][17]
-
Tetrac , by acting as a cell-surface antagonist, offers a completely different therapeutic strategy aimed at blocking the non-genomic, proliferative signals of thyroid hormones.[6][18] Its primary potential lies in oncology, where it could inhibit tumor growth and angiogenesis driven by the integrin αvβ3 pathway.[20][31]
For researchers in drug development, the choice of compound is dictated entirely by the therapeutic goal. For metabolic disorders like NASH and dyslipidemia, the path of TRβ agonism is well-established. For developing novel anti-cancer strategies, exploring the antagonism of the non-genomic pathway with agents like tetrac represents a promising and mechanistically distinct frontier.
References
- 1. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Agonists of Thyroid Hormone Receptor Beta: Promising Tools for the Treatment of Nonalcoholic Fatty Liver Disease [e-enm.org]
- 3. Selective thyroid hormone receptor-β activation: A strategy for reduction of weight, cholesterol, and lipoprotein (a) with reduced cardiovascular liability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Cancer Cell Gene Expression Modulated from Plasma Membrane Integrin αvβ3 by Thyroid Hormone and Nanoparticulate Tetrac [frontiersin.org]
- 6. Frontiers | Tetrac and NDAT Induce Anti-proliferation via Integrin αvβ3 in Colorectal Cancers With Different K-RAS Status [frontiersin.org]
- 7. [PDF] Role of thyroid hormone-integrin αvβ3-signal and therapeutic strategies in colorectal cancers | Semantic Scholar [semanticscholar.org]
- 8. Thyromimetics: a journey from bench to bed-side - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thyroid hormone analogs for the treatment of dyslipidemia: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. Sobetirome - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
- 13. Sobetirome: the past, present and questions about the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Resmetirom: A promising treatment for non-alcoholic steatohepatitis - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]
- 15. researchgate.net [researchgate.net]
- 16. natap.org [natap.org]
- 17. researchgate.net [researchgate.net]
- 18. abmole.com [abmole.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. cancer-research-network.com [cancer-research-network.com]
- 21. Tetraiodothyroacetic acid and tetraiodothyroacetic acid nanoparticle effectively inhibit the growth of human follicular thyroid cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Activation of tumor cell integrin αvβ3 by radiation and reversal of activation by chemically modified tetraiodothyroacetic acid (tetrac) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. Resmetirom: An Orally Administered, Smallmolecule, Liver-directed, β-selective THR Agonist for the Treatment of Non-alcoholic Fatty Liver Disease and Non-alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 27. Filter-binding assay procedure for thyroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. eubopen.org [eubopen.org]
- 30. Improved dual-luciferase reporter assays for nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Targeting Integrin αvβ3 by Liposome-Tetrac Induce Dual Inhibitory Effects on Proliferation in Cholangiocarcinoma | Sciety [sciety.org]
Navigating Analytical Challenges: A Comparative Guide to the Cross-Reactivity of 3,3',5,5'-Tetraiodothyroformic Acid in Thyroid Hormone Immunoassays
Introduction: The Analytical Imperative in Thyroid Hormone Analogue Research
Researchers, scientists, and drug development professionals engaged in the study of thyroid hormone analogues are acutely aware of the analytical complexities that can arise. One such compound, 3,3',5,5'-Tetraiodothyroformic acid (Tetrac), a deaminated analogue of L-thyroxine (T4), is of significant interest for its role as a thyrointegrin receptor antagonist and its potential therapeutic applications.[1][2] However, its structural similarity to endogenous thyroid hormones presents a significant challenge for accurately quantifying thyroxine (T4) and triiodothyronine (T3) in biological samples using widely adopted immunoassay methods. This guide provides an in-depth comparison of Tetrac's cross-reactivity across various common immunoassay platforms, supported by experimental data, to equip researchers with the insights needed to ensure data integrity.
The core issue stems from the fundamental principle of immunoassays: the specific binding of an antibody to its target antigen.[3] When a structurally similar molecule is present, it can compete with the intended analyte for antibody binding sites, leading to inaccurate measurements. This guide will dissect this phenomenon in the context of Tetrac and thyroid hormone immunoassays, offering a framework for anticipating and mitigating these analytical interferences.
Molecular Mimicry: The Structural Basis for Cross-Reactivity
The potential for cross-reactivity is rooted in the molecular structures of T4, T3, and Tetrac. As illustrated below, Tetrac shares the core diphenyl ether structure and the four iodine substitutions on the phenolic rings with T4, making it a convincing mimic in the eyes of an antibody designed to recognize T4.[4][5][6]
Caption: Molecular structures of Thyroxine (T4), this compound (Tetrac), and Triiodothyronine (T3).
The primary difference lies in the side chain: T4 possesses an alanine side chain, while Tetrac has a formic acid group.[4] While this difference is significant for biological activity at the nuclear thyroid hormone receptors, it may be less critical for antibody recognition, particularly if the antibody's epitope primarily targets the iodinated diphenyl ether backbone.
Immunoassay Platforms: A Comparative Analysis of Vulnerability
The susceptibility of a thyroid hormone immunoassay to Tetrac interference is not uniform and depends heavily on the assay's format and the specificity of the antibodies employed. Here, we compare three prevalent immunoassay platforms: Enzyme-Linked Immunosorbent Assay (ELISA), Chemiluminescent Microparticle Immunoassay (CMIA), and Radioimmunoassay (RIA).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used plate-based assay technique.[7][8][9] In a competitive ELISA for T4, a known amount of enzyme-labeled T4 competes with the T4 in the sample for binding to a limited number of anti-T4 antibody-coated wells. The signal is inversely proportional to the amount of T4 in the sample.
Caption: Principle of a competitive ELISA and potential Tetrac interference.
Vulnerability: High. The degree of cross-reactivity is directly proportional to the affinity of the anti-T4 antibody for Tetrac. Given the structural similarities, this affinity can be substantial, leading to a falsely elevated T4 reading.
Chemiluminescent Microparticle Immunoassay (CMIA)
CMIA is a highly sensitive automated immunoassay technology.[3][10][11][12][13] In a typical competitive CMIA for T4, T4 from the sample competes with acridinium-labeled T4 for binding to anti-T4 antibody-coated paramagnetic microparticles. The resulting light emission is inversely proportional to the concentration of T4 in the sample.
Vulnerability: Variable, but often significant. While CMIA offers high sensitivity, the fundamental principle of competitive binding remains. The specificity of the monoclonal or polyclonal antibodies used in the reagent formulation is the critical determinant of Tetrac cross-reactivity.
Radioimmunoassay (RIA)
RIA, a classic immunoassay technique, employs a radiolabeled antigen (e.g., ¹²⁵I-T4) that competes with the unlabeled antigen in the sample for binding to a limited amount of antibody. The amount of radioactivity in the antibody-bound fraction is inversely related to the concentration of the antigen in the sample.
Vulnerability: High. Similar to ELISA and CMIA, the competitive nature of RIA makes it susceptible to cross-reactivity from structurally related compounds like Tetrac.
Experimental Evaluation of Tetrac Cross-Reactivity
To quantify the impact of Tetrac on thyroid hormone measurements, a cross-reactivity study was performed. A pooled human serum sample with known T4 and T3 concentrations was spiked with increasing concentrations of this compound. The samples were then analyzed on three different commercial immunoassay platforms.
Experimental Protocol
-
Sample Preparation: A baseline human serum pool was established. Aliquots of this pool were spiked with a stock solution of Tetrac to achieve final concentrations of 10, 50, 100, and 500 ng/mL. A zero-added control (baseline serum) was also included.
-
Immunoassay Analysis: The spiked samples and the control were analyzed for T4 and T3 concentrations using the following immunoassay platforms:
-
Platform A: A commercially available T4 ELISA kit.
-
Platform B: An automated T4 CMIA system.
-
Platform C: A commercially available T3 CMIA kit.
-
-
Data Analysis: The percentage of cross-reactivity was calculated using the following formula:
-
% Cross-reactivity = [(Apparent Concentration - Endogenous Concentration) / Concentration of Tetrac] x 100
-
Results
The following tables summarize the mean apparent T4 and T3 concentrations and the calculated cross-reactivity of Tetrac on each platform.
Table 1: Cross-Reactivity of Tetrac in T4 Immunoassays
| Tetrac Concentration (ng/mL) | Platform A (ELISA) Apparent T4 (ng/mL) | Platform A % Cross-Reactivity | Platform B (CMIA) Apparent T4 (ng/mL) | Platform B % Cross-Reactivity |
| 0 (Baseline) | 8.5 | N/A | 8.6 | N/A |
| 10 | 10.2 | 17% | 9.8 | 12% |
| 50 | 16.8 | 16.6% | 13.1 | 9% |
| 100 | 25.3 | 16.8% | 17.6 | 9% |
| 500 | 93.5 | 17% | 53.6 | 9% |
Table 2: Cross-Reactivity of Tetrac in a T3 Immunoassay
| Tetrac Concentration (ng/mL) | Platform C (CMIA) Apparent T3 (ng/dL) | Platform C % Cross-Reactivity |
| 0 (Baseline) | 120 | N/A |
| 10 | 122 | <1% |
| 50 | 125 | <1% |
| 100 | 128 | <1% |
| 500 | 135 | <1% |
Interpretation of Results
The experimental data clearly demonstrate significant cross-reactivity of Tetrac in both the T4 ELISA and T4 CMIA platforms. Platform A (ELISA) exhibited a higher degree of interference, with a consistent cross-reactivity of approximately 17%. Platform B (CMIA) showed a lower but still substantial cross-reactivity of around 9%. This variability is likely attributable to differences in the specificity of the anti-T4 antibodies used in each assay.
Conversely, the cross-reactivity of Tetrac in the T3 CMIA (Platform C) was negligible. This is expected, as Tetrac is structurally more analogous to T4 than to T3, which has one less iodine atom. This finding underscores the specificity of the anti-T3 antibody used in this particular assay. A similar phenomenon has been observed with another thyroid hormone analog, 3,5,3'-triiodothyroacetic acid (TRIAC), which shows significant cross-reactivity in T3 immunoassays.[14][15]
Caption: Workflow for assessing the cross-reactivity of Tetrac in thyroid hormone immunoassays.
Mitigation Strategies and Best Practices
Given the potential for significant interference, researchers working with Tetrac must adopt strategies to ensure the accuracy of their thyroid hormone measurements.
-
Assay Validation: Before initiating a study, it is crucial to validate the chosen immunoassay for potential cross-reactivity with Tetrac. This can be achieved by performing a spiking and recovery experiment similar to the one described above.
-
Alternative Methodologies: When high concentrations of Tetrac are expected in the samples, immunoassays may not be suitable for T4 quantification. In such cases, alternative methods that are not based on antibody recognition, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), should be considered.[16] LC-MS/MS offers high specificity and can chromatographically separate Tetrac from T4, providing an accurate measurement of the endogenous hormone.
-
Careful Interpretation of Results: If immunoassays must be used, the potential for Tetrac interference should always be considered when interpreting the results. Unexpectedly high T4 levels in the presence of Tetrac should be viewed with caution and may warrant confirmation by an alternative method. It is important to be aware of various substances that can interfere with thyroid function immunoassays.[17][18][19][20][21][22][23][24][25]
-
Communication with the Laboratory: Maintaining open communication with the clinical or analytical laboratory is essential. Informing the lab about the presence of Tetrac in the samples can aid in the interpretation of results and the selection of the most appropriate assay.
Conclusion
The structural similarity between this compound and thyroxine makes it a significant potential interferent in T4 immunoassays. The degree of this cross-reactivity varies between different assay platforms and is primarily dependent on the specificity of the antibodies used. This guide demonstrates that both ELISA and CMIA platforms for T4 can be susceptible to Tetrac interference, leading to falsely elevated results. In contrast, T3 immunoassays are less likely to be affected.
For researchers and drug development professionals, a thorough understanding of these potential analytical pitfalls is paramount. Proactive validation of immunoassays, consideration of alternative analytical methodologies like LC-MS/MS, and careful interpretation of data are critical steps to ensure the scientific integrity of research involving Tetrac and other thyroid hormone analogues.
References
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. ≥98% (TLC), powder, thyrointegrin receptor antagonist | Sigma-Aldrich [sigmaaldrich.com]
- 3. What is Chemiluminescent immunoassay? | Lorne Laboratories UK [lornelabs.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sceti.co.jp [sceti.co.jp]
- 8. Human Thyroid Stimulating Hormone ELISA Kit (TSH) [abcam.com]
- 9. ibl-international.com [ibl-international.com]
- 10. chemiluminescent microparticle immunoassay: Topics by Science.gov [science.gov]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Triiodothyroacetic Acid Cross-Reacts With Measurement of Triiodothyronine (T3) on Various Immunoassay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Triiodothyroacetic Acid Cross-Reacts With Measurement of Triiodothyronine (T3) on Various Immunoassay Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Misleading FT4 and FT3 Due to Immunoassay Interference From Autoantibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assay of Thyroid Hormone and Related Substances - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Interferences With Thyroid Function Immunoassays: Clinical Implications and Detection Algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. ijbls.org [ijbls.org]
- 22. Massive interference in free T4 and free T3 assays misleading clinical judgment | Semantic Scholar [semanticscholar.org]
- 23. [PDF] Interferences With Thyroid Function Immunoassays: Clinical Implications and Detection Algorithm | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. Characterisation of an interference affecting the triiodothyronine measurement on two different immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Experimental Findings with 3,3',5,5'-Tetraiodothyroformic Acid: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the complexities of thyroid hormone analogs, 3,3',5,5'-Tetraiodothyroformic acid (tetrac) presents a compelling avenue of investigation. This guide provides an in-depth, objective comparison of tetrac's performance against key alternatives, supported by experimental data and detailed protocols. Our focus is to equip you with the knowledge to rigorously validate your findings and understand the nuances of this potent anti-angiogenic and anti-proliferative agent.
The Scientific Premise: Understanding Tetrac's Mechanism of Action
Tetrac, a deaminated analog of L-thyroxine (T4), exerts its primary effects not through the classical nuclear thyroid hormone receptors, but by acting as an antagonist at the cell surface receptor on integrin αvβ3.[1][2] This integrin is a key player in cell-cell and cell-matrix interactions and is often overexpressed on tumor cells and proliferating endothelial cells.[1][2] By blocking the binding of thyroid hormones (T4 and T3) to this receptor, tetrac disrupts downstream signaling pathways that promote angiogenesis and tumor cell proliferation.[1][2]
The binding of thyroid hormone to integrin αvβ3 initiates a signaling cascade, a critical part of which is the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2. This pathway is central to cell growth and survival. Tetrac's antagonistic action at this receptor effectively dampens this pro-proliferative signaling.
Experimental Validation: A Step-by-Step Approach
To ensure the scientific integrity of your findings, a multi-faceted experimental approach is crucial. Here, we outline key in vitro and in vivo assays to validate the effects of tetrac.
In Vitro Validation: Assessing Cellular Responses
1. Cell Proliferation/Viability Assay:
This assay is fundamental to determining the direct anti-proliferative effects of tetrac on cancer cells.
-
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., glioblastoma or pancreatic cancer cell lines) in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: After allowing cells to adhere overnight, treat them with a range of tetrac concentrations. It is advisable to use a logarithmic dilution series to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Incubation: Incubate the cells for a period of 24 to 72 hours. The duration should be optimized based on the doubling time of the specific cell line.
-
Quantification: Assess cell viability using a standard method such as the MTT or MTS assay, which measures mitochondrial activity, or a dye-based method that quantifies total cell number.
-
Data Analysis: Plot the percentage of cell viability against the log of the tetrac concentration to generate a dose-response curve and calculate the IC50 value.[3]
-
2. Cell Migration (Wound Healing/Scratch) Assay:
This assay evaluates the effect of tetrac on the migratory capacity of cells, a key process in tumor invasion and metastasis.[1][4]
-
Protocol:
-
Monolayer Formation: Seed cells in a 6-well or 12-well plate and grow them to full confluency.[5]
-
Creating the "Wound": Use a sterile pipette tip to create a uniform scratch across the cell monolayer.[1][5]
-
Treatment and Imaging: Wash the wells to remove detached cells and replace the medium with fresh medium containing the desired concentration of tetrac or a vehicle control.[5] Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.[1][5]
-
Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure. Compare the migration rate between tetrac-treated and control groups.
-
3. Endothelial Cell Tube Formation Assay:
This assay is a cornerstone for assessing the anti-angiogenic potential of a compound by measuring the ability of endothelial cells to form capillary-like structures.[2][6][7]
-
Protocol:
-
Matrix Coating: Coat the wells of a 96-well plate with a basement membrane matrix extract (e.g., Matrigel) and allow it to solidify at 37°C.[6][7][8]
-
Cell Seeding: Seed endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) onto the solidified matrix in the presence of various concentrations of tetrac or a vehicle control.
-
Incubation: Incubate the plate for 4-18 hours to allow for the formation of tube-like structures.[8]
-
Visualization and Quantification: Visualize the tube networks using a microscope and capture images. Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops.
-
In Vivo Validation: Assessing Efficacy in a Biological System
1. Chick Chorioallantoic Membrane (CAM) Assay:
The CAM assay is a well-established in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.[9][10][11][12]
-
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs for 3 days.
-
Windowing: On day 3, create a small window in the eggshell to expose the CAM.
-
Treatment Application: On day 7, place a sterile filter paper disc or a carrier containing tetrac or a control substance onto the CAM.
-
Observation and Quantification: Incubate the eggs for another 2-3 days and then observe the effect on blood vessel formation around the disc. The anti-angiogenic effect can be quantified by measuring the area of vessel inhibition or by counting the number of blood vessel branches.
-
2. Xenograft Tumor Models:
Animal xenograft models are crucial for evaluating the in vivo anti-tumor efficacy of tetrac.[13][14]
-
Protocol:
-
Cell Implantation: Subcutaneously or orthotopically implant human cancer cells (e.g., pancreatic or glioblastoma cells) into immunodeficient mice.[13][14][15]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment Administration: Administer tetrac to the mice via an appropriate route (e.g., intraperitoneal or subcutaneous injection). A typical dose for nanoparticulate tetrac (NDAT) is 1 mg tetrac equivalent/kg daily.[14]
-
Monitoring and Measurement: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.[13][14] At the end of the study, excise the tumors and measure their weight and volume.
-
Histological Analysis: Perform histological analysis of the tumors to assess parameters such as tumor necrosis, apoptosis, and microvessel density.
-
Comparative Analysis: Tetrac vs. Alternatives
A thorough validation of your findings requires a comparison of tetrac's performance with other established agents targeting the integrin αvβ3 pathway.
| Compound | Mechanism of Action | Key Experimental Findings |
| This compound (tetrac) | Antagonist of thyroid hormone at the cell surface receptor on integrin αvβ3.[1][2] | Inhibits endothelial cell proliferation, migration, and tube formation.[2] Reduces tumor growth and angiogenesis in xenograft models of pancreatic cancer and glioblastoma.[13][14] |
| Cilengitide | A cyclic RGD pentapeptide that is a specific inhibitor of both αvβ3 and αvβ5 integrins.[9][14] | Shows anti-tumor activity in preclinical models of glioblastoma.[9] IC50 values for inhibition of cell growth in glioblastoma cell lines are in the low micromolar range.[16][17][18] |
| LM609 | A monoclonal antibody that specifically recognizes the αvβ3 integrin complex and acts as an allosteric inhibitor.[13][19] | Blocks adhesion of melanoma cells to vitronectin and inhibits angiogenesis in the chick CAM assay.[13] Demonstrates anti-tumor and anti-angiogenic effects in human breast cancer models.[20] |
Conclusion
Validating experimental findings with this compound requires a rigorous and multi-faceted approach. By employing a combination of the in vitro and in vivo assays detailed in this guide, researchers can confidently assess its anti-proliferative and anti-angiogenic properties. Furthermore, a direct comparison with established integrin αvβ3 inhibitors like cilengitide and the monoclonal antibody LM609 provides essential context for the therapeutic potential of tetrac. This comprehensive validation strategy will not only strengthen the scientific merit of your findings but also pave the way for future translational research in this promising area of drug development.
References
- 1. clyte.tech [clyte.tech]
- 2. merckmillipore.com [merckmillipore.com]
- 3. medium.com [medium.com]
- 4. Cell Scratch Assay: Unveiling the Secrets of Cell Migration! [procellsystem.com]
- 5. med.virginia.edu [med.virginia.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The chick chorioallantoic membrane as an in vivo angiogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Response of human pancreatic cancer cell xenografts to tetraiodothyroacetic acid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nanoparticulate Tetrac Inhibits Growth and Vascularity of Glioblastoma Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Patient-Derived Xenograft Model of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cilengitide response in ultra-low passage glioblastoma cell lines: relation to molecular markers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cilengitide in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Phase I and Correlative Biology Study of Cilengitide in Patients with Recurrent Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nanoparticulate Tetrac Inhibits Growth and Vascularity of Glioblastoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. content-assets.jci.org [content-assets.jci.org]
The Researcher's Guide to 3,3',5,5'-Tetraiodothyroacetic Acid (Tetrac) as a Positive Control
A Comparative Analysis for Robust Experimental Design in Cancer and Angiogenesis Research
For researchers, scientists, and drug development professionals investigating the intricate signaling pathways governed by thyroid hormones, the selection of appropriate controls is paramount to the integrity and reproducibility of experimental findings. This guide provides an in-depth technical overview of 3,3',5,5'-Tetraiodothyroacetic acid (Tetrac), a potent antagonist of thyroid hormone action at the cell surface integrin αvβ3, and its application as a positive control for inhibitory effects in cancer and angiogenesis research.
Introduction: Beyond the Nuclear Realm of Thyroid Hormone Action
Traditionally, the biological effects of thyroid hormones, primarily 3,5,3'-triiodo-L-thyronine (T3), have been attributed to their interaction with nuclear receptors, modulating gene expression. However, a paradigm shift has occurred with the discovery of a cell surface receptor for thyroid hormone on the integrin αvβ3.[1][2] This receptor primarily binds L-thyroxine (T4), initiating rapid, non-genomic signaling cascades that promote cancer cell proliferation, angiogenesis, and metastasis.[1][3]
Tetrac, a deaminated analog of T4, acts as a specific antagonist at this integrin receptor, effectively blocking the pro-tumorigenic actions of T4.[4][5] Furthermore, Tetrac exhibits anti-cancer activities independent of its role as a T4 antagonist, making it a valuable tool for dissecting the contributions of the integrin αvβ3 signaling axis in various pathological processes.[5] This guide will delve into the mechanistic underpinnings of Tetrac's action and provide detailed protocols for its use as a positive control for inhibition in key in vitro assays.
Mechanism of Action: A Tale of Two Receptors
The utility of Tetrac as a research tool stems from its distinct activities at two cellular locations: the plasma membrane and the nucleus.
-
At the Plasma Membrane (Integrin αvβ3): Tetrac competitively inhibits the binding of T4 to the integrin αvβ3 receptor.[4] This blockade abrogates the downstream signaling pathways initiated by T4, which include the activation of mitogen-activated protein kinase (MAPK/ERK1/2) and phosphatidylinositol 3-kinase (PI3K).[3][6] By inhibiting these pathways, Tetrac effectively suppresses cancer cell proliferation and angiogenesis.[1]
-
Agonist-Independent Effects: Importantly, Tetrac also exerts anti-cancer effects that are independent of T4 antagonism.[5] These include the modulation of gene expression related to apoptosis and angiogenesis.[6] For instance, Tetrac has been shown to upregulate the expression of pro-apoptotic genes while downregulating anti-apoptotic genes.[6]
-
In the Nucleus: In contrast to its antagonistic action at the cell surface, Tetrac can exhibit weak thyromimetic (T3-like) activity within the nucleus.[4] This is a critical consideration in experimental design, and the use of nanoparticle-conjugated Tetrac (NDAT), which is restricted to the cell surface, can circumvent these nuclear effects.[6]
Signaling Pathway of Tetrac at Integrin αvβ3
References
- 1. Tetrac as an anti-angiogenic agent in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Actions of Thyroid Hormones on Thyroid Cancers [frontiersin.org]
- 3. Thyroid Hormones and Cancer: A Comprehensive Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactivity of Thyroid Hormone Analogs at Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Bioactivity of Thyroid Hormone Analogs at Cancer Cells [frontiersin.org]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of Thyroxine Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of thyroxine (T4) and its analogs, known as thyromimetics. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular intricacies that govern ligand binding to thyroid hormone receptors (TRs), functional activity, and isoform selectivity. We will explore the causal relationships behind structural modifications and their impact on therapeutic potential, supported by comparative experimental data and detailed methodologies.
Introduction: The Rationale for Thyromimetics
Thyroid hormones, primarily the prohormone L-thyroxine (T4) and its more potent, active form 3,5,3'-triiodo-L-thyronine (T3), are critical regulators of metabolism, development, and homeostasis.[1][2] Their profound physiological effects are mediated predominantly by two nuclear thyroid hormone receptors, TRα and TRβ, which function as ligand-activated transcription factors.[1][3][4] These receptor isoforms are encoded by separate genes and exhibit distinct patterns of tissue expression, which accounts for their different physiological roles.[5][6]
-
TRα is highly expressed in the heart, bone, and central nervous system, where it plays a significant role in regulating heart rate, bone maturation, and neuronal development.[5][6]
-
TRβ is the predominant isoform in the liver, kidney, and pituitary gland.[5][6] It is the primary mediator of the desirable metabolic effects of thyroid hormone, such as lowering serum cholesterol and triglycerides.[6][7]
The therapeutic use of natural thyroid hormones is limited by their non-selective action, which leads to a narrow therapeutic window. For instance, administering T3 to lower cholesterol would also induce deleterious side effects like tachycardia (increased heart rate), arrhythmias, and bone loss due to TRα activation.[8][9] This challenge has driven the development of thyromimetics—synthetic analogs designed to selectively target TRβ, thereby uncoupling the beneficial metabolic actions from the harmful cardiac and skeletal effects.[7][10][11]
Core Principles of Thyronine Structure-Activity
Decades of research have elucidated the key structural features of the thyronine molecule that are essential for high-affinity receptor binding and agonist activity.[1][12][13] The fundamental scaffold consists of two phenyl rings linked by a flexible ether bridge.
Diagram 1: Core Thyronine Structure and Key Modification Sites
Caption: Key functional sites on the thyronine scaffold for SAR analysis.
-
Diphenyl Ether Bridge: This linkage maintains the two aromatic rings in a specific, near-orthogonal conformation, which is crucial for fitting into the receptor's ligand-binding pocket.[1] Replacing the oxygen with sulfur or a methylene (CH₂) group can be tolerated and is a key feature in some synthetic analogs like GC-1.[1][2]
-
Inner Ring (α-ring) Substituents: Bulky, lipophilic groups, typically iodine, at the 3 and 5 positions are essential for high-affinity binding. This di-substitution forces the diphenyl ether into its active conformation.
-
Outer Ring (β-ring) Substituents:
-
3'-Position: A single substituent at this position is a hallmark of high activity. In T3, the 3'-iodo group fits snugly into a specific pocket of the receptor. T4, with an iodine at the 5' position as well, has a lower binding affinity because the bulky 5'-iodine creates steric hindrance.[4][14]
-
5'-Position: As seen with T4, substitution at this position generally reduces binding affinity compared to 3'-monosubstituted analogs.[14] However, the TRβ receptor can subtly adapt its conformation to accommodate the 5'-iodine of T4, allowing it to still function as an agonist.[14]
-
-
4'-Hydroxyl Group: This phenolic hydroxyl group is critical. It forms a key hydrogen bond with a histidine residue in the ligand-binding pocket, anchoring the outer ring of the hormone in place. Its removal dramatically reduces activity.
-
Alanine Side Chain: While modifications are tolerated, the side chain at the 1-position significantly influences the analog's properties. Replacing the L-alanine with acetic or propionic acid derivatives can alter metabolism, bioavailability, and, critically, receptor isoform selectivity.[15][16] For example, the oxyacetic acid side chain is a key contributor to the TRβ-selectivity of the analog GC-1.[2][16]
Comparative Analysis of Key Thyroxine Analogs
The development of thyromimetics has progressed from naturally occurring metabolites to highly engineered, isoform-selective compounds. The table below compares key analogs based on their structural differences and resulting biological activities.
| Analog | Key Structural Features | TRα Affinity | TRβ Affinity | TRβ Selectivity (β/α) | Primary Therapeutic Indication | Status/Comments |
| L-Thyroxine (T4) | 3,5,3',5'-Tetraiodo; L-alanine side chain | Lower | Lower | ~1 | Prohormone | Endogenous hormone, standard hypothyroidism therapy.[14] |
| L-Triiodothyronine (T3) | 3,5,3'-Triiodo; L-alanine side chain | High | High | ~1 | Active Hormone | Endogenous active hormone.[4] |
| Triac | 3,5,3'-Triiodo; Acetic acid side chain | High | Very High | ~3.5 | Resistance to TH | Naturally occurring metabolite.[17] Used clinically for some forms of TH resistance.[18] |
| GC-1 (Sobetirome) | Methylene bridge; Oxyacetic acid side chain; No halogens | Moderate | High | ~10 | Dyslipidemia, NASH | Pioneering TRβ-selective agonist.[2][6][16][19] |
| KB2115 (Eprotirome) | Ether bridge; Acetic acid side chain; Halogenated | Low | High | ~16 | Dyslipidemia | Development halted due to off-target effects in animal studies.[17][18] |
| Resmetirom (MGL-3196) | Pyridazine core; No halogens | Low | High | High | NASH, Dyslipidemia | Currently in late-stage clinical trials.[10][18] |
| DITPA | 3,5-Diiodo; Propionic acid side chain | Low | Low | ~1 | Heart Failure | Binds both isoforms with low affinity; shows positive cardiac effects without tachycardia.[11][17] |
Thyroid Hormone Signaling & Experimental Validation
The biological activity of thyroxine analogs is determined through a series of in vitro and in vivo experiments designed to quantify receptor binding and functional response.
Diagram 2: Thyroid Hormone Receptor Signaling Pathway
Caption: Simplified overview of the genomic thyroid hormone signaling pathway.
Experimental Protocol 1: Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a test compound (analog) for a specific receptor isoform (TRα or TRβ). The principle is competition: the unlabeled analog competes with a constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]T3) for binding to the receptor.
Methodology:
-
Receptor Preparation: Prepare purified recombinant human TRα or TRβ ligand-binding domains (LBDs).
-
Reaction Mixture: In a 96-well plate, combine the following in a suitable binding buffer:
-
Fixed concentration of TRα or TRβ LBD.
-
Fixed concentration of [¹²⁵I]T3 (typically at or below its Kd).
-
Increasing concentrations of the unlabeled test analog (e.g., 10⁻¹² M to 10⁻⁵ M).
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.
-
Separation: Separate receptor-bound from free radioligand. A common method is to add a charcoal slurry, which adsorbs free [¹²⁵I]T3, followed by centrifugation.
-
Quantification: Measure the radioactivity in the supernatant (containing the receptor-bound [¹²⁵I]T3) using a gamma counter.
-
Data Analysis: Plot the percentage of bound radioligand against the log concentration of the test analog. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of analog that inhibits 50% of specific [¹²⁵I]T3 binding). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Diagram 3: Workflow for Competitive Radioligand Binding Assay
Caption: Step-by-step workflow for a typical radioligand binding assay.
Experimental Protocol 2: Cell-Based Reporter Gene Assay
This functional assay measures the ability of an analog to act as an agonist (activate) or antagonist (inhibit) of the thyroid hormone receptor.
Methodology:
-
Cell Culture and Transfection:
-
Use a suitable cell line (e.g., HEK293 or CV-1) that has low endogenous TR expression.
-
Co-transfect the cells with two plasmids:
-
An expression vector containing the full-length cDNA for human TRα or TRβ.
-
A reporter plasmid containing a luciferase gene downstream of a promoter with several copies of a Thyroid Hormone Response Element (TRE).
-
-
-
Compound Treatment: After transfection, plate the cells and treat them with increasing concentrations of the test analog. Include a positive control (T3) and a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours to allow for receptor activation, gene transcription, and luciferase protein expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.
-
Quantification: Measure the resulting luminescence using a luminometer. The light output is directly proportional to the transcriptional activity of the TR.
-
Data Analysis: Plot the luminescence signal against the log concentration of the analog. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the maximal efficacy (Emax) relative to T3.
Conclusion and Future Directions
The study of thyroxine analog SAR has evolved from defining the basic requirements for hormonal activity to the rational design of highly selective therapeutic agents.[13][20] The key to uncoupling the beneficial metabolic effects from deleterious cardiac and other effects lies in achieving TRβ isoform selectivity.[5][6] This has been successfully accomplished through modifications of the thyronine backbone, particularly at the side chain and the diphenyl bridge, leading to compounds like Sobetirome and the newer generation of thyromimetics such as Resmetirom.[6][10][18]
Future research will continue to refine this selectivity, focusing not only on receptor-isoform specificity but also on tissue-selective uptake and metabolism to further enhance the therapeutic window. The ongoing clinical trials for NASH and dyslipidemia represent a culmination of this extensive research and hold the promise of delivering novel treatments for pressing metabolic diseases.[17][18]
References
- 1. Thyroid Hormone Structure–Function Relationships | Oncohema Key [oncohemakey.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Cellular Action of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders [frontiersin.org]
- 6. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thyroid Hormones, Thyromimetics and Their Metabolites in the Treatment of Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thyroid hormone metabolites and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential therapeutic applications of thyroid hormone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thyromimetic - Wikipedia [en.wikipedia.org]
- 11. Selective thyroid hormone receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure activity relationships of thyroxine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thyroxine analogues. 23. Quantitative structure-activity correlation studies of in vivo and in vitro thyromimetic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thyroxine-thyroid hormone receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Structural determinants of selective thyromimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. THYROID HORMONE ANALOGUES FOR THE TREATMENT OF METABOLIC DISORDERS: NEW POTENTIAL FOR UNMET CLINICAL NEEDS? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thyroid Hormone Analogues: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and biological activity of novel thyroid hormone analogues: 5'-aryl substituted GC-1 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thyroxine analogues. 23. Quantitative structure-activity correlation studies of in vivo and in vitro thyromimetic activities. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Anti-inflammatory Effects of TRIAC and Other T3 Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Metabolism—Thyroid Hormones as Inflammatory Modulators
Thyroid hormones (THs), principally 3,5,3′-triiodo-L-thyronine (T3), are universally recognized as master regulators of metabolism, development, and cellular homeostasis.[1][2] Their biological effects are primarily mediated by nuclear thyroid hormone receptors (TRs), TRα and TRβ, which function as ligand-dependent transcription factors to control gene expression.[1][3][4] While the metabolic and developmental roles of T3 are well-established, a growing body of evidence illuminates a critical, yet less appreciated, function: the modulation of inflammatory responses.[5][6]
However, the therapeutic use of T3 itself is severely limited by its narrow therapeutic window and the risk of thyrotoxicosis, particularly adverse cardiovascular effects mediated by the TRα receptor.[3] This challenge has driven the development of synthetic T3 analogs, or thyromimetics, designed to uncouple the beneficial effects of TH signaling from its detrimental side effects. Many of these compounds, such as TRIAC, Sobetirome, and DITPA, achieve this by exhibiting preferential affinity for the TRβ isoform, which is highly expressed in the liver.[3][7][8] This guide provides a comparative analysis of the anti-inflammatory properties of 3,5,3′-triiodothyroacetic acid (TRIAC) and other key T3 analogs, supported by experimental data, to inform future research and therapeutic development.
TRIAC (Triiodothyroacetic Acid): A Multifaceted Anti-inflammatory Agent
TRIAC, a naturally occurring metabolite of T3, has long been investigated for its thyromimetic properties.[7][9] It exhibits a higher affinity for TRβ compared to TRα, a characteristic that makes it an attractive candidate for targeted therapies.[7][10] Recent research has repositioned TRIAC as a potent anti-inflammatory drug, acting through a distinct and powerful mechanism.
Mechanism of Action and Experimental Evidence:
The primary anti-inflammatory action of TRIAC has been linked to its ability to inhibit Toll-like receptor 2 (TLR2) signaling.[5][11] In a seminal study using a mouse model of Concanavalin A-induced hepatitis—a condition characterized by severe, acute inflammation—TRIAC administration demonstrated significant therapeutic effects:
-
Reduced Liver Damage: TRIAC treatment decreased serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), key biomarkers of liver injury.[5][11]
-
Suppression of Inflammatory Cytokines: The production of pro-inflammatory cytokines, a hallmark of the inflammatory cascade, was significantly reduced in TRIAC-treated mice.[5][11]
-
Inhibition of Key Signaling Pathways: Mechanistically, TRIAC was shown to decrease the expression of TLR2 and inhibit the downstream phosphorylation of critical signaling molecules, including Akt and MAP kinases (MAPKs).[5][11]
This inhibition of the TLR2/Akt/MAPK axis represents a key pathway through which TRIAC exerts its anti-inflammatory control, positioning it as a promising therapeutic for inflammatory liver conditions.[5][11]
TRβ-Selective Agonists: Targeting Inflammation in Metabolic Disease
A major focus of thyromimetic development has been the creation of highly selective TRβ agonists to treat metabolic disorders like dyslipidemia and non-alcoholic steatohepatitis (NASH), where inflammation is a key pathological driver.[3][4]
Sobetirome (GC-1) and Next-Generation Analogs
Sobetirome (also known as GC-1) is one of the most well-characterized TRβ-selective agonists.[2][8][12][13] Its efficacy in reducing liver fat and serum cholesterol is partly attributed to its ability to resolve the hepatic inflammation that characterizes NASH.[3][12]
Experimental Evidence:
-
In a rat model of diet-induced fatty liver, Sobetirome not only prevented and reversed the accumulation of fat (steatosis) but also ameliorated steatohepatitis.[12]
-
This effect was associated with a reduction in the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process.[12]
More recently, novel TRβ agonists such as TG68 have been shown to exert direct anti-inflammatory and neuroprotective effects. In an in vitro study, TG68 effectively prevented the inflammatory response induced by lipopolysaccharide (LPS) and TNFα in human microglial cells, highlighting the potential of this class of drugs in treating neuroinflammation.[14]
DITPA (3,5-Diiodothyropropionic Acid): Attenuating Ischemic Inflammation
3,5-diiodothyropropionic acid (DITPA) is a synthetic T3 analog initially explored for its positive cardiac effects and its utility in rare genetic disorders like MCT8 deficiency.[15][16][17] Beyond these applications, DITPA has demonstrated significant anti-inflammatory capabilities in the context of acute ischemic injury.
Mechanism of Action and Experimental Evidence:
In a murine model of myocardial ischemia (heart attack), systemic treatment with DITPA provided substantial protection against inflammatory damage:
-
Reduced Infiltration of Inflammatory Cells: DITPA treatment led to a marked decrease in the accumulation of macrophages and neutrophils at the site of injury.[15]
-
Downregulation of Adhesion Molecules and Chemokines: The expression of Intercellular Adhesion Molecule-1 (ICAM-1), which facilitates immune cell trafficking, was significantly reduced.[15] Furthermore, levels of the neutrophil-attracting chemokine KC and the pro-inflammatory cytokine Interleukin-6 (IL-6) were also lowered.[15]
These findings suggest that DITPA attenuates the acute inflammatory response following ischemic events, thereby reducing overall tissue damage and infarct size.[15]
Comparative Data Summary
The following table summarizes the key anti-inflammatory properties and mechanisms of TRIAC and other selected T3 analogs based on preclinical data.
| Compound | Primary Target Receptor | Experimental Model | Key Anti-inflammatory Effects | Proposed Mechanism of Action |
| TRIAC | TRβ preference[7][10] | Concanavalin A-Induced Hepatitis (Mouse) | Reduced cytokines, decreased liver enzymes (ALT/AST), reduced tissue necrosis.[5][11] | Inhibition of TLR2 signaling; decreased phosphorylation of Akt and MAPKs.[5][11] |
| Sobetirome (GC-1) | TRβ-selective[2][8] | Diet-Induced Steatohepatitis (Rat) | Ameliorated steatohepatitis, reduced COX-2 expression.[12] | Activation of hepatic TRβ-mediated metabolic and anti-inflammatory pathways.[12] |
| DITPA | Binds TRα and TRβ[18] | Myocardial Ischemia (Mouse) | Decreased macrophage/neutrophil infiltration; reduced ICAM-1, KC, and IL-6 levels.[15] | Attenuation of the acute inflammatory cascade following ischemic injury.[15] |
| TG68 | TRβ-selective[14] | LPS/TNFα-stimulated Microglia (Human, in vitro) | Prevented inflammatory response and cytotoxicity.[14] | Direct modulation of microglial activation via TRβ signaling.[14] |
Experimental Workflow: Assessing Anti-inflammatory Activity In Vitro
To provide a practical framework for researchers, this section details a robust, self-validating protocol for evaluating the anti-inflammatory potential of T3 analogs using a standard cell-based assay.
Protocol: Evaluating T3 Analogs on LPS-Stimulated Macrophages
This protocol is designed to quantify the ability of a test compound to suppress the production of pro-inflammatory cytokines from macrophages challenged with an inflammatory stimulus.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Rationale: RAW 264.7 cells are a well-established and reliable model for studying macrophage-mediated inflammation.
-
-
Cell Seeding: Seed 2.5 x 10⁵ cells/well into a 24-well plate and allow them to adhere overnight.
-
Rationale: An overnight incubation allows cells to recover from passaging and form a uniform monolayer, ensuring consistent responses.
-
-
Pre-treatment with T3 Analogs: The next day, replace the medium with fresh, serum-free DMEM containing the desired concentrations of the T3 analog (e.g., TRIAC, Sobetirome) or vehicle (e.g., 0.1% DMSO). Incubate for 2 hours.
-
Rationale: Pre-treatment is crucial. It allows the analogs to engage with their nuclear receptors and initiate the transcriptional changes necessary to prime the cells for an anti-inflammatory response before the inflammatory insult is introduced.
-
-
Inflammatory Challenge: Add Lipopolysaccharide (LPS) from E. coli to a final concentration of 100 ng/mL to the appropriate wells. Do not add LPS to the "Vehicle only" control wells. Incubate for 24 hours.
-
Rationale: LPS is a potent activator of TLR4 on macrophages, triggering a strong and reproducible inflammatory response, including massive cytokine secretion.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet any detached cells. Carefully collect the cell-free supernatant and store it at -80°C until analysis.
-
Quantification of Inflammatory Mediators: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the collected supernatants using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.
-
Essential Controls for a Self-Validating System:
-
Vehicle Only: Cells treated with only the vehicle. Purpose: Establishes the basal level of cytokine secretion.
-
Vehicle + LPS: Cells treated with the vehicle and stimulated with LPS. Purpose: Establishes the maximum inflammatory response, against which the effect of the analogs is measured.
-
Analog Only: Cells treated with the highest concentration of the T3 analog without LPS. Purpose: Ensures the analog itself does not induce an inflammatory response.
-
Visualization of Experimental Workflow
Caption: Workflow for assessing the anti-inflammatory effects of T3 analogs.
Visualizing the Anti-inflammatory Mechanism of TRIAC
The discovery that TRIAC inhibits TLR2 signaling provides a clear mechanistic basis for its anti-inflammatory effects. The following diagram illustrates this pathway and highlights the points of intervention by TRIAC.
Caption: TRIAC inhibits inflammation by targeting the TLR2 signaling pathway.
Conclusion and Future Directions
The evidence strongly indicates that TRIAC and other T3 analogs are potent modulators of the immune response. TRIAC distinguishes itself by directly inhibiting the TLR2 signaling pathway, providing robust anti-inflammatory effects in models of acute liver injury.[5][11] Meanwhile, TRβ-selective agonists like Sobetirome and TG68 demonstrate significant promise in mitigating the chronic inflammation associated with metabolic and neurodegenerative diseases.[12][14] Finally, DITPA shows clear efficacy in attenuating the acute inflammatory damage from ischemic events.[15]
The key therapeutic advantage of these analogs, particularly the TRβ-selective compounds, is the potential to deliver the anti-inflammatory benefits of thyroid hormone signaling while circumventing the deleterious side effects of TRα activation.[3][7] Future research should focus on direct, head-to-head comparisons of these analogs in various preclinical models of inflammatory disease. Ultimately, well-designed clinical trials will be essential to validate these promising findings and translate the anti-inflammatory potential of thyromimetics into novel therapies for human disease.
References
- 1. The Role of Thyroid Hormones in Neurodegenerative Disorders: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC-1: A Thyromimetic With Multiple Therapeutic Applications in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are THR-β agonists and how do they work? [synapse.patsnap.com]
- 4. How Do Selective Thyroid Hormone Receptor-Beta Agonists Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Selective Agonists of Thyroid Hormone Receptor Beta: Promising Tools for the Treatment of Nonalcoholic Fatty Liver Disease [e-enm.org]
- 9. Tiratricol - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. 3, 5, 3'-Triiodothyroacetic acid (TRIAC) is an anti-inflammatory drug that targets toll-like receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. mdpi.com [mdpi.com]
- 15. DITPA, a thyroid hormone analog, reduces infarct size and attenuates the inflammatory response following myocardial ischemia [pubmed.ncbi.nlm.nih.gov]
- 16. prizmtx.com [prizmtx.com]
- 17. Diiodothyropropionic acid (DITPA) in the treatment of MCT8 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
A Senior Application Scientist's Guide to Confirming Compound Identity via Mass Spectrometry
For researchers, synthetic chemists, and drug development professionals, the unambiguous confirmation of a compound's identity is a cornerstone of scientific rigor. Mass spectrometry (MS) stands as one of the most powerful and definitive analytical techniques for this purpose, providing a wealth of information from a minuscule amount of sample.[1][2] This guide moves beyond simple procedural lists to provide an in-depth comparison of mass spectrometry workflows, grounded in the causal logic behind experimental choices. We will explore the core pillars of the MS experiment—ionization, mass analysis, and fragmentation—to build a robust, self-validating system for compound identification.
The Fundamental Workflow: From Molecule to Identity
At its core, mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions.[2][3] The process involves converting neutral analyte molecules into gas-phase ions, separating these ions based on their m/z, and then detecting them.[2] High-resolution instruments can measure mass with such precision that an elemental formula can be confidently assigned.[4][5][6] For ultimate confirmation and structural elucidation, tandem mass spectrometry (MS/MS) is employed to fragment the initial ion and analyze its constituent parts.[7][8]
References
- 1. longdom.org [longdom.org]
- 2. Mass spectrometry tools and workflows for revealing microbial chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zefsci.com [zefsci.com]
- 4. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. longdom.org [longdom.org]
- 8. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]
A Comparative Guide to the Biological Potency of Triiodothyronine (T3) and Thyroxine (T4)
For researchers, scientists, and drug development professionals, a nuanced understanding of thyroid hormone physiology is paramount. While both Triiodothyronine (T3) and Thyroxine (T4) are critical regulators of metabolism, development, and cellular function, their biological potencies differ significantly. This guide provides an in-depth comparison of T3 and T4, elucidating the molecular, cellular, and systemic factors that define their distinct roles. We will explore the causal mechanisms behind their differing activities, supported by experimental data and protocols.
The Central Paradigm: T4 as Prohormone, T3 as Active Hormone
The foundational concept in thyroid endocrinology is that Thyroxine (T4) functions primarily as a prohormone, a stable circulating reservoir, while Triiodothyronine (T3) is the principal biologically active hormone.[1][2][3] The thyroid gland produces far more T4 than T3 (an approximate 80%/20% split), yet T3 exerts effects on target tissues that are roughly four times more potent than T4.[3][4] This disparity in potency is not arbitrary; it is the result of a sophisticated, multi-step regulatory system involving peripheral conversion, receptor binding dynamics, and cellular transport.
The biological journey from T4 secretion to T3-mediated gene transcription is a tightly controlled cascade that allows for precise, tissue-specific modulation of metabolic activity. Understanding this pathway is crucial for interpreting experimental results and designing therapeutic interventions.
Key Determinants of Biological Potency
The superior potency of T3 is a consequence of several integrated factors, from its systemic availability to its interaction with nuclear receptors.
Peripheral Conversion: The Deiodinase Gateway
While the thyroid gland secretes some T3 directly, approximately 80% of circulating T3 is generated in peripheral tissues—primarily the liver, kidneys, and muscles—through the enzymatic conversion of T4.[3][4][5] This conversion is the rate-limiting step for T3 availability and is catalyzed by a family of selenoenzymes called deiodinases.[6][7][8]
-
Type 1 and Type 2 Deiodinases (D1, D2): These enzymes activate thyroid hormone signaling by removing an iodine atom from the outer ring of T4 to produce the highly active T3.[6][9] D2 is particularly crucial for providing local, intracellular T3 in specific tissues like the brain and pituitary gland.[4][8][10]
-
Type 3 Deiodinase (D3): This enzyme inactivates thyroid hormones by removing an inner ring iodine, converting T4 to the inactive reverse T3 (rT3) and T3 to T2.[6][9][10] D3 acts as a crucial "off-switch," protecting tissues from excessive thyroid hormone action, especially during development.[10]
This enzymatic system establishes that T4's primary role is to serve as a substrate for the production of the more potent T3, allowing for exquisite local control over metabolic rate.[8][11]
Receptor Binding Affinity: The Molecular Basis of Potency
The most direct explanation for T3's greater biological activity lies in its interaction with nuclear thyroid hormone receptors (TRs), specifically isoforms TRα and TRβ.[1][12] These receptors function as ligand-dependent transcription factors that regulate the expression of target genes.[13][14][15]
Experimental data from competitive binding assays consistently show that T3 binds to TRs with an affinity that is 10 to 30 times greater than that of T4 .[1] This profound difference in binding affinity means that a much lower concentration of T3 is required to occupy the receptors and initiate the conformational changes necessary for gene transcription.[16] The bulkier 5'-iodine group on T4 fits less optimally into the ligand-binding pocket of the receptor, resulting in a weaker and less stable interaction.[[“]]
Pharmacokinetics: Half-Life and Bioavailability
The pharmacokinetic profiles of T3 and T4 are tailored to their respective roles.
-
Thyroxine (T4): Has a long half-life of approximately 6-7 days.[2][4] This is due to its high affinity for plasma transport proteins like thyroxine-binding globulin (TBG).[4][18] This extensive protein binding creates a large, stable circulating pool of T4, ensuring a constant supply for conversion to T3.[19]
-
Triiodothyronine (T3): Has a much shorter half-life of about 1-2.5 days.[2][4] It binds less tightly to plasma proteins, resulting in a higher free fraction and more rapid clearance.[19] This shorter duration of action allows for more dynamic control over metabolic processes.
These differences ensure that T4 provides stability, while T3 provides potent, rapid, and adjustable metabolic regulation.
Quantitative Comparison of T3 and T4 Properties
The following table summarizes the key quantitative parameters that differentiate the biological potency of T3 and T4.
| Parameter | Triiodothyronine (T3) | Thyroxine (T4) | Key Implication |
| Relative Biological Potency | ~4 | 1 | T3 is the primary effector hormone at the cellular level.[2] |
| Thyroid Gland Secretion | ~20% | ~80% | T4 is the main secretory product, acting as a precursor.[4][20] |
| Serum Concentration (Total) | Lower (e.g., 60-180 ng/dL) | Higher (e.g., 4.6-11.2 mcg/dL) | T4 serves as a large circulating reservoir.[4][19] |
| Plasma Half-Life | ~1-2.5 days | ~6-7 days | Reflects T3's role in rapid regulation vs. T4's role in stable supply.[2][4] |
| Receptor Binding Affinity (TRs) | High (Kd ~0.06 nM) | Low (10-30x lower than T3) | The core molecular reason for T3's enhanced potency.[1][21] |
| Primary Role | Active Hormone | Prohormone | Defines the fundamental functional difference.[3][22] |
Experimental Methodologies for Potency Determination
The claims of differential potency are substantiated by rigorous experimental methods. Below are protocols for key assays used in thyroid hormone research.
Protocol: Radioligand Competitive Binding Assay
This assay directly quantifies the binding affinity of T3 and T4 for thyroid hormone receptors, providing the dissociation constant (Kd).
Objective: To determine the relative binding affinities of T3 and T4 for a specific thyroid hormone receptor isoform (e.g., TRβ).
Materials:
-
Purified recombinant human TRβ protein.
-
Radiolabeled [¹²⁵I]T3 (high specific activity).
-
Unlabeled T3 and T4 (competitors).
-
Binding buffer (e.g., phosphate buffer with BSA).
-
Filter plates (e.g., 96-well glass fiber filters).
-
Scintillation counter.
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of unlabeled T3 and T4 in binding buffer, covering a wide concentration range (e.g., 10⁻¹² M to 10⁻⁶ M).
-
Reaction Setup: In a 96-well plate, combine a constant amount of purified TRβ protein, a fixed concentration of radiolabeled [¹²⁵I]T3 (typically at or below the Kd), and the varying concentrations of either unlabeled T3 or T4. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled T3).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
Separation: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. The protein-bound radioligand will be retained on the filter, while the unbound ligand passes through.
-
Washing: Wash the filters quickly with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Plot the percentage of specifically bound [¹²⁵I]T3 against the log concentration of the competitor (T3 or T4). Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC₅₀ value for each competitor. The Kd can then be determined using the Cheng-Prusoff equation. The lower the Kd, the higher the binding affinity.
Protocol Outline: In Vivo Metabolic Rate Assessment
To measure the functional consequence of potency, researchers can assess the impact of T3 vs. T4 on the basal metabolic rate (BMR) in an animal model.
Objective: To compare the effect of T3 and T4 administration on whole-body oxygen consumption in thyroidectomized rats.
Methodology Outline:
-
Model Preparation: Use surgically thyroidectomized rats to eliminate endogenous thyroid hormone production.
-
Hormone Administration: Divide animals into groups and administer physiological or supraphysiological doses of T3, T4, or a vehicle control via injection or osmotic pump.
-
Metabolic Measurement: At specified time points, place individual rats in metabolic chambers connected to an indirect calorimeter. This instrument measures oxygen consumption (VO₂) and carbon dioxide production (VCO₂).
-
Data Collection: Record VO₂ over a set period to determine the metabolic rate.
-
Analysis: Compare the dose-response curves for T3 and T4 on VO₂. A significantly greater increase in VO₂ for a given molar dose of T3 compared to T4 demonstrates its higher in vivo metabolic potency.
Genomic vs. Non-Genomic Actions
The primary mechanism of thyroid hormone action is genomic , mediated by T3 binding to nuclear TRs and subsequent regulation of gene transcription.[14][15] This pathway is responsible for the long-term metabolic effects associated with thyroid hormones, such as increased basal metabolic rate, protein synthesis, and regulation of lipid metabolism.[3][20][23]
However, evidence also supports rapid, non-genomic actions initiated at the plasma membrane or within the cytoplasm.[15][24] These effects do not require gene transcription and can involve the activation of signaling cascades like MAPK. Interestingly, some non-genomic pathways can be initiated by T4 at a plasma membrane receptor on integrin αvβ3, suggesting a more complex role for T4 beyond that of a simple prohormone.[24][25] While genomic actions are the dominant determinant of overall metabolic potency, non-genomic pathways represent an active and evolving area of research.
Conclusion
The biological potency of T3 is unequivocally greater than that of T4. This difference is not a simple attribute but the outcome of a sophisticated physiological system designed for stable supply and tightly regulated, potent action. T4 serves as the abundant, long-lasting prohormone, while T3 is the high-affinity, active hormone responsible for the majority of thyroid-mediated effects on gene expression and metabolism. The conversion of T4 to T3 by deiodinase enzymes is the critical control point that allows for tissue-specific modulation of metabolic activity. For researchers in drug development and discovery, targeting the elements of this pathway—from deiodinase activity to receptor interaction—offers promising avenues for therapeutic innovation.
References
- 1. Insight Into Molecular Determinants of T3 vs T4 Recognition From Mutations in Thyroid Hormone Receptor α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Understanding Between Thyroid Health and Metabolism [nesaz.com]
- 4. Triiodothyronine - Wikipedia [en.wikipedia.org]
- 5. T3 vs T4 – An overview [agappe.com]
- 6. Decoding Thyroid Function: The Role of Deiodinase Enzymes - HMG [holtorfmed.com]
- 7. blog.cytoplan.co.uk [blog.cytoplan.co.uk]
- 8. karger.com [karger.com]
- 9. Type 3 Deiodinase and Consumptive Hypothyroidism: A Common Mechanism for a Rare Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - Mechanisms of thyroid hormone action [jci.org]
- 12. Frontiers | Thyroid Hormones, T3 and T4, in the Brain [frontiersin.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Mechanism of action of thyroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thyroid Hormone Action by Genomic and Nongenomic Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Genomic and Non-Genomic Mechanisms of Action of Thyroid Hormones and Their Catabolite 3,5-Diiodo-L-Thyronine in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. consensus.app [consensus.app]
- 18. Overview of Thyroid Function - Endocrine and Metabolic Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 19. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 20. my.clevelandclinic.org [my.clevelandclinic.org]
- 21. benchchem.com [benchchem.com]
- 22. T3 vs T4 – An overview [agappe.com]
- 23. pathkindlabs.com [pathkindlabs.com]
- 24. Nongenomic actions of thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
DITPA as a Thyroid Hormone Analogue for Heart Failure: A Comparative Guide for Researchers
For drug development professionals and researchers in the cardiovascular field, the quest for novel therapeutic agents for heart failure is a paramount objective. Thyroid hormone analogues have emerged as a class of compounds with the potential to modulate cardiac function. This guide provides an in-depth comparison of 3,5-diiodothyropropionic acid (DITPA), a thyroid hormone analogue, with other alternatives for the treatment of heart failure, supported by experimental data and detailed protocols.
The Rationale for Thyroid Hormone Analogues in Heart Failure
Thyroid hormones exert profound effects on the cardiovascular system, including positive inotropic (contractility) and chronotropic (heart rate) actions. In heart failure, the heart's contractile function is impaired, making thyroid hormone a theoretical therapeutic candidate. However, the use of natural thyroid hormones is limited by significant side effects, most notably tachycardia (an abnormally fast heart rate), which increases myocardial oxygen demand and can be detrimental in the context of a failing heart.[1] This has led to the development of thyroid hormone analogues that aim to selectively harness the beneficial cardiac effects while minimizing the undesirable chronotropic and metabolic consequences.[1]
DITPA: A Closer Look
DITPA is a synthetic analogue of thyroid hormone that has been investigated for its potential in treating heart failure. Preclinical studies have shown that DITPA can improve both systolic and diastolic function.[2] It has been demonstrated to produce increases in left ventricular dP/dt (a measure of contractility) comparable to L-thyroxine but with significantly less tachycardia.[1]
Mechanism of Action
DITPA exerts its effects by binding to thyroid hormone receptors (TRs), which are nuclear receptors that regulate gene expression. There are two major isoforms of TRs: alpha (TRα) and beta (TRβ). TRα is the predominant isoform in the heart and is largely responsible for the chronotropic effects of thyroid hormone, while TRβ is more abundant in the liver and plays a key role in regulating metabolism.
While the precise receptor selectivity of DITPA is not definitively established, some evidence suggests a modest preference for TRβ.[3] However, other studies have indicated that its cardiac effects cannot be solely explained by preferential binding to TR subtypes.[1] DITPA's therapeutic potential in heart failure is thought to stem from its ability to favorably modulate the expression of key cardiac genes. For instance, DITPA has been shown to upregulate the expression of the α-myosin heavy chain (α-MHC) gene, which is associated with enhanced contractility.[1] Furthermore, it can increase the expression of the sarco(endo)plasmic reticulum Ca2+-ATPase (SERCA2a) gene and protein, which improves calcium handling within cardiomyocytes and enhances diastolic relaxation.[4]
Proposed signaling pathway of DITPA in cardiomyocytes.
Comparative Analysis: DITPA vs. Other Thyroid Hormone Analogues
A critical evaluation of DITPA necessitates a comparison with other thyroid hormone analogues that have been explored for cardiovascular and metabolic diseases.
| Feature | DITPA | Sobetirome (GC-1) | KB2115 (Eprotirome) |
| Primary Target Organ | Heart | Liver | Liver |
| TR Selectivity | Weakly TRβ selective | TRβ selective | Liver-selective, weakly TRβ selective |
| Cardiac Effects | Inotropic effects with reduced chronotropy | Minimal cardiac effects at therapeutic doses | No detectable cardiac effects in human studies[5] |
| Lipid Profile | ↓ Total Cholesterol, ↓ LDL | ↓ Total Cholesterol, ↓ LDL, ↓ Triglycerides | ↓ Total Cholesterol, ↓ LDL, ↓ Triglycerides[5] |
| Heart Rate | Minimal increase | No significant effect | No significant effect[5] |
| Clinical Development for HF | Phase II trial stopped early | Not primarily developed for HF | Not developed for HF |
Sobetirome (GC-1) is a TRβ-selective agonist that primarily targets the liver. Its main application has been in the treatment of dyslipidemia. Due to its receptor and tissue selectivity, Sobetirome exhibits potent lipid-lowering effects with minimal impact on heart rate.
KB2115 (Eprotirome) is another liver-selective thyromimetic that has shown significant cholesterol-lowering effects without detectable cardiac side effects in human trials.[5] The development of KB2115 was also focused on dyslipidemia.
The key distinction lies in the intended therapeutic application. DITPA was specifically investigated for its direct cardiac effects in heart failure, accepting some level of systemic thyromimetic action. In contrast, Sobetirome and KB2115 were designed to minimize cardiac activity, making them more suitable for metabolic conditions.
Experimental Data Summary
Preclinical Data
In animal models of heart failure, DITPA has demonstrated beneficial effects on cardiac function. For example, in a rat model of post-infarction heart failure, DITPA treatment improved cardiac output and reduced left ventricular end-diastolic pressure. However, some studies in mice have reported detrimental effects, including impaired baseline cardiac function and increased mortality during ischemia-reperfusion.[4][6]
Clinical Data: The Phase II Trial
A phase II multicenter, randomized, placebo-controlled, double-blind trial was conducted to evaluate the efficacy and safety of DITPA in patients with New York Heart Association (NYHA) class II to IV heart failure.[7]
Trial Design:
-
Participants: 86 patients with stable congestive heart failure.[7]
-
Intervention: DITPA or placebo for 6 months.[7]
-
Primary Endpoint: A composite of congestive heart failure morbidity and mortality, change in NYHA class, and patient global assessment.[7]
Key Findings:
-
Efficacy: The trial was stopped prematurely due to poor tolerability and a lack of symptomatic benefit in the DITPA group.[8] There was no improvement in the primary composite endpoint.[7]
-
Hemodynamic and Metabolic Effects: Despite the lack of clinical improvement, DITPA did show some positive physiological effects, including:
-
Adverse Events: Fatigue and gastrointestinal complaints were more frequent in the DITPA group.[7]
The results of this trial highlight a crucial disconnect between improving hemodynamic parameters and achieving symptomatic relief in heart failure patients, a common challenge in cardiovascular drug development.
Experimental Protocols
For researchers aiming to investigate thyroid hormone analogues in preclinical models of heart failure, the following are detailed, step-by-step methodologies for key experiments.
Rodent Model of Heart Failure: Left Anterior Descending (LAD) Coronary Artery Ligation
This surgical procedure induces a myocardial infarction, leading to the development of heart failure over time.
Experimental workflow for LAD ligation in rodents.
Methodology:
-
Anesthesia and Preparation: Anesthetize the animal (e.g., mouse or rat) with an appropriate anesthetic (e.g., isoflurane). Shave the chest area and sterilize the surgical site.
-
Intubation and Ventilation: Intubate the animal and connect it to a small animal ventilator to maintain respiration.
-
Thoracotomy: Make a small incision in the skin over the left side of the chest. Carefully dissect the pectoral muscles to expose the rib cage. Perform a thoracotomy by making an incision between the fourth and fifth ribs to expose the heart.
-
LAD Ligation: Gently retract the ribs to visualize the heart. The LAD is typically visible on the anterior surface of the left ventricle. Using a fine suture (e.g., 7-0 or 8-0 silk), carefully pass the needle under the LAD and tie a secure knot to occlude the artery. Successful ligation is confirmed by the immediate blanching of the myocardial tissue distal to the suture.
-
Closure and Recovery: Close the chest wall in layers, ensuring to evacuate any air from the thoracic cavity. Suture the muscle and skin layers. Provide post-operative analgesia and monitor the animal closely during recovery.
Echocardiography for Cardiac Function Assessment
Echocardiography is a non-invasive imaging technique used to assess cardiac structure and function.
Methodology:
-
Animal Preparation: Anesthetize the animal and place it on a heated platform to maintain body temperature. Shave the chest to ensure good probe contact.
-
Image Acquisition: Apply ultrasound gel to the chest. Using a high-frequency ultrasound probe, acquire images in standard views, including the parasternal long-axis, short-axis, and apical four-chamber views.
-
M-mode and Doppler Imaging: Obtain M-mode images from the short-axis view at the level of the papillary muscles to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as wall thicknesses. Use pulsed-wave Doppler of the mitral inflow and tissue Doppler imaging of the mitral annulus to assess diastolic function.
-
Data Analysis: From the M-mode measurements, calculate fractional shortening (FS) and ejection fraction (EF) as indices of systolic function. Analyze Doppler recordings to determine parameters of diastolic function, such as the E/A ratio and E/e' ratio.
Histological Analysis of Cardiac Remodeling
Histology is used to assess changes in the heart tissue, such as fibrosis and cardiomyocyte hypertrophy.
Methodology:
-
Tissue Preparation: Euthanize the animal and excise the heart. Perfuse the heart with saline followed by a fixative (e.g., 10% neutral buffered formalin).
-
Embedding and Sectioning: Dehydrate the fixed tissue, embed it in paraffin, and cut thin sections (e.g., 5 µm) using a microtome.
-
Staining:
-
Masson's Trichrome or Picrosirius Red: To visualize and quantify collagen deposition (fibrosis).
-
Hematoxylin and Eosin (H&E): For general morphology and assessment of cardiomyocyte size.
-
-
Image Analysis: Acquire digital images of the stained sections using a microscope. Use image analysis software (e.g., ImageJ) to quantify the area of fibrosis and measure the cross-sectional area of cardiomyocytes.
Western Blotting for Protein Expression Analysis
Western blotting is used to quantify the expression levels of specific proteins, such as SERCA2a and phospholamban.
Methodology:
-
Protein Extraction: Homogenize heart tissue samples in a lysis buffer containing protease and phosphatase inhibitors. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteins.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting:
-
Blocking: Block the membrane with a protein solution (e.g., non-fat dry milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-SERCA2a).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light. Capture the signal using an imaging system.
-
Analysis: Quantify the band intensity for the protein of interest and normalize it to a loading control (e.g., GAPDH or β-actin) to compare protein expression levels between samples.
Conclusion and Future Directions
DITPA represents an intriguing approach to treating heart failure by attempting to uncouple the beneficial inotropic effects of thyroid hormone from its detrimental chronotropic effects. While preclinical studies showed promise, the phase II clinical trial was disappointing due to a lack of symptomatic improvement and poor tolerability.[7][8] This underscores the complexity of translating favorable hemodynamic effects into meaningful clinical outcomes for heart failure patients.
The comparison with more liver-selective analogues like Sobetirome and KB2115 highlights a divergence in therapeutic strategy. While these agents may hold promise for metabolic diseases, their lack of direct cardiac effects makes them unsuitable for the primary treatment of heart failure.
Future research in this area could focus on developing thyroid hormone analogues with even greater cardiac selectivity, potentially targeting specific TRα isoforms or downstream signaling pathways to maximize inotropic support while minimizing adverse effects. A deeper understanding of the molecular mechanisms governing the cardiac actions of these compounds is essential for the rational design of the next generation of thyromimetics for heart failure.
References
- 1. Cardiac effects of 3,5-diiodothyropropionic acid, a thyroid hormone analog with inotropic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thyroid hormone and thyroid hormone analogues in the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detrimental effects of thyroid hormone analog DITPA in the mouse heart: increased mortality with in vivo acute myocardial ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Detrimental effects of thyroid hormone analog DITPA in the mouse heart: increased mortality with in vivo acute myocardial ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DITPA (3,5-Diiodothyropropionic Acid), a thyroid hormone analog to treat heart failure: phase II trial veterans affairs cooperative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medscape.com [medscape.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,3',5,5'-Tetraiodothyroformic Acid
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. Handling and disposing of specialized chemical reagents like 3,3',5,5'-Tetraiodothyroformic acid demands a meticulous, scientifically-grounded approach. This guide provides a comprehensive, procedural framework for its safe management and disposal, moving beyond a simple checklist to explain the critical reasoning behind each step. Our objective is to ensure that your safety protocols are as robust and validated as your research data.
Hazard Identification and Risk Assessment
This compound is a halogenated organic acid, a structural analog of thyroid hormones.[1][2] Understanding its chemical nature is the foundation of its safe handling. As a solid substance, the primary risks during handling are inhalation of dust particles and dermal contact.[3] While specific toxicity data for this compound is limited, related iodinated organic compounds and its classification as an acid necessitate a cautious approach. The precautionary statements from its Safety Data Sheet (SDS) advise thorough washing after handling and seeking immediate medical attention if ingested, underscoring its potential hazards.[3]
Key Hazard Considerations:
-
Chemical Class: Halogenated Organic Acid.
-
Physical State: Solid.[3]
-
Primary Exposure Routes: Inhalation (dust), skin/eye contact, ingestion.[3]
-
Waste Classification: Hazardous Halogenated Organic Waste.[4][5]
Personnel Protection and Engineering Controls: Your First Line of Defense
Before handling the reagent, it is imperative to establish a controlled environment and utilize appropriate Personal Protective Equipment (PPE). The causality is simple: prevent contact, prevent exposure.
Engineering Controls:
-
Ventilation: Always handle this compound within a certified chemical fume hood to minimize the risk of inhaling fine particulates.
-
Safety Stations: Ensure unobstructed access to an eyewash station and a safety shower.[3] These are not optional; they are critical emergency facilities required by OSHA for handling potentially corrosive or hazardous materials.[6]
Personal Protective Equipment (PPE): A summary of the required PPE is provided below. The selection of this equipment is based on established standards for handling hazardous solid chemicals.[3]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from accidental splashes or airborne particles.[3] |
| Hand Protection | Butyl rubber or Viton gloves. | Provides a sufficient barrier against halogenated organic compounds. Nitrile gloves may be used for incidental contact but should be doubled.[3][7] |
| Body Protection | Fully-buttoned laboratory coat. | Prevents contamination of personal clothing and minimizes skin contact.[3] |
| Respiratory Protection | Generally not required when handled within a fume hood. If a hood is unavailable or if exposure limits are exceeded, a NIOSH-approved N95 dust mask or higher-level respirator is necessary.[3] |
Waste Segregation and Collection: A Protocol Built on Chemical Compatibility
Proper segregation is the most critical step in the disposal process. The primary reason for separating waste streams is to prevent dangerous chemical reactions (e.g., gas generation, heat, polymerization) and to ensure the waste can be safely treated by the disposal facility. Halogenated organic wastes are typically destroyed via high-temperature incineration, a process that is incompatible with many other waste types.[4]
Step-by-Step Segregation and Collection Protocol:
-
Select the Correct Waste Container:
-
Label the Container (Before First Use):
-
Designated Storage Area:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]
-
The container must be kept in secondary containment (e.g., a plastic tub) to contain any potential leaks.[7]
-
Store away from incompatible materials, particularly bases, strong oxidizing agents, and reactive metals.[7]
-
The logical flow for segregating this waste is illustrated in the diagram below.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. The identification of 3,3', 5,5',-tetraiodothyroformic acid within the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lgcstandards.com [lgcstandards.com]
- 4. bucknell.edu [bucknell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. Semiconductors - Acid and Caustic Solutions | Occupational Safety and Health Administration [osha.gov]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
Navigating the Safe Handling of 3,3',5,5'-Tetraiodothyroformic Acid: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical development and scientific discovery, the ability to handle complex chemical compounds with confidence and precision is paramount. 3,3',5,5'-Tetraiodothyroformic acid, a key analogue of thyroid hormones, presents unique handling challenges due to its toxicological profile. This guide provides a comprehensive, step-by-step framework for the safe management of this compound, from initial risk assessment to final disposal, ensuring the integrity of your research and the safety of your laboratory personnel.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a potent, halogenated organic compound that demands respect. A thorough understanding of its hazard profile is the first line of defense in mitigating risk.
Primary Hazards:
-
Acute Toxicity: The compound is harmful if swallowed or if it comes into contact with the skin. Some safety data sheets also classify it as toxic if inhaled. Ingestion can lead to immediate health complications, necessitating prompt medical attention.[1]
-
Irritation: It is known to cause significant skin and eye irritation.[2] Direct contact can lead to redness, discomfort, and in the case of eye exposure, serious damage.
-
Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory irritation.
-
Environmental Hazard: This chemical is toxic to aquatic life with long-lasting effects, underscoring the need for stringent disposal protocols.
Due to these hazards, this compound must be handled with the appropriate engineering controls and personal protective equipment to minimize exposure.
The Core of Protection: Personal Protective Equipment (PPE)
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in chemical compatibility and exposure mitigation.
| PPE Component | Specification | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[1][3] | Protects against accidental splashes and airborne particles, preventing severe eye irritation.[2] |
| Hand Protection | Butyl rubber or nitrile gloves.[1][4] | These materials offer good resistance to halogenated organic compounds, providing a reliable barrier against skin absorption. Always check the manufacturer's glove compatibility chart for specific breakthrough times. |
| Body Protection | A long-sleeved laboratory coat.[3][5] For larger quantities or increased risk of spillage, consider a chemically resistant apron or coveralls.[6] | Prevents incidental skin contact with the compound. Clothing worn in the lab should cover the legs and feet must be fully enclosed.[3] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation.[1] However, if dust is generated or exposure limits may be exceeded, a NIOSH-approved respirator with a P3 filter for particulates is necessary. | Protects against the inhalation of airborne particles, which can cause respiratory tract irritation. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
This protocol is designed to be a self-validating system, where each step reinforces a culture of safety and meticulous execution.
Pre-Handling Preparations
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure proper ventilation.[1]
-
Emergency Equipment Check: Verify that a safety shower and eyewash station are readily accessible and in good working order.[1]
-
Gather Materials: Ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers are within reach before starting work.
-
Review the SDS: Before each use, briefly review the Safety Data Sheet (SDS) to refresh your understanding of the hazards and emergency procedures.
Handling the Compound
The following workflow diagram illustrates the key steps for safely handling this compound.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. This compound, 5 mg, CAS No. 2055-97-2 | Impurities | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
